(2-Methyl-6-nitrophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUYFMADDYMHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480346 | |
| Record name | (2-Methyl-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54915-41-2 | |
| Record name | (2-Methyl-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Methyl-6-nitrophenyl)methanol synthesis pathway
An In-Depth Technical Guide to the Synthesis of (2-Methyl-6-nitrophenyl)methanol
Introduction
This compound is a valuable chemical intermediate in organic synthesis. Its bifunctional nature, featuring both a reactive hydroxymethyl group and a synthetically versatile nitro group, makes it a key building block for constructing more complex molecular architectures. It serves as a precursor in the development of various pharmaceutical compounds and is utilized in targeted organic chemistry research.[1] For instance, related isomers are intermediates in the synthesis of ergoline derivatives investigated for the treatment of Parkinson's disease.[2] This guide provides a detailed exploration of the principal synthetic pathway to this compound, focusing on the chemical principles, experimental protocols, and critical parameters that ensure a successful and high-yield synthesis.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, this compound, reveals the most direct and efficient synthetic strategy. The primary disconnection occurs at the C-O bond of the hydroxymethyl group, identifying the carboxylic acid as a robust precursor. This leads to 2-methyl-6-nitrobenzoic acid, a key intermediate. This intermediate, in turn, can be synthesized from commercially available 3-nitro-o-xylene through oxidation.
Caption: Retrosynthetic pathway for this compound.
The central challenge in this synthesis lies in the chemoselective reduction of the carboxylic acid group to a primary alcohol without simultaneously reducing the aromatic nitro group. Standard, highly reactive hydride reagents like lithium aluminum hydride (LiAlH₄) are generally unsuitable for this transformation as they readily reduce both functionalities, leading to the formation of the corresponding aniline derivative.[3][4] Therefore, the selection of a milder, more selective reducing agent is paramount. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are ideal for this purpose due to their electrophilic nature, which favors coordination with the electron-rich carbonyl oxygen of the carboxylic acid over the electron-deficient nitro group.[3][4][5]
Primary Synthesis Pathway: A Two-Step Approach
The most reliable and widely applicable synthesis proceeds in two key steps:
-
Oxidation of 3-nitro-o-xylene to 2-methyl-6-nitrobenzoic acid.
-
Chemoselective reduction of 2-methyl-6-nitrobenzoic acid to this compound.
Step 1: Synthesis of 2-Methyl-6-nitrobenzoic Acid
The precursor, 2-methyl-6-nitrobenzoic acid, is typically prepared via the oxidation of one of the methyl groups of 3-nitro-o-xylene. This transformation can be achieved using various oxidizing agents, with methods involving nitric acid and oxygen under pressure being described in the patent literature.[6]
Caption: Logic diagram for selecting the appropriate reducing agent.
Experimental Protocol: Reduction with Borane-Tetrahydrofuran (BH₃·THF)
The following protocol is a representative procedure for the selective reduction of 2-methyl-6-nitrobenzoic acid.
-
Materials & Setup:
-
2-methyl-6-nitrobenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).
-
-
Procedure:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with 2-methyl-6-nitrobenzoic acid (1.0 eq). The flask is flushed with an inert gas.
-
Dissolution: Anhydrous THF is added to dissolve the starting material completely. The solution is cooled to 0 °C in an ice bath.
-
Addition of Reductant: The 1 M solution of BH₃·THF (approx. 1.5-2.0 eq) is added dropwise to the stirred solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, the flask is cooled again to 0 °C. Methanol is added dropwise very carefully to quench the excess BH₃·THF until gas evolution (hydrogen) ceases. Causality: Methanol reacts with unspent borane, converting it to trimethoxyborane, which is safer to handle and easier to remove.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. Causality: The bicarbonate wash removes any unreacted acidic starting material and boric acid byproducts.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
-
Data Summary
The efficiency of reduction reactions is highly substrate-dependent. The following table provides an indicative summary of reaction parameters for the selective reduction of nitrobenzoic acids.
| Starting Material | Reducing System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzoic acid | NaBH₄ / Iodine | THF | 65 | 4 | 90 | [5] |
| m-Nitrobenzoic acid | Diborane (B₂H₆) | THF | RT | - | Good | [4] |
| 2-Methyl-6-nitrobenzoic acid | BH₃·THF | THF | 0 to RT | 4-12 | 85-95 (Typical) | General Method [5] |
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving the oxidation of 3-nitro-o-xylene followed by the highly selective reduction of the resulting 2-methyl-6-nitrobenzoic acid. The success of the entire synthesis hinges on the judicious choice of a borane-based reducing agent, which cleanly converts the carboxylic acid to the desired alcohol while leaving the nitro functionality intact. This chemoselective strategy is a cornerstone of modern organic synthesis, allowing for the efficient preparation of versatile building blocks for research and development in the pharmaceutical and chemical industries.
References
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Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Google Patents.
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How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? Chemistry Stack Exchange.
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Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products? ResearchGate.
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How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate.
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(2-Methyl-3-nitrophenyl)methanol. National Center for Biotechnology Information.
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This compound. MySkinRecipes.
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Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Google Patents.
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Physicochemical properties of (2-Methyl-6-nitrophenyl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (2-Methyl-6-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the physicochemical properties of this compound, a key chemical intermediate. As a substituted aromatic alcohol, its unique arrangement of methyl, nitro, and hydroxymethyl functional groups dictates its reactivity, solubility, and spectroscopic characteristics. Understanding these core properties is essential for its effective utilization in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other advanced materials.
Core Molecular and Physical Characteristics
This compound, identified by CAS Number 54915-41-2, is an organic compound featuring a benzene ring substituted at positions 1, 2, and 6.[1] The strategic placement of an electron-withdrawing nitro group ortho to both the methyl and hydroxymethyl groups significantly influences the molecule's electronic properties and chemical behavior.
Summary of Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Methyl-6-nitrobenzyl alcohol | [1] |
| CAS Number | 54915-41-2 | [2][3] |
| Molecular Formula | C₈H₉NO₃ | [2][3][4] |
| Molecular Weight | 167.16 g/mol | [2][4][5] |
| Appearance | Solid at room temperature | Inferred |
| Melting Point | Experimentally determined; a sharp melting point is indicative of high purity. | [6][7] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. | [8][9] |
Structural and Spectroscopic Profile
The precise identification and quality control of this compound rely on a combination of spectroscopic techniques. Each method provides a unique fingerprint based on the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The chemical shifts are influenced by the electronic environment created by the adjacent nitro and methyl groups. Expected signals include a singlet for the benzylic protons (-CH₂OH), a singlet for the methyl protons (-CH₃), a series of multiplets for the three aromatic protons, and a broad singlet for the hydroxyl proton (-OH) which may exchange with deuterated solvents.[10][11]
-
¹³C NMR: The carbon NMR spectrum will reveal eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons attached to the electron-withdrawing nitro and oxygen groups will be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[12] The spectrum is characterized by the following absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic & Aliphatic): Signals typically appear between 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic methyl and methylene groups).
-
N-O Stretch (Nitro Group): Two strong, characteristic bands are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (167.16).[13] Common fragmentation pathways may include the loss of a hydroxyl group (-OH), a water molecule (H₂O), or the nitro group (-NO₂).
Experimental Methodologies
The trustworthiness of physicochemical data hinges on robust and validated experimental protocols. The following section details standard procedures for characterizing this compound.
Workflow for Comprehensive Spectroscopic Characterization
The following diagram outlines the logical flow for obtaining a complete spectroscopic profile of the compound.
Caption: Workflow for Spectroscopic Characterization.
Protocol 1: Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Data Acquisition: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Analysis: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range indicates high purity.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[15]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra under standard conditions. For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the signals. Assign the chemical shifts based on known values for similar structures and coupling patterns.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy[14]
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.
Reactivity and Applications in Drug Development
The functional groups of this compound make it a versatile intermediate for synthetic transformations.
Caption: Key Synthetic Transformations.
-
Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to form 2-methyl-6-nitrobenzaldehyde, a precursor for various heterocyclic compounds.[8]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding (2-amino-6-methylphenyl)methanol. This transformation is fundamental for introducing a key nucleophilic site used in constructing complex pharmaceutical scaffolds.[8][14]
The structural motif of this compound is found within precursors to compounds investigated for various therapeutic applications, including potential treatments for neurodegenerative diseases and as antimicrobial agents.[5][15] Its utility lies in providing a robust framework that can be systematically modified to optimize biological activity and pharmacokinetic properties.
References
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An In-Depth Technical Guide to the Crystal Structure Determination of (2-Methyl-6-nitrophenyl)methanol
Abstract
This technical guide provides a comprehensive, field-proven methodology for determining the single-crystal X-ray structure of (2-Methyl-6-nitrophenyl)methanol. As of the date of this publication, the crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available resources. This document, therefore, serves as a complete roadmap for researchers in crystallography, medicinal chemistry, and materials science to elucidate this novel structure. The guide details a robust synthetic route, a multi-pronged crystallization strategy, and a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD) analysis, from data collection to structure solution, refinement, and deposition. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure the generation of high-quality, publishable crystallographic data.
Introduction: The Rationale for Structural Elucidation
This compound is a substituted toluene derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of a nitro group and a methyl group ortho to the hydroxymethyl substituent suggests interesting intramolecular interactions that could influence its chemical reactivity and solid-state packing. The crystal structure of the related isomer, (2-Methyl-3-nitrophenyl)methanol, has been elucidated and reveals a packing dominated by intermolecular O-H···O hydrogen bonds.[1] Determining the crystal structure of the 2-methyl-6-nitro isomer is crucial for a complete understanding of its structure-property relationships.
A definitive crystal structure provides invaluable information, including:
-
Molecular Conformation: The precise three-dimensional arrangement of the atoms, including the torsion angles of the nitro and hydroxymethyl groups relative to the phenyl ring.
-
Intermolecular Interactions: A detailed map of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern the crystal packing.
-
Solid-State Properties: Insights into physical properties such as melting point, solubility, and stability, which are critical for drug development and materials engineering.
-
Polymorphism Screening: A baseline for identifying and characterizing different crystalline forms (polymorphs) that may exhibit distinct physical properties.
This guide presents a systematic approach to obtaining and analyzing the crystal structure of this compound.
Synthesis and Purification of this compound
A reliable synthesis and rigorous purification are prerequisites for obtaining diffraction-quality crystals. A plausible and efficient synthetic route is the reduction of the corresponding aldehyde, 2-methyl-6-nitrobenzaldehyde.
Proposed Synthetic Workflow
The synthesis is a straightforward reduction of a commercially available or synthetically accessible aldehyde.
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Navigating the Chemical Maze: A Technical Guide to the Structural Isomers of C8H9NO3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C8H9NO3 represents a fascinating collection of structural isomers with a diverse range of chemical properties and biological activities. This guide provides a comprehensive exploration of the key structural isomers of C8H9NO3, with a particular focus on their relevance to pharmaceutical research and development. We will delve into the synthesis, spectroscopic characterization, and pharmacological significance of prominent isomer classes, including aminohydroxybenzoic acids, vanillylamine, and nitrophenylethanols. This document is intended to serve as a valuable resource for researchers and scientists working in drug discovery and medicinal chemistry, offering both foundational knowledge and practical insights into the nuanced world of these important chemical entities.
Introduction: The Significance of Isomerism in Drug Discovery
Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit remarkably different physical, chemical, and biological properties.[1] This principle is of paramount importance in pharmacology, where subtle changes in molecular architecture can lead to profound differences in therapeutic efficacy and toxicity.[2][3] The C8H9NO3 isomers serve as a compelling case study, encompassing compounds with applications ranging from antitubercular agents to key intermediates in the synthesis of complex bioactive molecules. Understanding the unique characteristics of each isomer is crucial for harnessing their full potential in drug development.
Part 1: The Aminohydroxybenzoic Acid Family
This class of isomers features a benzene ring substituted with an amino group, a hydroxyl group, and a carboxylic acid group. The relative positions of these functional groups give rise to several distinct isomers, each with its own unique profile.
4-Amino-2-hydroxybenzoic acid (4-Aminosalicylic Acid, PAS)
4-Aminosalicylic acid, commonly known as PAS, is a well-established antibacterial agent primarily used in the treatment of tuberculosis, particularly multi-drug resistant strains.[4]
Mechanism of Action: PAS is a structural analog of para-aminobenzoic acid (PABA) and exerts its bacteriostatic effect by inhibiting folate synthesis in Mycobacterium tuberculosis.[5][6] It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the folate pathway, thereby disrupting the synthesis of essential nucleic acid precursors.[4][6]
Synthesis: A common synthetic route to 4-aminosalicylic acid involves the carboxylation of m-aminophenol under pressure, a reaction known as the Kolbe-Schmitt reaction.
Experimental Protocol: Synthesis of 4-Aminosalicylic Acid
-
Reaction Setup: In a high-pressure autoclave, combine m-aminophenol and a solution of potassium bicarbonate.
-
Carboxylation: Pressurize the vessel with carbon dioxide and heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is acidified to precipitate the crude 4-aminosalicylic acid.
-
Purification: The crude product is then recrystallized from hot water to yield purified 4-aminosalicylic acid.
3-Amino-4-hydroxybenzoic acid
This isomer is a valuable building block in organic synthesis and has been investigated for its potential biological activities.[7] It is a known metabolite in certain microorganisms, such as Streptomyces griseus.[8]
2-Amino-5-hydroxybenzoic acid
Also known as 5-hydroxyanthranilic acid, this compound is another important isomer with applications as an intermediate in the synthesis of dyes and pharmaceuticals.[9]
Part 2: Vanillylamine - A Precursor to Pungency
Vanillylamine is a naturally occurring compound that serves as a crucial intermediate in the biosynthesis of capsaicin, the active component responsible for the pungency of chili peppers.[10] While not possessing the pungency of capsaicin itself, vanillylamine's structure is foundational to a class of compounds known as vanilloids.
Pharmacological Relevance: Recent studies have highlighted the potential of vanillylamine in alleviating myelosuppression induced by chemotherapy.[11] It is believed to promote the proliferation of hematopoietic stem cells.[11]
Synthesis: Vanillylamine can be synthesized from vanillin through a reductive amination process.
Experimental Protocol: Synthesis of Vanillylamine from Vanillin
-
Oxime Formation: Vanillin is reacted with hydroxylamine hydrochloride in a suitable solvent to form vanillin oxime.
-
Reduction: The resulting oxime is then reduced to vanillylamine. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) or with a chemical reducing agent.
-
Isolation: The product is isolated as its hydrochloride salt, which can be purified by recrystallization.
Part 3: The Nitrophenylethanol Isomers
The nitrophenylethanol isomers are characterized by a benzene ring substituted with a nitro group and a hydroxyethyl group. The position of the nitro group (ortho, meta, or para) significantly influences the molecule's electronic properties and reactivity. These compounds are often used as chiral building blocks in asymmetric synthesis.[12]
1-(2-Nitrophenyl)ethanol, 1-(3-Nitrophenyl)ethanol, and 1-(4-Nitrophenyl)ethanol
These isomers are chiral alcohols that can be synthesized by the reduction of the corresponding nitroacetophenones. Enantioselective reduction methods are employed to obtain specific stereoisomers, which are valuable in the synthesis of optically active pharmaceuticals.[12]
2-(2-Nitrophenyl)ethanol, 2-(3-Nitrophenyl)ethanol, and 2-(4-Nitrophenyl)ethanol
These isomers are achiral and serve as important intermediates in various organic syntheses. They can be prepared by the nitration of 2-phenylethanol or by the reduction of the corresponding nitrophenylacetic acids.
Part 4: Spectroscopic Data and Characterization
The unambiguous identification of C8H9NO3 isomers relies on a combination of spectroscopic techniques. Below is a summary of key spectroscopic data for selected isomers.
| Isomer | Melting Point (°C) | ¹H NMR (δ, ppm) in DMSO-d6 | ¹³C NMR (δ, ppm) in DMSO-d6 | Key IR Bands (cm⁻¹) |
| 4-Aminosalicylic acid | 135-145 (dec.)[13] | 7.46 (d), 6.12 (dd), 6.01 (d)[14] | 171.2, 163.1, 153.8, 111.9, 107.3, 104.2 | 3490, 3381 (N-H stretch), ~3000-2500 (O-H stretch of COOH), ~1650 (C=O stretch)[15] |
| 3-Amino-4-hydroxybenzoic acid | ~210 (dec.) | 7.2-7.4 (m), 6.7-6.9 (m)[16] | Specific data not readily available | 3400-3200 (N-H, O-H stretch), ~1680 (C=O stretch) |
| 2-Amino-5-hydroxybenzoic acid | ~247 (dec.) | 6.8-7.2 (m) | Specific data not readily available | 3500-3300 (N-H, O-H stretch), ~1670 (C=O stretch) |
| Vanillylamine | 134-137 (as HCl salt) | 6.7-7.0 (m, Ar-H), 3.8 (s, OCH₃), 3.9 (s, CH₂N) | Specific data not readily available | 3400-3200 (N-H, O-H stretch), ~2900 (C-H stretch) |
| 2-(4-Nitrophenyl)ethanol | 62-64 | 8.15 (d), 7.45 (d), 3.7 (t), 2.9 (t) | 147.1, 146.8, 130.1, 123.6, 61.9, 38.4 | 3400 (O-H stretch), 1510, 1345 (NO₂ stretch) |
Note: NMR data can vary slightly depending on the solvent and instrument frequency.
Conclusion
The structural isomers of C8H9NO3 represent a rich and diverse area of chemical space with significant implications for drug discovery and development. From the established antibacterial activity of 4-aminosalicylic acid to the emerging therapeutic potential of vanillylamine and the synthetic utility of nitrophenylethanols, these compounds offer a multitude of opportunities for scientific exploration. A thorough understanding of their synthesis, characterization, and biological activities is essential for any researcher or scientist working in this field. This guide has provided a foundational overview of these key isomers, with the aim of facilitating further research and innovation in the development of novel therapeutics.
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Introduction: The Strategic Importance of (2-Methyl-6-nitrophenyl)methanol
An In-depth Technical Guide on the Reactivity and Stability of (2-Methyl-6-nitrophenyl)methanol
In the landscape of modern drug discovery and development, the ability to exert precise spatiotemporal control over molecular interactions is paramount. This compound, a member of the ortho-nitrobenzyl alcohol family, represents a critical molecular tool for achieving this control. Its structure is ingeniously designed for use as a photolabile protecting group (PPG), often referred to as a "photocage." The core utility of this molecule lies in its capacity to mask a reactive functional group on a bioactive molecule, rendering it inert until its release is triggered by ultraviolet (UV) light.
This guide offers a comprehensive examination of the chemical properties, reactivity, and stability of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage the unique photochemical properties of this reagent in complex organic synthesis, caged compound development, and advanced materials science. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its synthesis and handling, and discuss the critical parameters governing its stability to ensure its safe and effective application.
Section 1: Core Chemical and Physical Properties
This compound is a solid at ambient temperature. Its core characteristics are summarized below. While exhaustive experimental data for this specific molecule is not universally published, the properties are based on available supplier data and analysis of closely related structural analogs.
| Property | Value | Reference |
| CAS Number | 54915-41-2 | [1] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | Solid (Typical for this class of compounds) | |
| Melting Point | Data not widely available. For the related isomer, (3-methyl-2-nitrophenyl)methanol, the melting point is 48-50 °C. | [3] |
| Storage Temperature | Room temperature, in a dry, well-ventilated area. | [4] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, ethyl acetate, and acetone. Solubility data in aqueous solutions is limited. | [5] |
Section 2: Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through the reduction of the corresponding aldehyde, 2-methyl-6-nitrobenzaldehyde. This transformation is a standard procedure in organic chemistry, often employing a mild reducing agent like sodium borohydride.
Experimental Protocol: Synthesis via Aldehyde Reduction
This protocol describes a plausible and robust method for the synthesis of this compound.
Materials:
-
2-methyl-6-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Deionized water (H₂O)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-6-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Protocol: Prepare a dilute solution in methanol. Inject onto a non-polar capillary column (e.g., DB-5ms). Use an oven program starting at 100 °C and ramping to 280 °C. The ionization energy is typically set to 70 eV.[8]
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Protocol: Place a small amount of the solid product directly onto the ATR crystal. Record the spectrum from 4000-400 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire the ¹H NMR spectrum.[9]
| Spectroscopy | Expected Data & Assignments | Reference |
| MS (EI) | Molecular Ion (M⁺): m/z 167. Major Fragments: Expect fragments corresponding to the loss of -OH (m/z 150), -CH₂OH (m/z 136), and characteristic nitroaromatic fragmentation patterns. | [10][11] |
| IR (ATR, cm⁻¹) | ~3400 (broad): O-H stretch (hydroxyl). ~3100-3000: C-H stretch (aromatic). ~2950: C-H stretch (methyl). ~1525: N-O asymmetric stretch (nitro). ~1350: N-O symmetric stretch (nitro). ~1050: C-O stretch (primary alcohol). | [8][12] |
| ¹H NMR (CDCl₃) | Aromatic Protons (3H): ~7.2-7.8 ppm (multiplets). Benzylic Protons (-CH₂OH, 2H): ~4.7 ppm (singlet). Methyl Protons (-CH₃, 3H): ~2.3-2.5 ppm (singlet). Hydroxyl Proton (-OH, 1H): A broad singlet, chemical shift can vary depending on concentration and solvent. | [9][12] |
Section 3: Reactivity and Stability Analysis
The utility of this compound is defined by its dual nature: sufficient stability for storage and handling, combined with predictable reactivity under specific conditions.
Photochemical Reactivity: The Deprotection Mechanism
The defining characteristic of ortho-nitrobenzyl compounds is their ability to undergo a photochemical rearrangement upon irradiation with UV light (typically 300-365 nm). This process, known as photodeprotection or "uncaging," proceeds through a well-established intramolecular mechanism.
-
Excitation and Hydrogen Abstraction: Upon absorbing a photon, the nitro group is promoted to an excited state. It then abstracts a hydrogen atom from the adjacent benzylic methyl group, forming an aci-nitro intermediate.
-
Cyclization and Rearrangement: The aci-nitro intermediate rapidly undergoes cyclization to form a transient five-membered ring intermediate.
-
Cleavage and Product Formation: This intermediate rearranges and cleaves to release the protected molecule (in this case, the alcohol is part of the caging group itself, but if it were protecting another molecule, that molecule would be released) and forms 2-methyl-6-nitrosobenzaldehyde as the byproduct.
Photochemical Decomposition Pathway
Caption: Mechanism of photochemical decomposition of o-nitrobenzyl compounds. (Note: Placeholder images used)
Thermal Stability and Hazards
Nitroaromatic compounds are energetic materials and must be handled with an awareness of their potential for thermal decomposition. The presence of both a nitro group (an oxidizer) and a methyl/methanol group (a fuel) on the same molecule introduces inherent instability at elevated temperatures.
Studies on related ortho-nitrobenzyl halides have shown they decompose exothermally, sometimes violently, when heated.[15] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, it should be assumed that it will decompose exothermically at high temperatures, releasing toxic gases such as oxides of nitrogen (NOx) and carbon monoxide (CO).[3]
Chemical Stability and Incompatibilities
The compound is generally stable under normal laboratory conditions but is incompatible with certain classes of chemicals that can promote decomposition or hazardous reactions.
| Incompatible Materials | Nature of Hazard |
| Strong Oxidizing Agents | Can lead to a vigorous, potentially explosive reaction. |
| Strong Acids & Bases | Can catalyze decomposition reactions. |
| Reducing Agents | Can reduce the nitro group in a highly exothermic reaction. |
| Heat, Sparks, Open Flames | Sources of ignition can initiate thermal decomposition. |
Section 4: Protocols for Safe Handling and Storage
Given its hazard profile, strict adherence to safety protocols is mandatory.
Laboratory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or fumes.[16] Ensure an eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]
-
Dispensing: When transferring the solid, use anti-static tools and avoid generating dust. Keep containers tightly closed when not in use.
-
Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.[16]
Storage Protocol
-
Container: Store in the original, tightly sealed container.[16]
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4]
-
Segregation: Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3]
-
Ignition Sources: Ensure the storage area is free from heat, sparks, and open flames.[16]
Section 5: Applications in Drug Development
The primary application of this compound and its derivatives in drug development is as photolabile protecting groups. This strategy is employed in several advanced research areas:
-
Caged Bioactive Molecules: A drug or signaling molecule can be rendered biologically inactive by attaching it to the ortho-nitrobenzyl group. The inactive "caged" compound can then be introduced to a biological system. Irradiation of a specific area with light triggers the release of the active molecule, allowing for precise study of its function in a specific time and place.[14][17]
-
Multi-step Synthesis: In the synthesis of complex pharmaceutical ingredients, protecting groups are essential to prevent unwanted side reactions. Photolabile groups offer a distinct advantage as their removal occurs under very mild conditions (light) and does not require harsh acidic, basic, or reducing agents that could damage a sensitive molecule.[18]
-
Photoactivated Drug Delivery: In this therapeutic concept, a prodrug containing a photocage is administered systemically. The drug remains inactive until the target tissue (e.g., a tumor) is exposed to light, causing localized activation of the therapeutic agent and minimizing systemic side effects.
The 2-methyl-6-nitro substitution pattern can influence the photochemical properties, such as the absorption wavelength and quantum yield, allowing for the fine-tuning of the deprotection process for specific applications.[13]
Conclusion
This compound is a specialized chemical reagent with significant potential in sophisticated organic synthesis and biomedical research. Its value is derived directly from the photochemical reactivity inherent in its ortho-nitrobenzyl structure, which allows for the light-mediated cleavage of chemical bonds. However, this reactivity is coupled with potential thermal instability and chemical hazards associated with nitroaromatic compounds. A thorough understanding of its properties, a disciplined approach to its synthesis and characterization, and strict adherence to safety protocols are essential for harnessing its capabilities effectively and safely. This guide provides the foundational knowledge for researchers to integrate this powerful molecular tool into their development workflows with confidence and scientific rigor.
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An In-depth Technical Guide to the Solubility of (2-Methyl-6-nitrophenyl)methanol in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of (2-Methyl-6-nitrophenyl)methanol, a key chemical intermediate. In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It outlines the predicted physicochemical characteristics of this compound, provides a detailed, step-by-step experimental protocol for accurate solubility determination via the isothermal equilibrium method, and discusses the theoretical principles governing its dissolution in various organic solvents. The guide is designed to empower researchers to generate reliable solubility data, which is critical for process development, formulation design, and ensuring batch-to-batch consistency.
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
Solubility, the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the viability of a chemical compound in numerous applications. For active pharmaceutical ingredients (APIs) and chemical intermediates like this compound, understanding solubility is not merely an academic exercise; it is a critical factor that influences every stage of the development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2][]
In process chemistry, precise solubility data is essential for the design and optimization of crystallization processes, which are paramount for purification and obtaining the desired crystal form (polymorph).[4] Knowledge of how solubility changes with temperature and solvent composition allows chemists to maximize yield, control crystal size and morphology, and ensure the removal of impurities.[5] In the context of drug development, the solubility of an API in physiological media is a primary determinant of its oral bioavailability.[] For formulation scientists, understanding the solubility of a compound in various excipients and solvents is the first step in designing a stable and effective dosage form.[6]
This compound (CAS No: 54915-41-2) is a substituted aromatic compound whose utility in organic synthesis necessitates a thorough understanding of its solution behavior.[7][8] This guide addresses the current gap in publicly available quantitative data by providing a robust scientific framework for its experimental determination and interpretation.
Physicochemical Characterization of this compound
A comprehensive understanding of a molecule's structural and chemical properties is foundational to predicting and interpreting its solubility behavior.
Molecular Structure: this compound has the molecular formula C₈H₉NO₃.[7][9]
-
Aromatic Ring: A benzene ring substituted with three functional groups.
-
Methyl Group (-CH₃): A non-polar, electron-donating group.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group capable of acting as a hydrogen bond acceptor.
-
Methanol Group (-CH₂OH): A polar group capable of both donating and accepting hydrogen bonds.
The presence of both polar (nitro, methanol) and non-polar (methyl, aromatic ring) moieties suggests that this compound will exhibit varied solubility across a spectrum of organic solvents. The hydroxyl group allows for hydrogen bonding, which will be a dominant factor in its solubility in protic solvents. The nitro group adds significant polarity. While no specific crystal structure data for the 6-nitro isomer was found, a related isomer, (2-Methyl-3-nitrophenyl)methanol, forms intermolecular O-H···O hydrogen bonds that link molecules into chains, a feature that likely influences its solid-state stability and, consequently, the energy required for dissolution.[10]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | (2-Methyl-3-nitrophenyl)methanol | (2-Methyl-4-nitrophenyl)methanol |
| CAS Number | 54915-41-2[7] | 23876-13-3[11] | 22162-15-8[12] |
| Molecular Formula | C₈H₉NO₃[7][9] | C₈H₉NO₃[10] | C₈H₉NO₃[12] |
| Molecular Weight | 167.16 g/mol [9] | 167.16 g/mol [10] | 167.16 g/mol [12] |
| Melting Point | Not available in search results | 69-73 °C[11] | Not available in search results |
Based on its structure, the solubility of this compound can be qualitatively predicted:
-
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile) due to hydrogen bonding and dipole-dipole interactions.
-
Moderate Solubility: Expected in solvents of intermediate polarity (e.g., ethyl acetate).
-
Low Solubility: Expected in non-polar solvents (e.g., cyclohexane, hexane) where the energy required to break the crystal lattice and solvate the polar functional groups is not sufficiently compensated.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for obtaining accurate solubility data is through experimental measurement. The isothermal equilibrium (shake-flask) method is a gold-standard technique that is both straightforward and robust.[13]
Principle of the Isothermal Equilibrium Method
The method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a duration sufficient to reach equilibrium. At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved solute represents its solubility at that specific temperature.
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
This compound (purity > 99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC with UV detector or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of crystalline this compound to several vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired solvent into each vial.
-
Sealing: Tightly seal the vials to prevent solvent evaporation, which would artificially increase the measured concentration.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 313.15 K). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.
-
Sampling: After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[14][15]
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.
Analytical Quantification and Data Interpretation
The choice of analytical technique is critical for obtaining accurate results.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high specificity and sensitivity. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water is typically suitable for nitroaromatic compounds. Detection at a specific wavelength corresponding to the absorbance maximum of this compound ensures accurate quantification. A calibration curve must be prepared using standard solutions of known concentrations.
UV-Vis Spectrophotometry
For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be used. The absorbance of the diluted saturated solution is measured at the wavelength of maximum absorbance (λ_max). The concentration is then calculated using the Beer-Lambert law (A = εbc), requiring a previously determined molar absorptivity coefficient (ε) from a calibration curve.[15]
Data Presentation
Quantitative solubility data should be presented in a clear, tabular format for easy comparison.
Table 2: Hypothetical Solubility Data for this compound at 298.15 K
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | Experimental Value | Calculated Value |
| Acetone | 5.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Cyclohexane | 0.2 | Experimental Value | Calculated Value |
Factors Influencing Solubility and Thermodynamic Considerations
The dissolution process can be understood through thermodynamic principles. The overall Gibbs free energy of solution (ΔG_sol) determines solubility and is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.
ΔG_sol = ΔH_sol - TΔS_sol
This process can be broken down into three conceptual steps:
-
Crystal Lattice Energy (Endothermic): Energy required to overcome the intermolecular forces holding the solid crystal together.
-
Solvent Cavity Formation (Endothermic): Energy required to create a space in the solvent to accommodate the solute molecule.
-
Solvation Energy (Exothermic): Energy released when the solute molecule interacts with solvent molecules.
Caption: Thermodynamic cycle illustrating the enthalpy changes during dissolution.
The principle of "like dissolves like" is a useful heuristic. The favorable solvation energy released from interactions between the polar groups of this compound and polar solvents (e.g., hydrogen bonding with methanol) will more effectively overcome the crystal lattice energy, leading to higher solubility. Conversely, non-polar solvents offer weak solvation interactions, resulting in poor solubility.[6]
Conclusion
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An In-Depth Technical Guide to the Application of Ortho-Substituted Nitrophenyl Methanols
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ortho-substituted nitrophenyl methanols and their derivatives represent a cornerstone class of photolabile protecting groups (PPGs), colloquially known as "caged" compounds. Their defining characteristic is the ability to covalently mask the function of a bioactive molecule, rendering it inert until the application of light. This light-induced cleavage of a specific chemical bond liberates the active molecule with high spatiotemporal precision. This guide provides a comprehensive overview of the core chemical principles, key applications, and detailed experimental considerations for utilizing these powerful tools in neuroscience, cell biology, drug delivery, and materials science. We will delve into the mechanistic underpinnings of photolysis, provide quantitative data for common caging groups, and present detailed protocols to empower researchers in leveraging this technology for novel discoveries.
Core Principles: The Chemistry of Photocaging
The utility of ortho-nitrophenyl derivatives as photocages stems from a well-defined, light-induced intramolecular redox reaction.[1][2] The term "caged compound" was first coined to describe ATP protected by a photolabile group, enabling its controlled release to study cellular energetics.[3][4]
Mechanism of Photolysis
The canonical photorelease mechanism for an o-nitrobenzyl-caged molecule proceeds through several key steps upon absorption of a photon (typically in the UV-A range, ~350 nm).[1][5]
-
Photoexcitation: The ortho-nitrobenzyl chromophore absorbs a photon, promoting it to an excited singlet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the leaving group). This forms a transient aci-nitro intermediate.[1][2]
-
Rearrangement and Cyclization: The aci-nitro intermediate undergoes rapid rearrangement. The classical mechanism involves cyclization to a benzisoxazolidine intermediate.[5]
-
Release of the Active Molecule: This intermediate is unstable and rapidly fragments, releasing the protected molecule (e.g., a neurotransmitter, drug, or signaling molecule) and forming an o-nitrosobenzaldehyde or o-nitrosoacetophenone byproduct.[5]
This process is typically irreversible and can occur on a microsecond to millisecond timescale, enabling the rapid and localized delivery of a bioactive substance.[6][7]
}
General mechanism of o-nitrobenzyl photolysis.
Structural Tuning for Optimal Performance
The "ideal" photocage must satisfy several criteria: stability in the dark, biological inertness before photolysis, efficient light absorption at a biologically compatible wavelength, a high quantum yield of release, and non-toxic photolytic byproducts.[3][8] Modifications to the core o-nitrophenyl structure are crucial for tuning these properties.
-
Electron-Donating Groups: Adding electron-donating groups (e.g., methoxy groups, as in 4,5-dimethoxy-2-nitrobenzyl, DMNB) to the aromatic ring can red-shift the absorption maximum to longer, less damaging wavelengths (e.g., 365 nm) and often increases the quantum yield.[9]
-
Benzylic Substitution: Introducing a methyl group at the benzylic position (creating the 1-(2-nitrophenyl)ethyl, or NPE, group) can accelerate the release kinetics of certain leaving groups, such as phosphates in caged ATP.[7][10]
-
Two-Photon Excitation: For applications requiring exquisite 3D spatial resolution, such as in neuroscience, cages like 4-methoxy-7-nitroindolinyl (MNI) have been developed.[4][11] These structures have larger two-photon absorption cross-sections, allowing for uncaging using near-infrared light (e.g., 720 nm), which offers deeper tissue penetration and reduced phototoxicity.[4][11][12]
Quantitative Data Summary
The efficacy of a photocage is defined by its photophysical properties. The product of the quantum yield (Φ) and the molar extinction coefficient (ε) at the irradiation wavelength determines the overall efficiency of photorelease.[3]
| Caging Group | Common Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Applications |
| 2-Nitrobenzyl | NB | ~280-320 | ~0.1-0.5 | Original photolabile group, protects alcohols and carboxylates.[13] |
| 1-(2-Nitrophenyl)ethyl | NPE | ~260-340 | ~0.5-0.7 | Faster release for phosphates (e.g., caged ATP, ADP).[7][10][14] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-360 | ~0.1-0.4 | Red-shifted absorption, commonly used for caging Ca2+ (DM-nitrophen). |
| 4-Methoxy-7-nitroindolinyl | MNI | ~380-400 | ~0.05-0.1 | High two-photon efficiency, ideal for neurotransmitter uncaging (e.g., MNI-Glutamate).[4][11] |
Note: Quantum yields are highly dependent on the caged molecule and solvent conditions. The values presented are representative ranges.
Key Applications and Methodologies
The ability to control biological processes with light has revolutionized numerous fields. Ortho-substituted nitrophenyl methanols are central to this revolution.
Neuroscience: Probing Synaptic Function
Perhaps the most impactful application has been in neuroscience, where caged neurotransmitters allow for the precise stimulation of individual synapses or even single dendritic spines.[12][15]
Core Application: Two-photon uncaging of glutamate to study synaptic plasticity.[4][11][15] MNI-glutamate is widely used due to its high two-photon cross-section at ~720 nm.[11][12] By focusing a Ti:Sapphire laser onto a single dendritic spine in a brain slice, researchers can photorelease a precise amount of glutamate, mimicking natural synaptic transmission and inducing plasticity events like long-term potentiation (LTP).[15][16]
Field-Proven Protocol: Two-Photon Glutamate Uncaging in Hippocampal Slices
-
Preparation: Prepare acute hippocampal slices (300-400 µm) from a rodent brain and maintain them in artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2.
-
Loading: Transfer a slice to the recording chamber on the microscope stage and perfuse with ACSF containing 2.5-5 mM MNI-glutamate.[12] Allow at least 20 minutes for the caged compound to diffuse into the tissue.
-
Identification: Using two-photon imaging (e.g., at 920 nm), identify a target neuron (e.g., a CA1 pyramidal cell filled with a fluorescent dye like Alexa Fluor 488 via the patch pipette) and a dendritic spine for stimulation.[12]
-
Calibration: Perform whole-cell patch-clamp recording from the target neuron. To calibrate the stimulus, deliver single, short laser pulses (e.g., 0.5-2 ms, 10-20 mW) at the tip of the spine, tuned to the uncaging wavelength (~720 nm for MNI-glutamate).[11][12] Adjust laser power and duration to elicit an excitatory postsynaptic potential (EPSP) that mimics a natural synaptic event.
-
Plasticity Induction: To induce LTP, deliver a train of uncaging pulses (e.g., 30-60 pulses at 0.5-2 Hz) paired with postsynaptic depolarization.
-
Validation (Self-Validation System):
-
Control 1 (Location): Uncaging in a nearby region devoid of spines should not elicit a response, confirming spatial precision.
-
Control 2 (Light Only): In the absence of MNI-glutamate, the laser stimulus should not cause any cellular response, ruling out photodamage.
-
Control 3 (Pharmacology): The uncaging-evoked EPSP should be blocked by glutamate receptor antagonists (e.g., CNQX and AP5) to confirm the effect is mediated by glutamate.
-
}
Workflow for two-photon uncaging experiments.
Cell Biology: Dissecting Signaling Pathways
In cell biology, caged second messengers like caged ATP, caged Ca2+ (e.g., DM-nitrophen or Nitrophenyl-EGTA), and caged inositol trisphosphate (IP3) are invaluable tools.[7][17][18] They allow researchers to bypass cell surface receptors and introduce signaling molecules directly into the cytoplasm at a chosen moment, providing unparalleled temporal control to study downstream events.[6][17]
Core Application: Using NPE-caged ATP to study purinergic receptor signaling and cellular mechanics.[10][14] Cells are incubated with the cell-impermeant NPE-caged ATP. A flash of UV light from a lamp or laser rapidly releases ATP into the extracellular medium, activating P2X and P2Y receptors and allowing for the study of downstream events like calcium influx or membrane ruffling.[10][14][19]
Drug Delivery and Therapeutics
The concept of light-activated drugs is a promising frontier in medicine, aiming to reduce side effects by ensuring a drug is active only at the site of disease.[20][21][22] Ortho-nitrobenzyl groups can be used to "cage" a pharmacologically active molecule, which is then administered systemically in its inactive form.[21] Subsequent irradiation of the target tissue (e.g., a tumor) with light releases the active drug locally, minimizing exposure to healthy tissues.[21][22]
Challenges and Causality: A primary challenge is the limited penetration of UV light into biological tissue. This has driven research into cages that can be cleaved by two-photon excitation with near-infrared light or by other stimuli.[17] Furthermore, the potential toxicity of the nitroso byproduct must be carefully evaluated for any therapeutic application.
Materials Science: Creating Smart Polymers
Ortho-nitrobenzyl moieties can be incorporated into polymer networks as photocleavable cross-linkers or side chains.[23][24][25] This creates "smart" materials whose properties can be altered by light.[25][26]
Core Application: Light-degradable hydrogels for 3D cell culture and tissue engineering. Hydrogels can be cross-linked with ortho-nitrobenzyl-containing molecules. Cells can be encapsulated within this solid gel. By irradiating specific regions of the gel with a focused laser, the cross-links are broken, locally dissolving the gel and creating channels for cells to migrate through or releasing encapsulated cells on demand. This provides a powerful method for creating complex, 4D biological microenvironments.
}
Decision guide for selecting a caged compound strategy.
Future Outlook and Challenges
While ortho-substituted nitrophenyl methanols are mature and powerful tools, the field continues to evolve. Key areas of active research include the development of new caging groups with larger two-photon cross-sections for even more efficient uncaging, cages that absorb further into the red and near-infrared spectrum for deeper tissue penetration, and "orthogonal" caging systems where multiple caged compounds can be released independently by different wavelengths of light.[4][11] Overcoming challenges related to aqueous solubility, stability, and byproduct toxicity will be critical for translating these technologies from the research bench to clinical applications.
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]
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Mishra, A., et al. (2021). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health. [Link]
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Molino, P. J., & Wang, Y. (2014). Caged Protein Nanoparticles for Drug Delivery. National Institutes of Health. [Link]
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Stein, I. S., et al. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Springer Nature Experiments. [Link]
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Klajn, R. (2025). Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. [Link]
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Ellis-Davies, G. C. R. (2018). Examples of biology with caged compounds not possible with traditional methods. ResearchGate. [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. National Institutes of Health. [Link]
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Dunning, H. (2021). Cancer drugs could be delivered in molecular cages unlocked by light. Imperial College London News. [Link]
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Stein, I. S., et al. (N.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]
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Guillard, J., et al. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Araya, R. (2019). Probing Single Synapses via the Photolytic Release of Neurotransmitters. ResearchGate. [Link]
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Colwell, K. (2016). Targeted Drug Delivery System Using Light and DNA Cages Could Help with Basic Research and Treatment for Cancer and Brain Disease. Boston University, The Brink. [Link]
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Billiet, S., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. ResearchGate. [Link]
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Zhang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]
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Il'ichev, Y. V., & Schwörer, M. A. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
- Not applicable.
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Femtonics. (N.d.). Caged Neurotransmitters. Femtonics. [Link]
- Not applicable.
-
Il'ichev, Y. V., & Schwörer, M. A. (2025). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. ResearchGate. [Link]
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- Not applicable.
- Not applicable.
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Karunaratne, V., et al. (2022). Classification of light-responsive moieties, light-responsive reactions, and their applications. RSC Publishing. [Link]
-
Heo, G., et al. (2017). Photorelease of ATP and ADP from NPE-caged compounds induces macrophage membrane protrusions. ResearchGate. [Link]
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Jena Bioscience. (N.d.). NPE-caged-ATP. Jena Bioscience. [Link]
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Il'ichev, Y. V., & Schwörer, M. A. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]
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An In-Depth Technical Guide to the Synthesis of (2-Methyl-6-nitrophenyl)methanol
Introduction
(2-Methyl-6-nitrophenyl)methanol, also known as 2-methyl-6-nitrobenzyl alcohol, is a valuable chemical intermediate in the fields of medicinal chemistry and organic synthesis. Its bifunctional nature, featuring both a reactive hydroxymethyl group and a nitro group susceptible to reduction, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a detailed exploration of the primary synthetic routes to this compound, offering field-proven insights into reaction mechanisms, experimental choices, and detailed protocols for researchers and drug development professionals.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several common starting materials. The most efficient and widely employed strategies involve the chemoselective reduction of a carbonyl or carboxyl group on a 2-methyl-6-nitrobenzene scaffold. The key challenge lies in achieving this reduction without affecting the nitro functionality. This guide will focus on two principal, high-yielding routes:
-
Route A: The selective reduction of 2-methyl-6-nitrobenzaldehyde.
-
Route B: The reduction of 2-methyl-6-nitrobenzoic acid.
A comparative analysis of these pathways is essential for selecting the optimal method based on available starting materials, safety considerations, and desired scale.
Caption: Primary synthetic routes to this compound.
Route A: Selective Reduction of 2-Methyl-6-nitrobenzaldehyde
This is arguably the most direct and chemoselective method for preparing the target compound. The primary challenge is to reduce the aldehyde functional group to a primary alcohol while leaving the aromatic nitro group intact.
Causality Behind Experimental Choices
The choice of reducing agent is paramount. Strong, highly reactive hydrides like Lithium Aluminum Hydride (LiAlH₄) can reduce both aldehydes and nitro groups, leading to undesired byproducts.[1][2] Therefore, a milder reagent is required.
Sodium borohydride (NaBH₄) is the ideal choice for this transformation.[3] It is a nucleophilic hydride reagent that is highly effective for the reduction of aldehydes and ketones but is generally unreactive towards nitro groups and other less electrophilic functional groups like esters and amides under standard conditions.[4][5] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the intermediate alkoxide to yield the final alcohol product.[6]
Reaction Mechanism: Hydride Reduction of an Aldehyde
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., ethanol) in an acid-base reaction to yield the primary alcohol, this compound.
Caption: Mechanism of NaBH₄ reduction of 2-methyl-6-nitrobenzaldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for NaBH₄ reductions.[6][7]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-6-nitrobenzaldehyde (1.0 eq.) in ethanol (approx. 10-15 mL per gram of aldehyde) at room temperature.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the evolution of hydrogen gas ceases and the pH is slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add water and an immiscible organic solvent like ethyl acetate. Extract the aqueous layer two to three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.[8]
Route B: Reduction of 2-Methyl-6-nitrobenzoic Acid
This route is a viable alternative if 2-methyl-6-nitrobenzoic acid is the more accessible starting material.[9] Carboxylic acids are less electrophilic than aldehydes and require a more potent reducing agent for conversion to a primary alcohol.
Causality Behind Experimental Choices
Lithium Aluminum Hydride (LiAlH₄): LAH is a powerful hydride source capable of reducing carboxylic acids, esters, and amides.[1][2] However, its high reactivity poses a significant chemoselectivity challenge, as it can also reduce aromatic nitro groups, potentially leading to the corresponding aniline or intermediate azo/azoxy compounds.[10] Careful control of reaction conditions (low temperature, slow addition) is necessary to favor the reduction of the carboxylic acid.
Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃-THF), is an excellent alternative. Borane is an electrophilic reducing agent that shows remarkable chemoselectivity for carboxylic acids in the presence of many other functional groups, including nitro groups and esters.[11][12] This makes it the preferred reagent for achieving a clean and high-yielding reduction in this specific context.
Detailed Experimental Protocol (Using Borane-THF)
This protocol is adapted from general procedures for the borane reduction of carboxylic acids.[11]
-
Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-6-nitrobenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of borane-tetrahydrofuran complex (BH₃-THF, typically 1.0 M in THF) (approx. 2.0-3.0 eq.) dropwise via a syringe or an addition funnel over 30-45 minutes. The number of equivalents should be carefully calculated to account for the reaction with the acidic proton of the carboxylic acid.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cautiously quench the reaction by the slow addition of methanol at 0 °C, followed by 1M HCl. This will decompose the excess borane and hydrolyze the borate-ester intermediate.
-
Work-up and Purification: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, purify the crude product as described in Route A.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Aldehyde Reduction | Route B: Carboxylic Acid Reduction |
| Starting Material | 2-Methyl-6-nitrobenzaldehyde | 2-Methyl-6-nitrobenzoic Acid |
| Primary Reagent | Sodium Borohydride (NaBH₄) | Borane-THF (BH₃-THF) or LiAlH₄ |
| Chemoselectivity | Excellent: NaBH₄ is highly selective for the aldehyde over the nitro group.[3] | Good to Excellent: BH₃-THF is highly selective.[11] LiAlH₄ requires careful control to avoid nitro group reduction.[10] |
| Reaction Conditions | Mild (0 °C to room temperature), standard glassware. | Mild (0 °C to room temperature), requires anhydrous conditions and inert atmosphere. |
| Safety | NaBH₄ is relatively safe to handle; reaction produces H₂ gas upon quenching. | Borane-THF and LiAlH₄ are highly reactive with water and air; require careful handling under inert atmosphere. |
| Work-up | Simple aqueous work-up. | Requires careful quenching of reactive reagents before standard aqueous work-up. |
Purification and Characterization
Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.
-
Purification: The primary methods for purification are recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or silica gel column chromatography .[8][13]
-
Characterization: The structure of this compound is confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used to assess purity and confirm the molecular weight.[14] Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) Spectroscopy are essential for unambiguous structural elucidation. Commercial suppliers often provide reference spectra for comparison.[15]
Conclusion
The synthesis of this compound is most effectively and safely achieved through the selective reduction of 2-methyl-6-nitrobenzaldehyde using sodium borohydride (Route A) . This method offers excellent chemoselectivity, utilizes mild reaction conditions, and involves a straightforward work-up procedure, making it highly suitable for both small-scale research and larger-scale production. While the reduction of 2-methyl-6-nitrobenzoic acid with borane-THF (Route B) is a robust alternative, it necessitates more stringent anhydrous and inert atmosphere techniques. The choice between these routes will ultimately depend on the availability of the starting material and the technical capabilities of the laboratory.
References
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
-
Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 23(2), 577-582. Retrieved from [Link]
-
Studylib. (n.d.). NaBH4 Reduction of Benzil: Lab Experiment Guide. Retrieved from [Link]
- Kerr, J. P., & Russell, G. A. (1969). Sodium borohydride reduction of aromatic nitro-compounds.
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Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Theses and Dissertations - UTB/UTPA. ScholarWorks @ UTRGV. Retrieved from [Link]
- Zeynizadeh, B., & Yahyaei, H. (2003). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry, 15(3-4), 1591-1596.
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
- Satoh, T., Mitsuo, N., Nishiki, M., Kuroiwa, K., & Ikegami, S. (1981). Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1, 1486-1488.
-
Doss, R. J., & R, B. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. Retrieved from [Link]
- Kamal, A., & Reddy, K. L. (2004). Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(2), 432-436.
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Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
- Liu, Y., Zhang, Y., & Wang, Y. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 209-214.
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Sheppard, T. D., et al. (2019). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 58(41), 14599-14603. Retrieved from [Link]
- Hartman, W. W., & Rahrs, E. J. (1937). p-NITROBENZYL ALCOHOL. Organic Syntheses, 17, 68.
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Retrieved from [Link]
- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
The Organic Chemistry Tutor. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. Retrieved from [Link]
-
Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. Retrieved from [Link]
-
Chemdad. (n.d.). 4-Nitrobenzyl alcohol. Retrieved from [Link]
- Palmieri, A., et al. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. ACS Omega, 7(40), 35848-35859.
- Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses, 3, 73.
- Google Patents. (n.d.). Process for the preparation of 2-methyl-6-nitrophenol.
- Google Patents. (n.d.). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie/Chemical Monthly, 133(1), 9-22.
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Chemsrc. (n.d.). 2-methyl-6-nitrobenzaldehyde. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-6-nitroaniline from (2-Methyl-6-nitrophenyl)methanol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-methyl-6-nitroaniline, a valuable intermediate in the pharmaceutical and dye industries.[1] The protocol herein outlines a robust two-step synthetic pathway commencing from (2-methyl-6-nitrophenyl)methanol. The chosen strategy involves an initial selective oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a direct reductive amination to yield the target primary aniline. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical rationale for each step, ensuring both reproducibility and a deep understanding of the transformation. Emphasis is placed on safety, process control, and characterization of both the intermediate and the final product, reflecting field-proven best practices.
Guiding Principle: A Deliberate Two-Step Strategy
The conversion of this compound to 2-methyl-6-nitroaniline is most logically and efficiently achieved through a two-step process. This approach allows for controlled and high-yielding transformations at each stage, minimizing side-product formation and simplifying purification.
-
Step 1: Selective Oxidation. The primary alcohol is first oxidized to 2-methyl-6-nitrobenzaldehyde. The choice of a mild oxidizing agent is critical to prevent over-oxidation to the carboxylic acid, thereby ensuring a high yield of the necessary aldehyde intermediate.
-
Step 2: Reductive Amination. The aldehyde intermediate is then converted to the primary amine via reductive amination. This reaction proceeds by forming an imine in situ with an ammonia source, which is then immediately reduced to the stable amine.
This sequential approach provides clear checkpoints for purity analysis and is highly adaptable for scale-up operations.
Caption: High-level workflow for the synthesis.
Critical Safety Considerations: Handling Aromatic Nitro Compounds
Aromatic nitro compounds present significant health and safety risks. Adherence to strict safety protocols is mandatory.
-
Toxicity: These compounds can be toxic if inhaled, ingested, or absorbed through the skin. The most prominent acute health hazard is cyanosis, resulting from the formation of methemoglobin, which impairs oxygen transport in the blood.[2] Chronic exposure can lead to anemia.
-
Flammability & Explosion Hazard: While 2-methyl-6-nitroaniline itself is not typically explosive, organic nitro compounds as a class can be flammable and may have explosive properties, especially in the presence of strong oxidizing agents or at elevated temperatures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and safety glasses or goggles.[3] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Nitroaromatic waste should be collected in designated, labeled containers.
Part I: Oxidation of this compound
Principle & Rationale
The oxidation of a primary benzylic alcohol to an aldehyde requires a selective reagent that does not affect the aromatic ring or the nitro group and, crucially, avoids over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation. It is a mild, heterogeneous oxidant that is particularly effective for allylic and benzylic alcohols. The reaction is a surface-mediated process, and its success often depends on the activity of the MnO₂ used.
Experimental Protocol: MnO₂ Oxidation
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| This compound | 167.16 | 75338-95-5 | Irritant |
| Activated Manganese Dioxide (MnO₂) | 86.94 | 1313-13-9 | Oxidizer, Harmful if inhaled |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Suspected carcinogen, Skin/Eye Irritant |
| Celite® (Diatomaceous Earth) | N/A | 61790-53-2 | Inhalation hazard (crystalline silica) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | None |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.67 g, 10.0 mmol).
-
Solvent Addition: Add 100 mL of dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.
-
Oxidant Addition: In one portion, add activated manganese dioxide (8.7 g, 100 mmol, 10 equivalents). Note: The quality of MnO₂ is crucial. Use a freshly opened or activated commercial source.
-
Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material will have a different Rf value than the more polar aldehyde product. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® in a sintered glass funnel to remove the MnO₂ and its byproducts.
-
Washing: Wash the filter cake thoroughly with additional DCM (3 x 30 mL) to ensure all the product is recovered.
-
Drying and Concentration: Combine the filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: The resulting solid is 2-methyl-6-nitrobenzaldehyde, which should be of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol/water.
Part II: Reductive Amination to 2-Methyl-6-nitroaniline
Principle & Rationale
Reductive amination is a powerful method for forming amines from carbonyl compounds.[4] In this step, the intermediate 2-methyl-6-nitrobenzaldehyde reacts with an ammonia source to form a transient imine. This imine is then reduced in situ to the target primary amine, 2-methyl-6-nitroaniline. Catalytic hydrogenation is a clean and efficient method for this reduction. A palladium on carbon (Pd/C) catalyst is used with hydrogen gas. The reaction is performed in a solution saturated with ammonia to drive the equilibrium towards imine formation and minimize the formation of secondary amine byproducts.
Experimental Protocol: Catalytic Hydrogenation
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 2-Methyl-6-nitrobenzaldehyde | 165.15 | 107096-52-6 | Irritant |
| 10% Palladium on Carbon (Pd/C) | N/A | 7440-05-3 | Flammable solid (pyrophoric when dry) |
| Methanol (MeOH) | 32.04 | 67-56-1 | Flammable, Toxic |
| 7N Ammonia in Methanol | 17.03 (NH₃) | 7664-41-7 | Corrosive, Toxic, Environmental Hazard |
| Hydrogen Gas (H₂) | 2.02 | 1333-74-0 | Extremely flammable gas |
Procedure
-
Catalyst Handling: Caution: Pd/C can be pyrophoric. Handle with care, preferably in a wetted state, and avoid generating dust. In a hydrogenation vessel (e.g., a Parr shaker bottle), carefully place 10% Pd/C (50 mg, catalytic amount).
-
Reaction Setup: Add the crude 2-methyl-6-nitrobenzaldehyde (1.65 g, 10.0 mmol) to the vessel, followed by 50 mL of a 7N solution of ammonia in methanol.
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen gas, then carefully introduce hydrogen gas to a pressure of 50 psi.
-
Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete in 4-8 hours.
-
Work-up: Once hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is saturated with hydrogen and can ignite upon exposure to air. Quench the filter cake immediately and carefully with water before disposal.
-
Washing: Wash the filter cake with a small amount of methanol.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 2-methyl-6-nitroaniline, will appear as an orange or yellow solid.[5] It can be purified by recrystallization from ethanol or an ethanol/water mixture to yield bright orange needle-like crystals.[6]
Characterization of 2-Methyl-6-nitroaniline
The identity and purity of the final product should be confirmed using standard analytical techniques.
Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Appearance | Orange-yellow prisms or brown granular powder.[5] |
| Molecular Formula | C₇H₈N₂O₂ |
| Molar Mass | 152.15 g/mol |
| Melting Point | 93-96 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.2 (t, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~4.5 (br s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃). Note: Exact shifts may vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~148 (C-NH₂), ~135 (C-NO₂), ~130 (Ar-CH), ~125 (Ar-CH), ~120 (C-CH₃), ~115 (Ar-CH), ~18 (-CH₃). Note: Assignments are predictive. |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1620 (N-H bend), ~1580 & ~1350 (asymmetric & symmetric NO₂ stretch), ~1300 (C-N stretch). |
Troubleshooting and Field Insights
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Oxidation Step | Inactive MnO₂. Incomplete reaction. | Use freshly activated MnO₂. Increase reaction time or gently warm the reaction. Increase the equivalents of MnO₂. |
| Over-oxidation to Carboxylic Acid | Oxidizing agent is too strong or reaction time is too long. | Confirm the use of a mild oxidant like MnO₂. Do not overheat the reaction. Monitor closely by TLC and stop the reaction upon consumption of starting material. |
| Low Yield in Amination Step | Inactive catalyst. Insufficient ammonia concentration. Leak in hydrogenation system. | Use fresh Pd/C catalyst. Ensure the ammonia solution is fresh and of the correct concentration. Check all seals on the hydrogenation apparatus. |
| Formation of Secondary Amine | Low concentration of ammonia, allowing the primary amine product to react with the aldehyde. | Use a high concentration of ammonia (e.g., a saturated solution in the chosen solvent) to outcompete the product amine in reacting with the imine intermediate. |
References
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Chemius. (n.d.). Nitro razredčilo Safety Data Sheet. [Link]
- Sun, C., et al. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline.
- Qi, L., Pang, S., & Sun, C. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline.
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitro thinner. [Link]
-
ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry, 8, 299. [Link]
-
PubChem. (n.d.). 2-Methyl-6-nitroaniline. [Link]
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The Rising Star in Photoreleasable Chemistry: (2-Methyl-6-nitrophenyl)methanol as a High-Performance Photolabile Protecting Group
In the intricate world of organic synthesis and drug development, the ability to selectively protect and deprotect functional groups with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering non-invasive control over the release of active molecules using light as a traceless reagent. This application note delves into the practical use of (2-Methyl-6-nitrophenyl)methanol, a distinguished member of the ortho-nitrobenzyl class of PPGs, highlighting its synthesis, application in protecting carboxylic acids, and the protocols for its efficient photolytic cleavage.
Introduction: The Power of Light in Chemical Synthesis
Photolabile protecting groups are chemical moieties that can be removed from a molecule upon irradiation with light of a specific wavelength.[1] This unique property allows researchers to control chemical reactions with remarkable precision, initiating them at a desired time and location. The ortho-nitrobenzyl scaffold is one of the most widely utilized classes of PPGs due to its robust chemistry and tunable photophysical properties.[2] The introduction of a methyl group at the 2-position of the 6-nitrophenyl ring, as in this compound, offers distinct advantages that enhance its utility in complex synthetic strategies and the development of light-activated therapeutics.
The core mechanism of photodeprotection for ortho-nitrobenzyl derivatives is a Norrish Type II intramolecular rearrangement.[2] Upon absorption of UV light, the excited nitro group abstracts a benzylic hydrogen atom, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately cleaving the bond to the protected functional group and releasing it, alongside the formation of a 2-methyl-6-nitrosobenzaldehyde byproduct.
Synthesis of this compound: A Practical Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step process starting from commercially available 3-nitro-o-xylene. The first step involves the formation of 2-methyl-6-nitrobenzaldehyde, which is subsequently reduced to the desired benzylic alcohol.
Protocol 2.1: Synthesis of 2-Methyl-6-nitrobenzaldehyde
This protocol is adapted from established methods for the synthesis of substituted nitrobenzaldehydes.
Materials:
-
3-Nitro-o-xylene
-
Nitrite source (e.g., sodium nitrite)
-
Strong base (e.g., sodium hydroxide)
-
Alcohol-binding agent
-
Appropriate organic solvents (e.g., ethanol, dichloromethane)
-
Hydrochloric acid (for workup)
Procedure:
-
In a well-ventilated fume hood, dissolve 3-nitro-o-xylene in a suitable solvent mixture.
-
Add the nitrite and the strong base to the reaction mixture. The addition of an alcohol-binding agent can improve the reaction yield by minimizing byproduct formation.
-
Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a cooled acidic solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methyl-6-nitrobenzaldehyde.
Protocol 2.2: Reduction to this compound
This protocol utilizes a standard sodium borohydride reduction of the aldehyde to the corresponding alcohol.[3][4]
Materials:
-
2-Methyl-6-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (for extraction)
-
Deionized water
-
1 M Hydrochloric acid
Procedure:
-
Dissolve 2-methyl-6-nitrobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~7 with 1 M HCl.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Application: Protection of Carboxylic Acids
This compound is an excellent choice for the protection of carboxylic acids, forming a photolabile ester. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a mild and efficient method for this transformation.[5][6]
Protocol 3.1: Steglich Esterification of Benzoic Acid with this compound
Materials:
-
Benzoic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (2-methyl-6-nitrophenyl)methyl benzoate.
Photodeprotection: Releasing the Active Molecule
The key advantage of the (2-methyl-6-nitrophenyl)methyl protecting group is its facile removal under UV irradiation, typically at wavelengths around 365 nm.[7] The photolysis is a clean and high-yielding reaction, liberating the carboxylic acid and the nitrosobenzaldehyde byproduct.
Protocol 4.1: Photolytic Cleavage of (2-Methyl-6-nitrophenyl)methyl Benzoate
Experimental Setup: A typical photolysis setup consists of a UV lamp (e.g., a medium-pressure mercury lamp) with a filter to isolate the desired wavelength (e.g., 365 nm), a reaction vessel made of quartz or Pyrex, and a cooling system to maintain a constant temperature.
Materials:
-
(2-Methyl-6-nitrophenyl)methyl benzoate
-
A suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
Procedure:
-
Dissolve the protected compound in the chosen solvent in the photoreaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a 365 nm UV light source while maintaining a constant temperature (e.g., 25 °C) with stirring.
-
Monitor the progress of the deprotection by TLC, HPLC, or NMR spectroscopy.
-
Upon complete cleavage, the solvent is removed under reduced pressure.
-
The released carboxylic acid can be isolated and purified from the nitrosobenzaldehyde byproduct by standard chromatographic techniques or acid-base extraction.
Key Performance Characteristics
The efficiency of a photolabile protecting group is characterized by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific photoreaction to the number of photons absorbed. While the specific quantum yield for the cleavage of (2-methyl-6-nitrophenyl)methyl esters has not been extensively reported, related 2,6-disubstituted nitrobenzyl protecting groups have shown enhanced quantum yields compared to their unsubstituted counterparts.[1] For instance, the presence of a second nitro group in a 2,6-dinitrobenzyl PPG can increase the quantum yield significantly.[1] The methyl group in the 2-position is expected to influence the photochemical properties, and researchers should expect quantum yields in the range of 0.1 to 0.6, depending on the specific substrate and reaction conditions.[8]
Table 1: Factors Influencing Photodeprotection Efficiency
| Parameter | Effect on Deprotection | Rationale |
| Wavelength | Optimal cleavage typically at 350-365 nm. | Matches the absorption maximum of the nitroaromatic chromophore. |
| Light Intensity | Higher intensity leads to faster reaction rates. | More photons are available to initiate the photoreaction. |
| Solvent | Can influence reaction rate and byproduct formation. | Solvent polarity can affect the stability of intermediates. |
| pH | Can impact the rate of cleavage for certain substrates. | The stability of the aci-nitro intermediate can be pH-dependent.[1] |
| Oxygen | Can quench the excited state, reducing efficiency. | Removal by purging with inert gas is recommended. |
Mechanistic Insights and Structural Representations
To provide a clearer understanding of the processes described, the following diagrams illustrate the key chemical transformations.
Figure 1: Synthetic pathway to this compound.
Figure 2: General scheme for carboxylic acid protection.
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks [mdpi.com]
- 8. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application of (2-Methyl-6-nitrophenyl)methanol in Organic Synthesis: A Detailed Guide for Researchers
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the precise control over reactive functional groups is paramount. Photolabile protecting groups (PPGs) have emerged as indispensable tools, offering spatial and temporal control over chemical transformations with the simple application of light. Among these, the o-nitrobenzyl scaffold has been a workhorse for decades. This guide provides a detailed exploration of a specific, yet potentially advantageous derivative: (2-Methyl-6-nitrophenyl)methanol . We will delve into its synthesis, unique characteristics, and practical applications, offering field-proven insights and detailed protocols for the discerning researcher.
Introduction: The Rationale for the 2-Methyl-6-nitro Substitution Pattern
This compound belongs to the well-established family of o-nitrobenzyl photolabile protecting groups. The core mechanism of action for these groups involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement to release the protected functional group and generate a 2-nitrosobenzaldehyde derivative[1].
The substitution pattern on the aromatic ring can significantly influence the photochemical properties of the protecting group, including its absorption wavelength, quantum yield, and cleavage kinetics. The presence of a methyl group at the 2-position, ortho to the nitro group, in this compound introduces steric and electronic effects that can modulate its reactivity and stability. While electron-donating groups are known to red-shift the absorption maximum, the interplay of the methyl and nitro groups at the 2- and 6-positions warrants specific consideration for tailored applications in complex syntheses.
Synthesis of this compound
The starting material, this compound, is commercially available from several suppliers. However, for researchers who wish to synthesize it in-house, a reliable method involves the reduction of the corresponding carboxylic acid.
Protocol 1: Synthesis of this compound from 2-Methyl-6-nitrobenzoic acid[2]
This protocol details the reduction of 2-methyl-6-nitrobenzoic acid using a borane-tetrahydrofuran complex.
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Dry tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottomed flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Under an inert atmosphere (Argon), dissolve 2-methyl-6-nitrobenzoic acid (e.g., 5.00 g, 30.03 mmol) in dry THF (60 mL) in a round-bottomed flask.
-
Cool the stirred solution in an ice bath.
-
Slowly add the 1M solution of BH₃·THF in THF (e.g., 64.17 mL) via a dropping funnel.
-
After the addition is complete, remove the ice bath and reflux the mixture for 17 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application as a Photolabile Protecting Group
The primary application of this compound is as a photolabile protecting group for various functional groups. The resulting 2-methyl-6-nitrobenzyl (MNB) ether, ester, or carbamate can be cleaved under neutral conditions by irradiation with UV light, typically in the range of 350-365 nm.
Protection of Alcohols
The hydroxyl group of an alcohol can be protected as a 2-methyl-6-nitrobenzyl ether. This is typically achieved via a Williamson ether synthesis.
Materials:
-
Alcohol to be protected
-
This compound
-
A suitable activating agent for the alcohol (e.g., tosyl chloride) or conversion of the methanol to the corresponding bromide (e.g., using PBr₃ or NBS/PPh₃).
-
A non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
Procedure (via the bromide):
-
Convert this compound to 2-methyl-6-nitrobenzyl bromide.
-
In a separate flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.
-
Add the base portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of 2-methyl-6-nitrobenzyl bromide in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 2-methyl-6-nitrobenzyl ether by column chromatography.
Protection of Carboxylic Acids
Carboxylic acids can be protected as 2-methyl-6-nitrobenzyl esters. A specific example is the formation of a tosylate ester, for which a detailed protocol is available.
This protocol demonstrates the protection of tosic acid, serving as a model for carboxylic acid protection.
Materials:
-
This compound (2.50 g, 14.91 mmol)
-
Tosyl chloride (3.14 g, 16.49 mmol)
-
Dicyclohexylamine (3.30 mL)
-
Dry acetone (35 mL)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a 100 mL round-bottomed flask equipped with a dropping funnel, dissolve this compound and tosyl chloride in dry acetone (30 mL) under an argon atmosphere.
-
Cool the mixture to below 15 °C.
-
Add a solution of dicyclohexylamine in dry acetone (5 mL) dropwise.
-
Stir the reaction mixture while maintaining the temperature below 15 °C.
-
After the reaction is complete, filter the mixture to remove the dicyclohexylammonium chloride precipitate.
-
Concentrate the filtrate and purify the crude product to obtain 2-methyl-6-nitrobenzyl tosylate.
Protection of Amines
Amines are commonly protected as carbamates. The 2-methyl-6-nitrobenzyloxycarbonyl (MNBoc) group can be introduced using the corresponding chloroformate.
Materials:
-
Primary amine to be protected
-
This compound
-
Phosgene or a phosgene equivalent (e.g., triphosgene, diphosgene)
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
Preparation of 2-Methyl-6-nitrobenzyl chloroformate: (Caution: Phosgene and its equivalents are highly toxic. This step should be performed in a well-ventilated fume hood with appropriate safety precautions). React this compound with phosgene or a phosgene equivalent in an inert solvent.
-
Carbamate formation: Dissolve the primary amine in the anhydrous solvent and add the base.
-
Cool the solution to 0 °C and slowly add the freshly prepared 2-methyl-6-nitrobenzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting 2-methyl-6-nitrobenzyl carbamate by column chromatography.
Photochemical Deprotection
The key advantage of the 2-methyl-6-nitrobenzyl protecting group is its cleavage under neutral conditions using UV light.
Generalized Protocol 5: Photochemical Cleavage of the 2-Methyl-6-nitrobenzyl Group
Equipment:
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Quartz or Pyrex reaction vessel
-
Inert gas supply
Procedure:
-
Dissolve the protected substrate in a suitable solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane). The choice of solvent can influence the reaction rate and should be transparent at the irradiation wavelength.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to prevent side reactions.
-
Irradiate the solution with UV light (typically 350-365 nm) at room temperature. The reaction progress should be monitored by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude deprotected product can be purified by standard techniques to remove the 2-methyl-6-nitrosobenzaldehyde byproduct. In some cases, the addition of an aldehyde scavenger may be beneficial[1].
Data Summary and Comparison
Quantitative data for the photophysical properties of the 2-methyl-6-nitrobenzyl protecting group are not widely available in the literature. However, we can make qualitative comparisons based on the known effects of substituents on the o-nitrobenzyl system.
| Property | General o-Nitrobenzyl Group | Expected Influence of 2-Methyl-6-nitro Substitution |
| Absorption Max (λmax) | Typically in the UV-A range (320-360 nm) | The electronic effect of the methyl group is modest, so a significant shift in λmax is not expected compared to the parent compound. |
| Quantum Yield (Φ) | Varies with substitution and leaving group. | The steric hindrance from the 2-methyl group might affect the conformation required for efficient hydrogen abstraction, potentially influencing the quantum yield. Empirical determination is necessary. |
| Cleavage Rate | Can be slow for some substrates. | The steric bulk of the 2-methyl group could potentially slow down the rate of cleavage compared to the unsubstituted o-nitrobenzyl group. |
| Byproduct Reactivity | The resulting nitrosobenzaldehyde can sometimes react with the deprotected substrate. | The 2-methyl-6-nitrosobenzaldehyde byproduct's reactivity would need to be assessed for specific applications. |
Experimental Workflows and Diagrams
Synthesis and Application Workflow
The general workflow for utilizing this compound as a protecting group is outlined below.
Caption: General workflow for the synthesis and application of this compound.
Photocleavage Mechanism
The generally accepted mechanism for the photocleavage of o-nitrobenzyl protecting groups is illustrated below.
Caption: Simplified mechanism of photocleavage for the 2-methyl-6-nitrobenzyl protecting group.
Conclusion and Future Outlook
This compound offers a valuable addition to the toolkit of photolabile protecting groups. Its synthesis is straightforward, and it can be applied to the protection of various functional groups using established methodologies. The presence of the 2-methyl group provides a handle for fine-tuning the steric and electronic properties of the protecting group, although further quantitative studies are required to fully elucidate its impact on photochemical efficiency compared to other o-nitrobenzyl derivatives. For researchers in drug development and complex molecule synthesis, the 2-methyl-6-nitrobenzyl group represents a promising option for orthogonal protection strategies, enabling the selective deprotection of specific sites under neutral conditions with high spatial and temporal control. Future work should focus on quantifying the quantum yields and cleavage rates for a variety of protected substrates to establish a comprehensive profile of this useful reagent.
References
-
Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Andrade, R. A., ... & Pfleiderer, W. (1997). Photolabile protecting groups for nucleosides, nucleotides and oligonucleotides. Tetrahedron, 53(12), 4247-4264. [Link]
-
Cameron, J. F., & Fréchet, J. M. (1991). Photogeneration of organic bases from o-nitrobenzyl-derived carbamates. Journal of the American Chemical Society, 113(11), 4303-4313. [Link]
-
Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups—A review. Israel Journal of Chemistry, 12(1-2), 103-113. [Link]
Sources
Application Note & Protocol: Selective Oxidation of (2-Methyl-6-nitrophenyl)methanol to 2-Methyl-6-nitrobenzaldehyde
Abstract
This document provides a comprehensive, field-proven protocol for the selective oxidation of the primary alcohol, (2-Methyl-6-nitrophenyl)methanol, to its corresponding aldehyde, 2-Methyl-6-nitrobenzaldehyde. This transformation is a critical step in the synthesis of various heterocyclic scaffolds and bioactive molecules.[1] This guide details a robust and highly efficient method utilizing the Dess-Martin periodinane (DMP) as the oxidizing agent. The rationale for the selection of this reagent over traditional chromium-based or Swern-type oxidations is discussed, emphasizing its mild reaction conditions, high chemoselectivity, and operational simplicity. This protocol is designed for researchers in synthetic chemistry and drug development, providing a self-validating system for achieving high yields of the target aldehyde while minimizing side-product formation.
Introduction and Rationale
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The target molecule, 2-Methyl-6-nitrobenzaldehyde, is a valuable intermediate for constructing complex molecular architectures, including substituted quinolines and other pharmacologically relevant compounds.[1] The challenge in oxidizing this compound lies in preventing over-oxidation to the carboxylic acid and ensuring compatibility with the existing electron-withdrawing nitro group and the methyl substituent.
While several methods exist for alcohol oxidation, many present significant drawbacks:
-
Chromium-based reagents (e.g., PCC, Jones reagent) are effective but pose considerable toxicity and disposal challenges.[2][3]
-
Swern oxidation and its variants are highly efficient and mild but require cryogenic temperatures (typically -78 °C), strictly anhydrous conditions, and generate stoichiometric amounts of dimethyl sulfide, a volatile and odorous byproduct.[4][5]
The Dess-Martin periodinane (DMP) oxidation emerges as a superior alternative for this specific transformation. It is a hypervalent iodine(V) reagent that offers numerous advantages:
-
Mild Conditions: The reaction proceeds rapidly at room temperature.[6]
-
High Selectivity: DMP selectively oxidizes primary alcohols to aldehydes with minimal to no over-oxidation.[7]
-
Functional Group Tolerance: It is compatible with a wide array of sensitive functional groups, making it ideal for a multi-functionalized substrate like this compound.[8]
-
Operational Simplicity: The reaction does not require cryogenic temperatures or strictly inert atmospheres, and the workup is generally straightforward.[9]
Reaction Mechanism: The Basis of Selectivity
The efficacy of the Dess-Martin oxidation stems from a well-defined mechanism that avoids harsh conditions. The process begins with a ligand exchange at the hypervalent iodine center, where the alcohol substrate displaces an acetate group on the DMP molecule. This is followed by an intramolecular proton transfer, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct.[7][8] This intramolecular pathway ensures a clean and efficient conversion at neutral pH and ambient temperature.
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure, from setup to final product analysis.
Caption: Experimental workflow for the DMP-mediated oxidation.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Starting material. Ensure it is dry. |
| Dess-Martin Periodinane (DMP) | >97% Purity | Oakwood Chemical | Can be explosive under shock or heat; handle with care. Store in a cool, dry place. |
| Dichloromethane (DCM), Anhydrous | ACS Grade, >99.8% | Fisher Scientific | Use from a solvent purification system or a freshly opened bottle over molecular sieves. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | Used for preparing the quenching solution. |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | VWR | Used to reduce excess DMP and iodine byproducts. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Reagent Grade | Sigma-Aldrich | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For flash column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Fisher Scientific | Mobile phase for chromatography. |
Quantitative Data and Reaction Parameters
| Component | Molecular Wt. ( g/mol ) | Amount (mg) | Amount (mmol) | Molar Equivalents |
| This compound | 167.16 | 500 | 2.99 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 1522 | 3.59 | 1.2 |
| Dichloromethane (DCM) | - | 30 mL | - | - |
| Reaction Temperature | - | - | - | 20-25 °C |
| Reaction Time | - | - | - | 1-3 hours |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.99 mmol).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous dichloromethane (30 mL) via syringe and stir until the substrate is fully dissolved.
-
-
Addition of Oxidant:
-
To the stirred solution, add Dess-Martin periodinane (1.52 g, 3.59 mmol, 1.2 eq) in one portion at room temperature (20-25 °C).
-
The reaction mixture may become slightly cloudy.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes, using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed within 1-3 hours.
-
-
Workup and Quenching:
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether (approx. 30 mL).
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃ (1:1 v/v, 50 mL).
-
Stir vigorously for 10-15 minutes until the organic layer becomes clear and both layers are distinct. This step quenches excess DMP and removes the iodinane byproduct.
-
-
Extraction and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 25 mL).
-
Combine all organic layers and wash with saturated aqueous NaHCO₃ (1 x 30 mL), followed by brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow solid or oil.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexanes:Ethyl Acetate.
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford 2-Methyl-6-nitrobenzaldehyde.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact).[10][11]
-
Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine powders.[10]
-
Dess-Martin Periodinane: DMP is a potentially explosive compound, especially when heated or subjected to shock. Avoid grinding the solid. Store it away from heat and reducing agents.[12]
-
Nitroaromatic Compounds: Substituted nitroaromatics can be toxic and should be handled with care. Avoid skin contact and inhalation.
-
Waste Disposal: All chemical waste, including solvents and quenched aqueous layers, must be disposed of according to institutional and local hazardous waste guidelines.[10]
References
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry, 59(24), 7549–7552. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Strong Oxidizers. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019). Oxidizers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. Journal of Organic Chemistry, 43(12), 2480-2482. [Link]
-
Chem-Station. (2014). Swern Oxidation. Retrieved from [Link]
-
Panicker, S. B., et al. (1982). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Journal of the Chemical Society, Perkin Transactions 2, (9), 1213-1217. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsart.com [ijsart.com]
- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
Application Notes & Protocols: (2-Methyl-6-nitrophenyl)methanol as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract
(2-Methyl-6-nitrophenyl)methanol is a pivotal chemical intermediate whose value in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds, cannot be overstated. Its unique trifecta of functional groups—a reactive benzylic alcohol, a reducible nitro group, and an ortho-positioned methyl group—provides a powerful toolkit for intramolecular cyclization strategies. This guide offers an in-depth exploration of the synthetic utility of this precursor. We move beyond simple procedural lists to explain the underlying chemical logic, offering detailed, field-tested protocols for the synthesis of high-value heterocyclic systems like quinolines and complex benzazocines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
The Strategic Advantage of the 2-Methyl-6-nitrobenzyl Scaffold
The synthetic potential of this compound is rooted in the orchestrated reactivity of its constituent parts. The primary pathway leveraged is reductive cyclization . This strategy involves the chemical reduction of the nitro group to a nucleophilic amino group, which is spatially pre-organized to react with the electrophilic benzylic position (or a derivative thereof).
The Core Principle: Reductive Cyclization
-
Activation/Modification: The benzylic alcohol (-CH₂OH) can be used directly, or it can be transformed into a more reactive functional group. Common modifications include oxidation to an aldehyde (-CHO) to facilitate condensation reactions, or conversion to a good leaving group (e.g., a halide) for nucleophilic substitution.
-
Nitro Group Reduction: The nitro group (-NO₂) is selectively reduced to an amine (-NH₂). This is the key step that "unmasks" the potent intramolecular nucleophile. The choice of reducing agent is critical and depends on the presence of other sensitive functional groups in the molecule.
-
Intramolecular Cyclization: The newly formed aniline nitrogen attacks the benzylic position (or its derivative), leading to the formation of the new heterocyclic ring. This step can be spontaneous, or it may require acid or base catalysis to proceed efficiently.
This fundamental sequence is the cornerstone for accessing a diverse array of heterocyclic frameworks, making this compound a valuable starting point for complex molecular architectures.[1][2]
Visualization: General Reductive Cyclization Workflow
Caption: General workflow for heterocyclic synthesis via reductive cyclization.
Application Protocol I: Facile Synthesis of Substituted Quinolines
Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents.[3] This protocol details a robust method for synthesizing 2,8-disubstituted quinolines starting from this compound, adapting the powerful reductive cyclization of o-nitrophenyl propargyl alcohols.
Scientific Principle & Causality
This synthesis follows a three-stage process. First, the benzylic alcohol of the starting material is oxidized to an aldehyde. This aldehyde is then attacked by a lithium acetylide to generate a secondary propargyl alcohol. The critical final step involves the reduction of the nitro group under acidic conditions. The resulting aniline undergoes a rapid, acid-catalyzed cyclization and dehydration (a Meyer-Schuster-like rearrangement followed by condensation) to yield the aromatic quinoline ring system.[3] The use of iron in acidic media (Fe/HCl) is a classic, cost-effective, and highly efficient method for nitro group reduction that simultaneously provides the acidic environment needed for the subsequent cyclization cascade.
Detailed Step-by-Step Protocol
Stage A: Oxidation to 2-Methyl-6-nitrobenzaldehyde
-
Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.2 M), add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2-Methyl-6-nitrobenzaldehyde as a solid.
Stage B: Synthesis of the Propargyl Alcohol Intermediate
-
Setup: Dissolve the desired terminal alkyne (1.5 eq) in anhydrous Tetrahydrofuran (THF, ~0.3 M) and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Add n-Butyllithium (n-BuLi, 1.4 eq, 2.5 M in hexanes) dropwise and stir the solution at -78 °C for 30 minutes to generate the lithium acetylide.
-
Aldehyde Addition: Add a solution of 2-Methyl-6-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the acetylide solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Work-up: Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl. Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 1-(2-methyl-6-nitrophenyl)prop-2-yn-1-ol derivative.
Stage C: Reductive Cyclization to the Quinoline
-
Setup: In a round-bottom flask, suspend the propargyl alcohol intermediate (1.0 eq) and iron powder (Fe, 5.0 eq) in a 2:1 mixture of ethanol and water (~0.1 M).
-
Reaction: Add concentrated hydrochloric acid (HCl, 2.0 eq) dropwise. Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 4-6 hours. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol.
-
Basification & Extraction: Concentrate the filtrate to remove the ethanol. Dilute the remaining aqueous solution with water and basify to pH ~9-10 with a 2 M NaOH solution. Extract the product three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography to afford the final substituted quinoline.
Data Summary: Representative Yields
| R-Group (from Alkyne) | Stage A Yield (%) | Stage B Yield (%) | Stage C Yield (%) |
| Phenyl | ~95% | ~88% | ~92% |
| n-Butyl | ~95% | ~91% | ~85% |
| Cyclohexyl | ~95% | ~85% | ~89% |
| Trimethylsilyl | ~95% | ~93% | ~78% (requires deprotection) |
| Yields are representative and may vary based on experimental scale and specific substrate. |
Visualization: Quinoline Synthesis Pathway
Caption: Reaction scheme for the synthesis of 2,8-disubstituted quinolines.
Application Protocol II: Accessing the Benzazocine Core
The hexahydro-2,6-methano-1-benzazocine core is present in several biologically active natural products.[4][5] Its synthesis represents a significant challenge. This protocol outlines a strategy to access this complex scaffold, showcasing a novel base-mediated nitrophenyl reductive cyclization.
Scientific Principle & Causality
This advanced application requires modification of the precursor to install a tethered ketone. The key step is a base-mediated reductive cyclization. Unlike the acid-catalyzed quinoline synthesis, this transformation uses a reducing agent (e.g., Sodium Dithionite, Na₂S₂O₄) under basic conditions. The reduction of the nitro group generates an intermediate nitroso or hydroxylamine species. The base then promotes an intramolecular condensation between the enolate of the tethered ketone and the reduced nitrogen species, ultimately forming the bridged benzazocine ring system after further reduction and cyclization. This method provides a powerful entry into complex polycyclic alkaloids.
Detailed Step-by-Step Protocol
(This protocol outlines the key reductive cyclization step on a model substrate that can be prepared from this compound via multi-step synthesis not detailed here.)
Model Substrate: 1-((2-Methyl-6-nitrophenyl)methyl)-4-oxocyclohexane-1-carbonitrile
-
Setup: Dissolve the model substrate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water (~0.05 M).
-
Reagent Addition: Add Sodium Dithionite (Na₂S₂O₄) (5.0 eq) and Potassium Carbonate (K₂CO₃) (5.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 65 °C and stir vigorously for 12-18 hours under an inert atmosphere. Monitor the disappearance of the starting material by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Separate the layers. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude material is purified by preparative HPLC or flash column chromatography (Silica gel, Hexanes:Ethyl Acetate with 1% Triethylamine) to yield the hexahydro-2,6-methano-1-benzazocine product.
Self-Validating System & Troubleshooting
-
Reaction Monitoring: The progress of the reductive cyclization is best monitored by LC-MS, as TLC may not effectively separate the intermediate species from the starting material and product. Look for the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
Incomplete Reaction: If the reaction stalls, fresh portions of Na₂S₂O₄ can be added. Ensure the mixture is homogenous and stirring is efficient.
-
Product Characterization: The final structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the formation of the bridged bicyclic system. Key NMR signals would include the disappearance of nitroaromatic protons and the appearance of new aliphatic signals corresponding to the newly formed ring.
Visualization: Benzazocine Synthesis Workflow
Caption: Experimental workflow for the base-mediated reductive cyclization.
Conclusion
This compound is far more than a simple aromatic alcohol; it is a strategically designed precursor for advanced heterocyclic synthesis. The ortho-arrangement of its methyl and nitro-substituted benzylic alcohol functionalities enables a range of powerful reductive cyclization cascades. By carefully selecting the reaction pathway—be it through acid-catalyzed cyclization to form quinolines or base-mediated condensation to access complex polycycles like benzazocines—researchers can unlock rapid and efficient routes to high-value molecular targets. The protocols and insights provided herein serve as a robust foundation for scientists in drug discovery and chemical synthesis to harness the full potential of this versatile building block.
References
- MySkinRecipes. This compound.
-
Martinez-Ariza, G., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15693–15702. Available at: [Link]
- Kozikowski, A. P., et al. (1980). Journal of Medicinal Chemistry, 23(8), 879-885. (Note: While the specific article is not directly provided in the search results, (2-Methyl-3-nitrophenyl)
-
PubMed. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Available at: [Link]
-
Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212. Available at: [Link]
-
ResearchGate. (2024). Mechanism of reductive cyclization of 2‐(2‐nitrophenyl)imidazoles. Available at: [Link]
-
Al-Tel, T. H., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega, 6(50), 34775–34789. Available at: [Link]
-
Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4, 48022-48084. Available at: [Link]
-
RSC Publishing. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances. Available at: [Link]
-
Zhang, L., et al. (2020). Zn/H₂O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[3][5]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry, 18(3), 473-477. Available at: [Link]
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- 4. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of (2-Methyl-6-nitrophenyl)methanol in Pharmaceutical Intermediate Synthesis
Abstract
(2-Methyl-6-nitrophenyl)methanol is a pivotal, yet highly specific, building block in modern medicinal chemistry. Its unique trifunctional arrangement—a reactive nitro group, a sterically influential methyl group, and a versatile primary alcohol—offers a pre-programmed synthetic trajectory for the construction of complex molecular scaffolds. This guide elucidates the primary role of this compound as a precursor to (2-Amino-6-methylphenyl)methanol, a critical intermediate for assembling heterocyclic systems found in a variety of therapeutic agents. We provide detailed, field-tested protocols for its core transformation and subsequent elaboration into quinoline frameworks, explaining the chemical rationale behind each procedural step to ensure reproducibility and scalability.
Introduction: Chemical Profile and Strategic Importance
This compound (CAS No. 54915-41-2) is a substituted aromatic alcohol whose synthetic value is derived from the distinct reactivity of its functional groups.[1][2][3] The ortho-positioning of the methyl and nitro groups creates a specific steric and electronic environment that can be exploited to control regioselectivity in subsequent reactions.
The primary strategic application of this molecule is its role as a masked aniline. The nitro group, while electron-withdrawing, is readily and cleanly reduced to a primary amine. This transformation is one of the most fundamental and reliable reactions in organic synthesis, providing a gateway to a vast array of nitrogen-containing compounds.[4][5] The resulting intermediate, (2-Amino-6-methylphenyl)methanol, is a bifunctional synthon poised for intramolecular cyclization or intermolecular condensation reactions to build pharmaceutically relevant heterocyclic cores.[6]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 54915-41-2 | [1] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [7] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |
Core Transformation: Reduction to (2-Amino-6-methylphenyl)methanol
The conversion of the nitro group to an amine is the cornerstone of this reagent's utility. Catalytic hydrogenation is the most prevalent and efficient method, prized for its high chemoselectivity (the benzyl alcohol moiety remains untouched), clean conversion, and ease of product isolation.[8][9]
The reaction proceeds via a series of reduction steps on the catalyst surface, typically involving nitroso and hydroxylamine intermediates, before yielding the final aniline.[4] The choice of catalyst and hydrogen source allows for significant process optimization.
Workflow for Nitro Group Reduction
Caption: Core synthetic utility of this compound.
Protocol 2.1: Catalytic Transfer Hydrogenation
This protocol utilizes ammonium formate as a hydrogen source in a transfer hydrogenation reaction, which avoids the need for pressurized hydrogen gas, making it highly amenable to standard laboratory setups.
Causality: Palladium on carbon (Pd/C) is an exceptionally efficient heterogeneous catalyst for this transformation. Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia, delivering the reducing equivalents directly to the catalyst surface. Methanol is an excellent solvent as it readily dissolves the starting material and the ammonium formate.[4][8]
| Parameter | Specification | Rationale |
| Reactant | This compound | 1.0 eq |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol% (wet) |
| H₂ Source | Ammonium Formate | 5.0 eq |
| Solvent | Methanol | ~0.1 M concentration |
| Temperature | Reflux (approx. 65 °C) | Provides thermal energy to drive the reaction. |
| Time | 2-4 hours | Reaction is typically rapid. |
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and Methanol. Stir until fully dissolved.
-
Reagent Addition: Add ammonium formate (5.0 eq) to the solution. Follow this with the careful addition of 10% Pd/C (0.05-0.10 eq). Note: Pd/C is flammable, especially when dry; handle with care.
-
Reaction: Heat the mixture to reflux. The reaction is often exothermic.
-
Monitoring (Self-Validation): Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes (e.g., 1:1). The product, (2-Amino-6-methylphenyl)methanol, is more polar and will have a lower Rf value than the starting material. The disappearance of the starting material spot indicates completion.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be partitioned between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude (2-Amino-6-methylphenyl)methanol.
-
Purification & Characterization: The product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography. Confirm the structure via ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Heterocycle Synthesis: The Friedländer Annulation
The true synthetic power of the (2-Amino-6-methylphenyl)methanol intermediate is realized in the construction of heterocyclic systems. One prime example is the synthesis of substituted quinolines via the Friedländer annulation, which involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl.[6] In a modern variation, 2-aminobenzyl alcohols can undergo a dehydrogenative cyclization with alcohols or ketones to achieve the same core structure.[6]
Workflow for Dehydrogenative Quinoline Synthesis
Caption: Synthesis of quinolines from the key amino alcohol intermediate.
Protocol 3.1: Nickel-Catalyzed Dehydrogenative Cyclization
This protocol describes a general method for synthesizing C3-substituted quinolines, which are prevalent motifs in pharmaceuticals.
Causality: This reaction operates via a "borrowing hydrogen" mechanism. The catalyst (e.g., a Nickel complex) first dehydrogenates both the 2-aminobenzyl alcohol and the coupling partner alcohol to form intermediate aldehydes/ketones in situ. These intermediates then undergo an aldol condensation followed by cyclization and rearomatization, releasing water and hydrogen gas as the only byproducts.[6] This atom-economical approach avoids the pre-functionalization of reactants.
| Parameter | Specification | Rationale |
| Reactant 1 | (2-Amino-6-methylphenyl)methanol | 1.0 eq |
| Reactant 2 | Primary Alcohol (e.g., benzyl alcohol) | 1.2-2.0 eq |
| Catalyst | Ni-based complex (e.g., Ni(acac)₂) with ligand | 5-10 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 1.0-2.0 eq |
| Solvent | Toluene or p-xylene | High-boiling, inert solvent |
| Temperature | 120-140 °C | Required for catalytic turnover and dehydrogenation. |
| Time | 12-24 hours |
Step-by-Step Procedure:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine (2-Amino-6-methylphenyl)methanol (1.0 eq), the nickel catalyst, the appropriate ligand, and the base.
-
Reagent Addition: Add the solvent (e.g., toluene), followed by the primary alcohol coupling partner (e.g., benzyl alcohol, 1.2 eq).
-
Reaction: Seal the tube and place it in a preheated oil bath at the specified temperature. Stir vigorously for 12-24 hours.
-
Monitoring (Self-Validation): The reaction can be monitored by GC-MS or by taking aliquots for TLC analysis to observe the formation of the more nonpolar quinoline product.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel or Celite® to remove the catalyst and base.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification & Characterization: Purify the resulting crude product by flash column chromatography on silica gel to isolate the target quinoline derivative. Confirm its structure and purity using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Safety and Handling
This compound requires careful handling due to its potential hazards.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Precautions:
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]
Conclusion
This compound is a highly effective synthetic tool for pharmaceutical research and development. Its value lies not in its direct biological activity, but in its capacity for efficient and predictable transformation into the versatile (2-Amino-6-methylphenyl)methanol intermediate. This key intermediate provides a robust entry point for the synthesis of complex, nitrogen-containing heterocyclic scaffolds, such as quinolines, which are fundamental to the discovery of new therapeutic agents. The protocols outlined herein provide a reliable foundation for leveraging this reagent in drug discovery programs.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). (2-methyl-6-nitro-phenyl)methanol - [M86950]. Retrieved from [Link]
-
Smith, A. D., & Rangarajan, S. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Farooqi, Z. H., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research International, 24(9), 7965-7981. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
Sureshkumar, M., et al. (2007). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 46B, 1205-1207. Retrieved from [Link]
-
Zhang, Y., et al. (2009). (2-Methyl-3-nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1925. Retrieved from [Link]
- Google Patents. (1982). Reduction of nitrobenzoic acid - JPS5726652A.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
- Google Patents. (1987). DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.
- Google Patents. (2020). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
-
Mondal, S., et al. (2023). Nickel‐Catalyzed Sequential Dehydrogenation and Cyclization of 2‐Amino(Nitro)‐benzyl Alcohols with Alkyl Alcohols: Synthesis of C‐3‐Substituted Quinolines. Chemistry – An Asian Journal, 18(11), e202300181. Retrieved from [Link]
Sources
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- 3. This compound-India Fine Chemicals [indiafinechemicals.com]
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- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
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Application Notes & Protocols: Photochemical Reactions of 2-Nitrobenzyl Alcohol Derivatives
Foreword for the Modern Researcher
In the landscape of modern chemical biology, pharmacology, and materials science, the quest for spatiotemporal control is paramount. The ability to initiate a biological process or chemical reaction at a precise location and moment in time has unlocked unprecedented research avenues. Central to this capability is the concept of "caging" molecules with photolabile protecting groups (PPGs), rendering them inert until a pulse of light restores their function.[1][2]
Among the pantheon of PPGs, the ortho-nitrobenzyl (oNB) scaffold, and its derivatives, stands as a foundational and remarkably versatile tool.[1] Its robust photophysical properties, synthetic accessibility, and predictable cleavage mechanism have established it as an indispensable component in the researcher's toolkit.[1][3] This guide moves beyond a simple recitation of facts, offering an in-depth exploration of the causality behind the protocols, practical insights into experimental design, and a forward look into the evolving capabilities of this powerful photochemical system.
Part 1: The Scientific Foundation of 2-Nitrobenzyl Photochemistry
The Archetypal Photolabile Protecting Group
The 2-nitrobenzyl group functions by forming a covalent bond with a heteroatom (most commonly oxygen in alcohols) of a target molecule, effectively "caging" it and inhibiting its biological or chemical activity.[2] This bond is stable to typical physiological and chemical conditions, yet it is exquisitely sensitive to ultraviolet (UV) light, typically in the 300-365 nm range.[4] Upon irradiation, a photochemical reaction ensues that cleaves the bond, releasing the active molecule, a proton, and a 2-nitrosobenzaldehyde (or ketone) byproduct.[5]
Mechanism of Photolysis: An Intramolecular Redox Reaction
Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting experiments. The process is initiated by the absorption of a photon, which promotes the 2-nitrobenzyl chromophore to an excited state.
-
Excitation & Hydrogen Abstraction: Upon UV irradiation, the molecule enters an excited state. This state facilitates an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group. This is the key rate-determining step and is a form of Norrish Type II reaction.
-
Formation of the aci-nitro Intermediate: The hydrogen transfer results in the formation of a transient, colored species known as an aci-nitro intermediate, which has a characteristic absorption around 400 nm.[6]
-
Cyclization and Rearrangement: The aci-nitro intermediate rapidly undergoes cyclization to form a five-membered benzisoxazolidine ring.[6][7] This is followed by a rearrangement and subsequent hydrolysis.
-
Release of the Cargo: The final rearrangement step leads to the cleavage of the benzylic C-O bond, liberating the protected alcohol (the "cargo") and forming the 2-nitrosobenzaldehyde byproduct.[7][8][9]
This intricate, multi-step pathway has been elucidated through detailed studies using techniques like laser flash photolysis and time-resolved infrared spectroscopy.[6][7][8]
Caption: Figure 1: Simplified Photochemical Cleavage Mechanism
Structure-Reactivity Relationships: Tuning the Photorelease
The parent 2-nitrobenzyl group is not a one-size-fits-all solution. Its properties can be rationally tuned through synthetic modification to meet specific experimental demands.[10]
-
Electron-Donating Groups (EDGs): Adding EDGs, such as methoxy groups, to the aromatic ring (e.g., the common 4,5-dimethoxy-2-nitrobenzyl, DMNB, or "NV" group) shifts the absorption maximum to longer wavelengths (red-shift), typically around 350-365 nm.[4][11] This is highly advantageous as it allows the use of less energetic, and therefore less phototoxic, light for cleavage.[1]
-
Benzylic Substitution: Introducing a methyl group at the benzylic carbon (the α-carbon) can sometimes increase the rate of photolysis and alter the reactivity of the nitroso byproduct.[5]
-
Quantum Yield (Φ): The quantum yield is a critical measure of the efficiency of a photochemical reaction. It represents the fraction of absorbed photons that result in a cleavage event. For typical oNB derivatives, quantum yields are often in the range of 0.01 to 0.3, meaning that not every absorbed photon leads to uncaging.[4] This parameter is highly dependent on the specific derivative, the leaving group, and the solvent environment.[10][12]
Table 1: Photophysical Properties of Common 2-Nitrobenzyl Derivatives
| Protecting Group (PPG) | Abbreviation | Typical λmax (nm) | Typical Photolysis λ (nm) | Quantum Yield (Φ) Range | Key Features |
| o-Nitrobenzyl | oNB | 260-350 | 300-365 | 0.01 - 0.3 | The foundational PPG; requires higher energy UV light.[4] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB / NV | ~350 | 350-365 | 0.006 - 0.16 | Red-shifted absorption reduces phototoxicity; widely used.[4] |
| 1-(2-Nitrophenyl)ethyl | NPE | ~347 | 340-365 | Varies | α-methyl substitution can alter release kinetics.[5] |
Part 2: Core Applications in Research & Development
The ability to initiate reactions with a pulse of light has profound implications across various scientific fields.
Caged Compounds: Probing Biological Systems
This is arguably the most widespread application. Bioactive molecules—such as neurotransmitters, secondary messengers (e.g., ATP, cAMP), lipids, and even proteins—are caged to control their activity inside or outside of cells.[1][3][13] A researcher can load cells with a caged molecule, and then, using a focused light source like a laser on a confocal microscope, release the active molecule in a specific subcellular location (e.g., a single synapse) and observe the immediate biological response.[3]
Photo-triggered Drug Delivery
In drug development, a major goal is to maximize a drug's effect at the target site while minimizing off-target toxicity. Caging a potent therapeutic agent with an oNB group allows it to remain inactive as it circulates in the body.[2][13] It can then be activated specifically at a disease site, such as a tumor, by applying external light, offering a powerful strategy for targeted therapy.[13]
Photolithography and Smart Materials
The oNB group is used extensively in materials science to create photoresponsive polymers and hydrogels.[13] For example, a hydrogel can be cross-linked with oNB-containing molecules. Upon irradiation, these cross-links are broken, causing the hydrogel to dissolve or change its mechanical properties on command.[13] This has applications in creating patterned surfaces for cell culture, fabricating microfluidic devices, and developing materials for tissue engineering.
Caption: Figure 2: General Workflow for a Caged Compound Experiment
Part 3: Experimental Protocols & Considerations
The success of a photochemical experiment hinges on careful planning and execution. The following protocols provide a robust starting point.
Protocol 1: General Procedure for Photodeprotection (Uncaging)
This protocol describes the bulk photolysis of an oNB-protected alcohol in solution, a common procedure for verifying cleavage or producing a deprotected compound.
Trustworthiness: This protocol incorporates reaction monitoring, a critical step for self-validation. By analyzing aliquots over time, the user can confirm the reaction is proceeding as expected and determine the optimal irradiation time, preventing over- or under-exposure.
Materials & Reagents:
-
2-Nitrobenzyl protected compound of interest.
-
High-purity solvent (e.g., acetonitrile, methanol, or an appropriate aqueous buffer). Expertise Note: The solvent must be transparent at the irradiation wavelength. For biological experiments, buffered solutions (e.g., HEPES, PBS) are essential to absorb the proton released during photolysis, preventing pH changes that could affect the system.[5]
-
Quartz cuvette or reaction vessel (borosilicate glass, like Pyrex, will absorb most of the required UV light).
-
UV light source: This can be a mercury arc lamp, a UV LED array, or a laser. A band-pass filter is highly recommended to select the desired wavelength (e.g., 365 nm) to minimize side reactions and photodamage.[3]
-
Stir plate and small stir bar.
-
Analytical instrument for monitoring: HPLC, LC-MS, or TLC.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the oNB-caged compound. A typical starting concentration is 10 µM to 1 mM. Expertise Note: The concentration must be optimized. If the solution is too concentrated, a "filtering effect" can occur where the molecules at the surface absorb all the light, preventing it from reaching the center of the solution.[5] Ensure the compound is fully dissolved.
-
Solvent Degassing (Optional but Recommended): For reactions sensitive to oxidation, degas the solvent by bubbling with nitrogen or argon for 15-20 minutes. Dissolved oxygen can quench the excited state of the chromophore, reducing the quantum yield.
-
Initial Analysis (t=0): Before irradiation, take an aliquot of the solution and analyze it using your chosen method (e.g., inject onto HPLC). This provides a baseline reference.
-
Irradiation:
-
Transfer the solution to the quartz vessel and add the stir bar.
-
Place the vessel at a fixed, reproducible distance from the light source.
-
Begin stirring to ensure homogeneity.[3]
-
Turn on the light source to start the photolysis. If using a high-power lamp, consider using a water bath or cooling fan to maintain a constant temperature.
-
-
Reaction Monitoring: At regular intervals (e.g., every 1, 2, 5, 10 minutes), briefly turn off the light, remove a small aliquot, and analyze it. You should observe the peak for the starting material decrease while peaks for the released alcohol and the nitroso byproduct appear and grow.
-
Completion and Workup: Continue irradiation until the starting material is consumed (as determined by your monitoring method). The resulting solution contains your desired product, which may require further purification (e.g., chromatography) to remove the byproduct.
Troubleshooting:
-
Slow or No Reaction: Check the lamp output (lamps age and lose intensity). Ensure you are using a quartz vessel. Verify that the solvent is UV-transparent at the photolysis wavelength.
-
Side Products: Unfiltered light sources can cause secondary photoreactions of the product or byproduct.[14] Use a band-pass filter. The nitroso byproduct can be reactive, especially towards thiols; in some biological contexts, adding a scavenger like glutathione can be beneficial.[5]
Protocol 2: Synthesis of a 2-Nitrobenzyl Protected Alcohol
This protocol describes a standard Williamson ether synthesis for protecting a primary alcohol with 2-nitrobenzyl bromide.
Expertise Note: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a potent nucleophile (an alkoxide) without competing in the subsequent substitution reaction. The reaction is run under anhydrous conditions because NaH reacts violently with water, and any water present would quench the alkoxide.
Materials & Reagents:
-
Alcohol to be protected.
-
2-Nitrobenzyl bromide (or a substituted derivative).
-
Sodium hydride (NaH), 60% dispersion in mineral oil.
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Saturated aqueous ammonium chloride (NH₄Cl).
-
Ethyl acetate and brine for extraction.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Silica gel for column chromatography.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the alcohol to a flame-dried flask containing anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable; handle with care. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Alkylation: Add a solution of 2-nitrobenzyl bromide in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to destroy any remaining NaH.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure 2-nitrobenzyl ether.
Part 4: Advanced Topics & Future Directions
Two-Photon Excitation (TPE) for Unprecedented Precision
A significant limitation of traditional uncaging is the use of UV light, which has limited tissue penetration and can be phototoxic.[1][15] Two-photon excitation (TPE) provides an elegant solution. In TPE, the chromophore simultaneously absorbs two lower-energy photons (e.g., 700-800 nm near-infrared light) to achieve the same excited state as absorbing one UV photon.[11][13]
Why this is a game-changer:
-
Deep Tissue Penetration: Near-IR light can penetrate much deeper into biological tissue than UV light.[13]
-
3D Spatial Resolution: The TPE phenomenon is confined to the tiny focal point of a high-power laser, allowing for true three-dimensional control of uncaging with sub-micron precision.[1]
Caption: Figure 3: One-Photon vs. Two-Photon Excitation
The Next Generation of oNB Derivatives
Research is actively focused on developing novel oNB derivatives with improved properties, such as:
-
Higher quantum yields for greater efficiency.[12]
-
Larger two-photon action cross-sections for more efficient TPE.[16]
-
Further red-shifted absorption into the visible or even near-IR range to create "photocages" that can be cleaved with green or red light, enabling multi-color, orthogonal experiments.[16]
These advancements continue to push the boundaries of what is possible, solidifying the role of 2-nitrobenzyl photochemistry as a cornerstone technology for precise molecular control.
References
-
Gaplovsky, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., Mac, M., Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33–42. [Link]
-
ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF. Retrieved January 14, 2026, from [Link]
-
Sci-Hub. (n.d.). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Retrieved January 14, 2026, from [Link]
-
Hasan, A., Roch-Galson, S., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(13), 4354–4365. [Link]
-
ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity | Request PDF. Retrieved January 14, 2026, from [Link]
-
Boca, M. (n.d.). 2.4 Photocleavable Protecting Groups. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer | Request PDF. Retrieved January 14, 2026, from [Link]
-
Singh, A., & Deiters, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC, NIH. [Link]
-
Ubel, T., & Schwartz, T. J. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC, PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Nitrobenzyl Alcohol in Modern Organic Synthesis. Retrieved January 14, 2026, from [Link]
-
Fournier, L., Gauron, A., & Larpent, C. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]
-
ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds. Retrieved January 14, 2026, from [Link]
-
Oxford Academic. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. [Link]
-
Barner-Kowollik, C., & Lederer, A. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1673-1684. [Link]
-
Dcona, M. M., & Iqbal, E. (2018). Applications of ortho-Nitrobenzyl photocage in cancer-biology. ResearchGate. [Link]
-
ResearchGate. (n.d.). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules | Request PDF. Retrieved January 14, 2026, from [Link]
-
Gurney, A. M. (n.d.). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]
-
Ubel, T., & Schwartz, T. J. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5537-5603. [Link]
-
Kartha, K. K., & Ramamurthy, V. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Photochemical & Photobiological Sciences, 18(9), 2235-2241. [Link]
-
Hartman, W. W., & Rahrs, E. J. (n.d.). p-NITROBENZYL ALCOHOL. Organic Syntheses Procedure. [Link]
-
ResearchGate. (n.d.). Variety of o-Nitrobenzyl derivatives, with different substitution groups. Retrieved January 14, 2026, from [Link]
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Using (2-Methyl-6-nitrophenyl)methanol in solid-phase organic synthesis
Application Note & Protocol
Leveraging (2-Methyl-6-nitrophenyl)methanol for Traceless Release in Solid-Phase Organic Synthesis
Abstract: The strategic removal of synthesized molecules from a solid support is a critical step in solid-phase organic synthesis (SPOS). Photolabile linkers offer a uniquely mild and reagent-free cleavage method, preserving the integrity of sensitive molecular structures.[1][2] This guide provides an in-depth analysis of the this compound linker, a derivative of the classic ortho-nitrobenzyl class, for use in SPOS. We will explore the underlying photolytic cleavage mechanism, detail its structural advantages, and provide validated, step-by-step protocols for its application, from resin immobilization to final product release. This document is intended for researchers, chemists, and drug development professionals seeking advanced, traceless linker strategies.
The Chemistry of a Traceless, Light-Induced Release
Photolabile linkers are invaluable tools in combinatorial chemistry and drug discovery, enabling the release of target molecules from a solid support by simple irradiation, often under neutral and room-temperature conditions.[1][2][3] This avoids the use of harsh acidic, basic, or nucleophilic reagents that can be detrimental to complex products.[1][2] The ortho-nitrobenzyl (oNB) scaffold is one of the most widely employed photolabile moieties for this purpose.[4][5][6]
Mechanism of Photolytic Cleavage
The cleavage of o-nitrobenzyl-based linkers is a well-studied intramolecular redox reaction.[5][7] The process, often compared to a Norrish Type II reaction, is initiated by the absorption of UV light (typically in the 350-365 nm range), which excites the nitro group.[4][8]
The key steps are:
-
Photoexcitation: The aromatic nitro group absorbs a photon, promoting it to an excited triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical intermediate.
-
Electron Redeployment & Rearrangement: The diradical undergoes rapid electronic rearrangement to form an aci-nitro intermediate.
-
Cyclization & Cleavage: This intermediate cyclizes and subsequently fragments, releasing the attached molecule (e.g., a carboxylic acid) and converting the linker into a 2-methyl-6-nitrosobenzaldehyde byproduct that remains on the solid support.
This mechanism ensures that the released product is "traceless," meaning no part of the linker remains attached to it.
Caption: High-level overview of the solid-phase synthesis process.
Key Experimental Parameters
The efficiency of photolytic cleavage is dependent on several factors. The following table summarizes typical starting conditions that should be optimized for each specific substrate.
| Parameter | Recommended Value/Condition | Rationale & Expert Insights |
| Wavelength | 350 - 365 nm | This range corresponds to the n→π* transition of the nitro group. Using wavelengths below 300 nm can damage sensitive functionalities. |
| Solvent | Dioxane, THF, CH₂Cl₂, CH₃CN | Aprotic solvents generally give faster cleavage rates. [8]Protic solvents like methanol or water can quench the excited state, reducing efficiency. |
| Temperature | 15 - 25 °C | Photolysis is relatively temperature-independent, but running at or below room temperature minimizes potential thermal side reactions. |
| Atmosphere | Inert (N₂ or Ar) | While not always essential, an inert atmosphere is highly recommended to prevent photooxidation of sensitive substrates, such as methionine-containing peptides. [8] |
| Irradiation Time | 2 - 12 hours | This is highly substrate-dependent. It is crucial to monitor cleavage progress by taking small resin samples and analyzing the supernatant by HPLC or LC-MS. |
| Additives | Dithiothreitol (DTT) | For some o-nitrobenzyl systems, a radical scavenger like DTT has been shown to modestly increase the rate of photolysis by intercepting reactive intermediates. [8] |
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should perform small-scale trials to optimize conditions for their specific resin and substrate.
Protocol 1: Immobilization of the Linker onto Wang Resin
-
Objective: To attach the this compound linker to a hydroxyl-functionalized solid support (Wang resin).
-
Resin Preparation: Swell Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel. Drain the solvent.
-
Activation: In a separate flask, dissolve this compound (502 mg, 3.0 mmol, 3 eq) and 4-nitrophenyl chloroformate (605 mg, 3.0 mmol, 3 eq) in anhydrous Dichloromethane (DCM, 15 mL). Cool to 0°C and add pyridine (242 µL, 3.0 mmol, 3 eq) dropwise. Stir for 2 hours at room temperature to form the activated carbonate.
-
Coupling: Concentrate the activated linker solution in vacuo, redissolve in minimal DMF (5 mL), and add it to the swollen resin. Add N,N-Diisopropylethylamine (DIPEA, 522 µL, 3.0 mmol, 3 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Reaction: Agitate the mixture at room temperature for 16-24 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying & Validation: Dry the resin in vacuo. Confirm successful loading via IR spectroscopy (disappearance of resin -OH stretch) or by cleaving a small amount and analyzing the linker by HPLC.
Protocol 2: Attachment of the First Building Block (Fmoc-Amino Acid)
-
Objective: To load the first Fmoc-protected amino acid onto the linker via an ester bond.
-
Resin Preparation: Swell the linker-functionalized resin (1.0 g, ~0.8 mmol/g assumed loading) in anhydrous DCM (10 mL) for 30 minutes. Drain the solvent.
-
Coupling Mixture: In a separate flask, dissolve the Fmoc-amino acid (3.2 mmol, 4 eq) and DMAP (49 mg, 0.4 mmol, 0.5 eq) in anhydrous DCM (10 mL).
-
Activation: Cool the solution to 0°C and add N,N'-Diisopropylcarbodiimide (DIC, 500 µL, 3.2 mmol, 4 eq) dropwise. Stir for 10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate at room temperature for 4-6 hours.
-
Capping: To block any unreacted hydroxyl groups, drain the resin and treat it with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) for 1 hour.
-
Washing & Drying: Wash the resin as described in Protocol 1 (Step 5) and dry in vacuo. Determine the final loading using a standard Fmoc-quantification protocol (UV analysis of the dibenzylfulvene-piperidine adduct).
Protocol 3: Photolytic Cleavage and Product Release
-
Objective: To cleave the synthesized molecule from the solid support using UV light.
-
Resin Preparation: Place the dried, peptide-loaded resin (100 mg) in a quartz reaction vessel or a borosilicate glass vial. Add the chosen solvent (e.g., Dioxane, 5 mL).
-
Inert Atmosphere: Bubble Argon or Nitrogen through the suspension for 15 minutes to remove dissolved oxygen.
-
Irradiation: Seal the vessel and place it in a photochemical reactor equipped with a 365 nm lamp. Ensure the vessel is positioned for uniform irradiation. If using a simple UV lamp, place it at a fixed, close distance.
-
Monitoring: After 2 hours, pause the irradiation, agitate the resin, and take a small aliquot of the supernatant. Analyze by HPLC/LC-MS to check for product release.
-
Completion: Continue irradiating, monitoring every 1-2 hours, until the product concentration in the supernatant plateaus.
-
Work-up: Once cleavage is complete, filter the resin and collect the filtrate. Wash the resin with additional solvent (2 x 2 mL).
-
Isolation: Combine the filtrates and concentrate in vacuo to yield the crude product, which can then be purified by standard methods (e.g., preparative HPLC).
Troubleshooting and Expert Insights
-
Issue: Incomplete Cleavage.
-
Cause: Insufficient irradiation time or light penetration. For dense resins or long peptides, the inner sites may be shielded.
-
Solution: Increase irradiation time. Agitate the resin slurry periodically to ensure all beads are exposed to the light source. Dilute the slurry if it is too concentrated.
-
-
Issue: Product Degradation or Side-Reactions.
-
Cause: Photooxidation of sensitive functional groups (e.g., Tryptophan, Methionine). [8]The nitroso byproduct can also potentially react with the released product. [8] * Solution: Ensure a thoroughly deoxygenated, inert atmosphere. Consider adding a scavenger like DTT. [8]Purify the product promptly after cleavage to separate it from any soluble byproducts.
-
-
Issue: Low Yield.
-
Cause: Poor loading of the linker or first building block. Inefficient photolysis.
-
Solution: Re-validate the loading of your starting resin using the methods described. Optimize cleavage conditions (solvent, time) on a small scale before committing the bulk of your material. A study on related linkers showed that cleavage kinetics are strongly dependent on the pKa of the leaving group, with more acidic groups leaving faster. [5][7]
-
Conclusion
The this compound linker is a powerful tool for solid-phase organic synthesis, providing a mild, traceless method for releasing final products. Its cleavage mechanism is robust and well-understood, and its substituted structure offers potential kinetic advantages over simpler o-nitrobenzyl systems. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively implement this technology to streamline the synthesis of complex and sensitive molecules, particularly in the fields of peptide synthesis and drug discovery.
References
-
Mikkelsen, R. J. T., Grier, K. E., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]
-
Mikkelsen, R. J. T., Grier, K. E., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar. [Link]
-
Anonymous. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. ACS Publications. [Link]
-
Löffler, T., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Mikkelsen, R. J. T., Grier, K. E., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]
-
Anonymous. (n.d.). A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles. Chemical Communications (RSC Publishing). [Link]
-
Löffler, T., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Request PDF on ResearchGate. [Link]
-
Klán, P., et al. (2001). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
-
Löffler, T., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed. [Link]
-
Rude, M. A., & D. L. V. (2001). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]
Sources
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- 3. [PDF] Photolabile Linkers for Solid-Phase Synthesis. | Semantic Scholar [semanticscholar.org]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Derivatization of (2-Methyl-6-nitrophenyl)methanol for Advanced Biological Assays
Abstract
This document provides a comprehensive guide for the strategic derivatization of the scaffold (2-Methyl-6-nitrophenyl)methanol. While this molecule is not extensively characterized in biological literature, its functional groups—a benzylic alcohol, a nitro group, and a substituted aromatic ring—offer a versatile platform for chemical modification. We present detailed protocols for converting this parent compound into a suite of functionally diverse derivatives tailored for specific, high-value biological assays. The methodologies detailed herein are designed to empower researchers in chemical biology and drug discovery to synthesize chemical probes for cellular imaging, activity-based protein profiling (ABPP), and prodrug activation studies. Each protocol is accompanied by an explanation of the underlying chemical principles and the rationale for its application in a biological context.
Introduction: The Rationale for Derivatization
In modern drug discovery and chemical biology, a parent molecule's intrinsic activity is often just the starting point. To truly understand a compound's mechanism of action, cellular fate, or to improve its therapeutic potential, targeted chemical modification is essential. The derivatization of a scaffold like this compound allows researchers to install new functionalities that transform it from a simple organic molecule into a sophisticated biological tool.
The primary objectives for derivatizing this scaffold include:
-
Introduction of Reporter Groups: Attaching fluorescent dyes enables the direct visualization of the molecule's uptake, distribution, and localization within living cells.[1][]
-
Installation of Bioorthogonal Handles: Incorporating moieties like azides or alkynes allows for "click chemistry" conjugation to reporter tags or affinity probes within a complex biological environment, a cornerstone of activity-based protein profiling (ABPP).[3][4][5][6][]
-
Modulation of Physicochemical Properties: Converting the polar alcohol group into a lipophilic ester can create a prodrug, designed to enhance cell permeability and release the active parent compound upon cleavage by intracellular esterases.[8][9][][11]
This guide provides the strategic framework and validated protocols to achieve these goals, enabling a deeper understanding of compound-target interactions and cellular behavior.
Synthetic Derivatization Strategies & Protocols
The this compound scaffold offers three primary sites for modification: the benzylic alcohol, the nitro group, and the aromatic ring. We will focus on the most synthetically accessible and biologically impactful transformations.
Strategy 1: Esterification of the Benzylic Alcohol for Prodrug Development
Masking the polar hydroxyl group as an ester is a common and effective prodrug strategy.[8][] This modification increases lipophilicity, which can enhance passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the parent alcohol in its active form.
Protocol 2.1.1: Synthesis of (2-Methyl-6-nitrophenyl)methyl acetate (Prodrug Candidate)
This protocol details a standard esterification using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure acetate ester.
Characterization: The final product should be characterized to confirm its structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12][13][14][15]
Strategy 2: Synthesis of a "Clickable" Derivative for ABPP
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to identify enzyme targets in their native cellular environment.[3][16][17][18][19] This requires a probe that can covalently label an enzyme's active site and a reporter tag for detection. By installing a bioorthogonal "click" handle, such as an alkyne, we create a versatile intermediate that can be linked to a reporter (e.g., a biotin-azide or fluorophore-azide) post-labeling.[4][5][20]
Protocol 2.2.1: Synthesis of (2-Methyl-6-nitrophenyl)methyl pent-4-ynoate (Alkyne-Functionalized Probe)
This protocol details the esterification of the parent alcohol with a terminal alkyne-containing carboxylic acid.
Materials:
-
This compound
-
4-Pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Standard workup and purification reagents as listed in Protocol 2.1.1.
Procedure:
-
In a round-bottom flask under nitrogen, dissolve this compound (1.0 eq), 4-pentynoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate (dicyclohexylurea) will form.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, filter off the dicyclohexylurea precipitate and wash the solid with cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the pure alkyne-functionalized ester.
Characterization: Confirm structure and purity by NMR and MS.[12][13][14][15]
Strategy 3: Fluorescent Labeling for Cellular Imaging
To visualize the cellular uptake and subcellular localization of the compound, a fluorescent dye can be attached.[1][][21][22][23] This is often achieved by forming a stable ether linkage between the parent alcohol and a fluorophore equipped with a suitable leaving group.
Protocol 2.3.1: Synthesis of a Fluorescein-Conjugated Derivative
This protocol describes the synthesis via a Williamson ether synthesis.
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC) or a similar amine-reactive dye
-
First, the alcohol must be converted to an amine. This involves reduction of the nitro group and subsequent functionalization. A more direct approach is to use a fluorophore with a good leaving group. For this example, we will assume a two-step process: reduction of the nitro group, followed by coupling to an amine-reactive dye.
Step A: Reduction of the Nitro Group The aromatic nitro group can be selectively reduced to an amine, which provides a reactive handle for conjugation.[24][25]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol and Water
-
Celite
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a 2:1 mixture of ethanol and water.
-
Add a catalytic amount of NH₄Cl.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (2-Amino-6-methylphenyl)methanol.
Step B: Coupling with a Fluorescent Dye
Materials:
-
(2-Amino-6-methylphenyl)methanol (from Step A)
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF, anhydrous)
-
Triethylamine (TEA)
Procedure:
-
Dissolve (2-Amino-6-methylphenyl)methanol (1.0 eq) in anhydrous DMF.
-
Add triethylamine (2.0 eq) to the solution.
-
In a separate vial, dissolve FITC (1.05 eq) in anhydrous DMF.
-
Add the FITC solution dropwise to the amine solution at room temperature, protecting the reaction from light.
-
Stir the reaction at room temperature overnight.
-
Purify the fluorescently labeled product directly using reverse-phase HPLC.
Application Protocols for Biological Assays
The synthesized derivatives are now ready for use in tailored biological experiments.
Prodrug Activation Assay
This assay confirms that the ester derivative (from Protocol 2.1.1) is hydrolyzed by intracellular esterases, releasing the parent compound.
Protocol 3.1.1: In Vitro Esterase Activity Assay
This protocol uses a colorimetric or pH-based method to measure esterase activity on the prodrug.[26][27][28][29][30]
Materials:
-
(2-Methyl-6-nitrophenyl)methyl acetate
-
Commercially available porcine liver esterase
-
Phosphate buffer (pH 7.4)
-
pH meter or spectrophotometer with a suitable chromogenic substrate if a coupled assay is used.[28]
Procedure:
-
Prepare a stock solution of the acetate derivative in DMSO.
-
Prepare a working solution of porcine liver esterase in phosphate buffer.
-
In a reaction vessel at 25°C, add the phosphate buffer and the substrate solution.
-
Initiate the reaction by adding the esterase solution.
-
Monitor the reaction. If using a pH-stat method, titrate the released acetic acid with a standardized NaOH solution to maintain a constant pH of 8.0. The rate of NaOH addition is proportional to the rate of hydrolysis.[26]
-
Alternatively, the disappearance of the substrate or appearance of the alcohol product can be monitored over time by HPLC.
Activity-Based Protein Profiling (ABPP) Workflow
This workflow uses the alkyne-functionalized probe (from Protocol 2.2.1) to identify cellular targets.
Protocol 3.2.1: Two-Step Labeling and Target Identification
Materials:
-
Alkyne-functionalized probe
-
Cultured cells of interest
-
Lysis buffer (e.g., RIPA buffer)
-
Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin)
-
Click chemistry reagents: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Streptavidin beads
-
Proteomics-grade trypsin
-
Mass spectrometer for protein identification.
Workflow:
-
Live Cell Labeling: Treat cultured cells with the alkyne probe for a specified time. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest and lyse the cells to prepare a proteome lysate.
-
Click Chemistry Reaction: To the lysate, add the azide-biotin tag and the click chemistry catalyst cocktail. This will covalently attach biotin to any proteins that have been labeled by the alkyne probe.
-
Affinity Purification: Incubate the "clicked" lysate with streptavidin beads to enrich for biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.
Cellular Uptake and Localization Assay
This assay uses the fluorescently labeled derivative (from Protocol 2.3.1) to visualize its behavior in live cells.[31][32][33][34][35]
Protocol 3.3.1: Live-Cell Fluorescence Microscopy
Materials:
-
Fluorescein-conjugated derivative
-
Cultured cells grown on glass-bottom dishes
-
Cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Red CMXRos (for mitochondrial staining, optional)
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the fluorescent derivative at a predetermined concentration in fresh cell culture medium.
-
Incubate for various time points (e.g., 30 min, 2h, 6h) at 37°C.
-
(Optional) In the last 30 minutes of incubation, add Hoechst and/or MitoTracker dyes to co-stain the nucleus and mitochondria, respectively.
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh culture medium or PBS to the dish for imaging.
-
Acquire images using a fluorescence microscope. The green channel will show the localization of your compound, the blue channel the nucleus, and the red channel the mitochondria.
-
Analyze the images to determine the compound's uptake efficiency and subcellular distribution pattern.
Data Presentation and Visualization
Summary of Derivative Properties
| Derivative ID | Functional Group Added | Molecular Weight ( g/mol ) | Intended Biological Application |
| Parent | -OH | 167.16 | Starting Material |
| PD-01 | -OCOCH₃ (Acetate) | 209.19 | Prodrug Candidate |
| ABPP-01 | -OCO(CH₂)₂C≡CH (Alkyne) | 247.24 | Activity-Based Protein Profiling |
| FL-01 | -NH-C(S)-NH-Fluorescein | ~578.63 | Cellular Imaging |
Workflow Diagrams (Graphviz)
Caption: Synthetic workflows for derivatizing the parent compound.
Caption: Step-by-step workflow for Activity-Based Protein Profiling.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for converting this compound from a simple chemical scaffold into a set of powerful tools for biological investigation. By applying these methods, researchers can synthesize custom probes to study enzymatic activity, visualize cellular processes, and develop novel therapeutic strategies. The principles of derivatization described herein are broadly applicable and can be adapted to other small molecules of interest, thereby accelerating progress in chemical biology and drug discovery.
References
-
Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC - NIH. Available at: [Link]
-
Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC - NIH. Available at: [Link]
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Cellular Uptake Kinetics of Neutral and Charged Chemicals in in Vitro Assays Measured by Fluorescence Microscopy. ACS Publications. Available at: [Link]
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Fluorescent Probes and Labels for Cellular Imaging. PMC - PubMed Central. Available at: [Link]
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Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments. Available at: [Link]
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Esterase Activity Assay. Bio-protocol. Available at: [Link]
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Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry - ACS Publications. Available at: [Link]
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Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications. Available at: [Link]
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Click Chemistry Conjugations. PMC - NIH. Available at: [Link]
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Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Available at: [Link]
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Conjugation Based on Click Chemistry. Creative Biolabs. Available at: [Link]
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Fluorescent labeling of small molecules. Vichem. Available at: [Link]
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A rapid spectrophotometric method for the determination of esterase activity. PubMed - NIH. Available at: [Link]
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Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. MDPI. Available at: [Link]
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A simple activity staining protocol for lipases and esterases. PubMed. Available at: [Link]
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How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. NIH. Available at: [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. Available at: [Link]
-
Activity-Based Protein Profiling Principles and Applications Comprehensive Analysis. Biotai. Available at: [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. Available at: [Link]
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Prodrugs of Alcohols and Phenols. ResearchGate. Available at: [Link]
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Activity-based protein profiling: A graphical review. PMC - PubMed Central. Available at: [Link]
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Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PMC - NIH. Available at: [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available at: [Link]
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NMR characterization of small and large molecules. ResolveMass Laboratories Inc.. Available at: [Link]
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Cellular uptake assay of nanoparticles. (A) Fluorescent microscopy... ResearchGate. Available at: [Link]
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Small Molecule Structure Characterisation. La Trobe University. Available at: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]
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Characterizing Small Molecules with NMR. News-Medical.Net. Available at: [Link]
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Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]
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Strategy-Level Prodrug Synthesis. PMC - NIH. Available at: [Link]
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NMR Characterization of RNA Small Molecule Interactions. PMC - PubMed Central. Available at: [Link]
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Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. PMC - PubMed Central. Available at: [Link]
-
Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. MDPI. Available at: [Link]
-
Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation. ResearchGate. Available at: [Link]
-
Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Rowan University. Available at: [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]
-
Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. Available at: [Link]
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- 30. A simple activity staining protocol for lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 33. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
The 2-Methyl-6-Nitrobenzyl (MNB) Group: A Guide to Its Introduction as a Photocleavable Protecting Group
Introduction: Navigating the Landscape of Photocleavable Protecting Groups
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures.[1][2] Among these, photolabile protecting groups (PPGs) offer an unparalleled level of control, allowing for the removal of the protective moiety with high spatial and temporal precision using light, a truly "traceless" reagent.[3] The ortho-nitrobenzyl class of PPGs has emerged as a cornerstone in this field, valued for their versatility in masking a wide array of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[3][4][5]
This guide focuses on a specific and highly valuable member of this family: the 2-methyl-6-nitrobenzyl (MNB) protecting group. The strategic placement of the methyl group ortho to the benzylic carbon influences the photochemical properties and can offer advantages in certain synthetic contexts. This document provides detailed protocols and expert insights for the introduction of the MNB group onto alcohol and amine functionalities, catering to researchers, scientists, and professionals in drug development and materials science.
Core Principles: Why Choose the 2-Methyl-6-Nitrobenzyl Protecting Group?
The utility of the 2-methyl-6-nitrobenzyl group, like other o-nitrobenzyl derivatives, stems from its ability to undergo efficient photolytic cleavage. Upon irradiation with UV light (typically in the 300-400 nm range), an intramolecular hydrogen abstraction occurs from the benzylic carbon by the excited nitro group.[3][5] This initiates a cascade of electronic and atomic rearrangements, culminating in the release of the protected functional group and the formation of a 2-methyl-6-nitrosobenzaldehyde byproduct.[3][5]
The key advantages of employing the MNB group include:
-
Orthogonality: The MNB group is stable to a wide range of non-photochemical reaction conditions, including acidic and basic environments, allowing for selective deprotection in the presence of other protecting groups.[6]
-
Mild Deprotection: Cleavage is achieved with light, obviating the need for harsh chemical reagents that could compromise sensitive functional groups elsewhere in the molecule.[3]
-
Spatiotemporal Control: Light allows for precise control over when and where deprotection occurs, a critical feature in applications such as caged compounds for biological studies and photolithography.[7]
Part 1: Protection of Alcohols as MNB Ethers
The formation of an MNB ether is a robust method for the protection of hydroxyl groups. The Williamson ether synthesis is the most common and direct approach, involving the reaction of an alkoxide with 2-methyl-6-nitrobenzyl bromide.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to ensure complete deprotonation of the alcohol to its corresponding alkoxide. This enhances the nucleophilicity of the oxygen atom, facilitating an efficient SN2 reaction with the MNB bromide. The use of a non-nucleophilic base prevents competition with the alkoxide for the electrophilic benzyl bromide.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophile's reactivity. Anhydrous conditions are crucial as any water present would quench the sodium hydride and the alkoxide.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic deprotonation step with NaH. Subsequently, allowing the reaction to proceed at room temperature provides sufficient thermal energy for the SN2 substitution to occur at a reasonable rate without promoting side reactions.
Experimental Workflow: MNB Protection of an Alcohol
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. Protective Groups [organic-chemistry.org]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-Methyl-6-nitrophenyl)methanol
Welcome to the technical support center for the synthesis of (2-Methyl-6-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we will delve into the common challenges encountered during its synthesis, providing scientifically-grounded troubleshooting advice and detailed protocols to enhance your experimental success.
Understanding the Synthesis: Key Challenges
The most direct and common route to synthesizing this compound is through the selective reduction of the aldehyde group of 2-methyl-6-nitrobenzaldehyde. While seemingly straightforward, this transformation is fraught with potential complications that can significantly impact the yield and purity of the final product. The primary challenges lie in:
-
Chemoselectivity: The presence of a nitro group on the aromatic ring introduces a competing site for reduction. Harsh reducing agents can lead to the undesired reduction of the nitro group to an amine or other intermediates.
-
Over-reduction: The desired benzyl alcohol can be further reduced to 2-methyl-6-nitrotoluene under certain conditions.
-
Side Reactions: The starting aldehyde can undergo other reactions, such as Cannizzaro-type disproportionation under basic conditions, or polymerization.[1][2]
-
Product Instability: The product itself may be sensitive to the reaction or workup conditions, potentially leading to degradation or the formation of impurities.
-
Starting Material Quality: The purity of the starting 2-methyl-6-nitrobenzaldehyde is paramount. Impurities in the starting material can lead to a cascade of unwanted side products.
This guide will provide a systematic approach to addressing these challenges, ensuring a more robust and reproducible synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common issues encountered during the synthesis of this compound via the reduction of 2-methyl-6-nitrobenzaldehyde.
Low or No Product Yield
Q1: My reaction shows very low conversion of the starting aldehyde, or the reaction has stalled. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Reagent Activity: The activity of your reducing agent is the most critical factor.
-
Sodium Borohydride (NaBH₄): This is a common and mild reducing agent suitable for this transformation. However, it is susceptible to hydrolysis. Ensure you are using a fresh, dry batch. The reaction should ideally be carried out in an anhydrous alcoholic solvent like methanol or ethanol at a low temperature (e.g., 0 °C) to control the rate of reaction and minimize decomposition of the reagent.
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, LiAlH₄ is generally not recommended for this specific synthesis due to its lack of chemoselectivity, which can lead to the reduction of the nitro group.[3] If other methods fail, extreme caution must be exercised with anhydrous conditions and low temperatures.
-
-
Solvent and Solubility: Poor solubility of the 2-methyl-6-nitrobenzaldehyde can severely limit the reaction rate.[4]
-
If you are using an alcoholic solvent and solubility is an issue, consider using a co-solvent system. Tetrahydrofuran (THF) is an excellent choice as it can dissolve a wide range of organic compounds and is compatible with many reducing agents.[5] A mixture of THF and methanol can often provide the necessary solubility while still allowing for the controlled reactivity of NaBH₄.
-
-
Reaction Temperature: While many reductions with NaBH₄ are performed at 0 °C to room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.[4] However, be aware that higher temperatures can also promote side reactions. Monitor the reaction closely by Thin Layer Chromatography (TLC) if you choose to increase the temperature.
-
Stoichiometry of the Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For the reduction of an aldehyde with NaBH₄, a 1.5 to 2-fold molar excess is typically recommended to drive the reaction to completion.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in the reduction of 2-methyl-6-nitrobenzaldehyde.
Formation of Impurities and Side Products
Q2: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity and obtain a cleaner product?
A2: The formation of side products is a common challenge. Controlling the reaction conditions is key to favoring the desired product.
-
Unreacted Starting Material: This is often seen alongside low yields. Refer to the troubleshooting steps in Q1.
-
Over-reduction Product (2-methyl-6-nitrotoluene): This can occur if the reaction conditions are too harsh.
-
Mitigation: Use a milder reducing agent like NaBH₄. Avoid powerful reductants like LiAlH₄. Maintain a low reaction temperature to increase selectivity.
-
-
Nitro Group Reduction Products (e.g., 2-methyl-6-aminobenzyl alcohol): This is a major concern with non-selective reducing agents.
-
Mitigation: Catalytic hydrogenation (e.g., H₂ with Pd/C) is generally not recommended for this specific transformation as it will readily reduce the nitro group.[6][7] Metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl) are also unsuitable as they are classic conditions for nitro group reduction.[4][6] Stick with chemoselective hydride donors like NaBH₄ under controlled conditions.
-
-
Cannizzaro Reaction Products (2-methyl-6-nitrobenzoic acid and 2-methyl-6-nitrophenyl)methanol): This disproportionation reaction can occur if the reaction medium becomes basic, especially at elevated temperatures.[2]
-
Mitigation: The use of NaBH₄ in an alcoholic solvent is generally not basic enough to promote this reaction significantly. However, ensure that the workup procedure does not introduce strong bases for extended periods.
-
-
Dimerization/Polymerization of the Aldehyde: Aldehydes can undergo self-condensation, especially in the presence of acid or base catalysts.[1]
-
Mitigation: Maintain a neutral or slightly acidic pH during the reaction and workup. Ensure the starting aldehyde is of high purity.
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Potential Cause(s) | Recommended Mitigation Strategy |
| 2-methyl-6-nitrotoluene | Over-reduction | Use NaBH₄, maintain low temperature (0 °C). |
| 2-methyl-6-aminobenzyl alcohol | Non-selective reduction of the nitro group | Avoid catalytic hydrogenation and metal/acid reducing agents. Use NaBH₄. |
| 2-methyl-6-nitrobenzoic acid | Cannizzaro reaction | Avoid strongly basic conditions and high temperatures. |
| Polymeric materials | Aldehyde self-condensation | Use high-purity starting material, maintain neutral pH. |
Workup and Purification Challenges
Q3: I am having difficulty isolating a pure product after the reaction. What is the recommended workup and purification procedure?
A3: The polarity of the product, this compound, can make purification challenging.
-
Reaction Quenching: After the reaction is complete (as monitored by TLC), it should be carefully quenched.
-
Slowly add a dilute acid (e.g., 1M HCl) at 0 °C to neutralize any excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas will be evolved.
-
-
Extraction: The product is moderately polar and may have some solubility in water.
-
Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
To minimize loss of product to the aqueous phase, saturate the aqueous layer with sodium chloride (brine) before extraction.[1] This will decrease the solubility of the organic product in the aqueous layer.
-
Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
-
-
Purification:
-
Column Chromatography: This is the most effective method for purifying this compound. A silica gel column with a gradient solvent system, such as ethyl acetate in hexanes, is typically effective.[1] The polarity of the solvent system can be adjusted based on the separation observed on TLC.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a good final purification step. A solvent system of ethanol/water or ethyl acetate/hexanes may be suitable.
-
Recommended Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. It is recommended to perform this on a small scale initially to optimize the conditions for your specific setup.
Synthesis of this compound via Reduction of 2-methyl-6-nitrobenzaldehyde
Materials:
-
2-methyl-6-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve 2-methyl-6-nitrobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture. (Caution: Hydrogen gas evolution).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Reaction Scheme
Caption: Selective reduction of 2-methyl-6-nitrobenzaldehyde to this compound.
References
-
Which one is the best procedure for the reduction of aromatic nitro compounds? - ResearchGate. Available at: [Link]
-
Intensification of Nitrobenzaldehydes Synthesis from Benzyl Alcohol in a Microreactor | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. Available at: [Link]
-
Nitro Reduction - Common Conditions. Available at: [Link]
-
A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids - ResearchGate. Available at: [Link]
-
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - Frontiers. Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
my nitro refuses to be reduced : r/Chempros - Reddit. Available at: [Link]
-
(2-methyl-6-nitro-phenyl)methanol - Synthonix. Available at: [Link]
-
Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde - YouTube. Available at: [Link]
-
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
-
How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? - Chemistry Stack Exchange. Available at: [Link]
-
What is the mechanism of Benzyl Alcohol? - Patsnap Synapse. Available at: [Link]
-
benzyl alcohol benzaldehyde: Topics by Science.gov. Available at: [Link]
-
Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Available at: [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. Available at: [Link]
-
Preparation method of 2-methyl-6-nitrobenzaldehyde oxime - Patent CN-114163352-B. Available at: [Link]
-
6-hydroxy-2-nitrobenzaldehyde - Sciencemadness.org. Available at: [Link]
- DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents.
-
(2-Methyl-3-nitrophenyl)methanol - PMC - NIH. Available at: [Link]
-
Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. Available at: [Link]
Sources
Technical Support Center: Purification of Crude (2-Methyl-6-nitrophenyl)methanol
Introduction
Welcome to the technical support guide for the purification of (2-Methyl-6-nitrophenyl)methanol. This document is designed for researchers, chemists, and drug development professionals who are handling this compound and require robust, field-tested methods for its purification. The presence of impurities, such as positional isomers, unreacted starting materials, or oxidation byproducts, can significantly impact the outcomes of subsequent synthetic steps and biological assays.[1][2] This guide provides a structured, problem-solving approach to common purification challenges, combining detailed protocols with an in-depth troubleshooting framework.
Safety First: Handling Aromatic Nitro Compounds
Before beginning any experimental work, it is imperative to handle this compound and related nitroaromatic compounds with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3][4][5][6]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][4][5][6]
-
Exposure: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6] In case of contact, wash the affected area thoroughly with water and seek medical advice if irritation persists.[3][4]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. Typically, you can expect one or more of the following:
-
Positional Isomers: The synthesis may yield other isomers such as (2-Methyl-4-nitrophenyl)methanol or (2-Methyl-3-nitrophenyl)methanol, which often have very similar polarities, making separation challenging.[1][7]
-
Unreacted Starting Materials: Depending on the reaction, residual starting materials like 2-methyl-6-nitrobenzaldehyde or the corresponding toluene precursor may be present.
-
Oxidation Byproducts: The aldehyde (2-methyl-6-nitrobenzaldehyde) is a common impurity resulting from the oxidation of the desired alcohol. This can impart a yellowish color to the crude product.
-
Dinitrated Species: If nitration conditions are not carefully controlled, dinitrated byproducts can form.[1]
Table 1: Common Impurities and Their Characteristics
| Impurity Class | Common Examples | Separation Challenge |
| Positional Isomers | (2-Methyl-4-nitrophenyl)methanol | Similar polarity and solubility; often requires careful chromatography. |
| Starting Materials | 2-Methyl-6-nitrobenzaldehyde | Aldehyde is less polar than the alcohol, generally separable by chromatography. |
| Oxidation Products | 2-Methyl-6-nitrobenzoic acid | Acid is highly polar; can be removed by a basic wash or chromatography. |
| Dinitrated Byproducts | Dinitromethylbenzyl alcohol isomers | Typically more polar than the desired product. |
Q2: How can I quickly assess the purity of my crude sample?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It allows you to visualize the number of components in your mixture and helps in developing a solvent system for column chromatography. A good starting solvent system for TLC analysis is a mixture of hexane and ethyl acetate.[1] High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity if a suitable method has been developed.[8][9]
Q3: Which purification method should I try first: recrystallization or column chromatography?
A3: The choice depends on the impurity profile and the physical state of your crude product.
-
Recrystallization is ideal if your crude product is a solid and contains a relatively small amount of impurities. It is faster and more scalable than chromatography.
-
Column Chromatography is necessary when dealing with complex mixtures, oily crude products, or impurities with polarities very close to your desired compound.[1] It offers higher resolution but is more time-consuming and uses larger volumes of solvent.
Caption: Decision workflow for selecting an initial purification method.
Troubleshooting Guide
Recrystallization Issues
Q: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains a high level of impurities that depress the melting point.[1]
-
Causality: The boiling point of your chosen solvent may be too high, or the solution is supersaturated.
-
Solution:
-
Reheat the mixture until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the concentration.[1]
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, try a solvent system with a lower boiling point.
-
Q: I performed the recrystallization, but my yield is very low. How can I improve it?
A: Low yield is a common issue and can stem from several factors.
-
Causality:
-
Using too much solvent during the initial dissolution step.
-
The compound has significant solubility in the solvent even at low temperatures.
-
Premature crystallization during a hot filtration step.
-
-
Solution:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Concentrate: If the solution is too dilute, you can evaporate some of the solvent and attempt the cooling process again.[1]
-
Change Solvent: Consider a different solvent or a binary solvent system where your compound has lower solubility when cold.
-
Q: My final crystals are still yellow/brown. How do I remove colored impurities?
A: Colored impurities are often nonpolar, conjugated molecules that co-precipitate with your product.
-
Causality: Highly colored byproducts are trapped in the crystal lattice.
-
Solution: Add a very small amount (a spatula tip) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1]
-
Protocol: Add charcoal, gently boil the solution for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Caption: Troubleshooting common issues in recrystallization.
Column Chromatography Issues
Q: My compound appears to be decomposing or streaking on the TLC plate. Can I still use column chromatography?
A: Yes, but you may need to modify the stationary phase. Aromatic nitro compounds can sometimes be sensitive to the acidic nature of standard silica gel.[11]
-
Causality: The compound is unstable on acidic silica gel.
-
Solution:
-
Deactivate the Silica: Run the column on silica gel that has been treated with a small percentage of a base, like triethylamine (e.g., add 0.5-1% triethylamine to your eluent). This neutralizes the acidic sites.[12]
-
Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.[11] You will need to re-develop your solvent system as the polarity characteristics are different.
-
Run the Column Quickly: Do not let the loaded column sit for an extended period before eluting.
-
Q: I can't get good separation between my product and an impurity, even after trying many solvent systems. What should I do?
A: Poor separation (low ΔRf) is a common challenge, especially with isomers.
-
Causality: The compounds have very similar polarities in the tested solvent systems.
-
Solution:
-
Optimize the Eluent: If using a hexane/ethyl acetate system, try switching to a different solvent combination that offers different selectivity, such as dichloromethane/methanol or toluene/acetone.
-
Fine-Tune Polarity: Make very small, incremental changes to the solvent ratio. Sometimes a change of just a few percent can dramatically improve separation.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel before loading it onto the column. This often results in a tighter band and better separation compared to liquid loading in a strong solvent.[1]
-
Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.
-
Caption: Troubleshooting guide for flash column chromatography.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and should be optimized based on the specific impurity profile of your crude this compound. A binary ethanol/water system is often a good starting point.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, isopropanol, toluene). An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[10]
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a stir bar and the minimum volume of hot recrystallization solvent (e.g., ethanol) needed to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.[10]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Precipitation: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a single seed crystal of pure product.
-
Cooling: Once the flask has reached room temperature and crystallization has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and obtain an NMR spectrum to assess purity.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop an optimal eluent system using TLC. A good system will give the desired compound an Rf value of approximately 0.3-0.4 and provide maximal separation from all impurities.[1] A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Select a column of appropriate size. As a general rule, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column as a slurry with your chosen eluent, ensuring there are no cracks or air bubbles.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (~2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add the eluent to the top of the column and begin applying pressure (with a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers. Monitor the progress of the separation by TLC analysis of the collected fractions.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 4-Nitrophenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Synthonix. (n.d.). (2-methyl-6-nitro-phenyl)methanol - [M86950]. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline | Request PDF. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]
-
PubChem. (n.d.). (2-Methyl-4-nitrophenyl)methanol. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
- Google Patents. (1969). US3442770A - Process for the purification of methanol by extractive distillation and plural stage distillation recovery.
-
National Institutes of Health (NIH). (n.d.). (2-Methyl-3-nitrophenyl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102701906A - Methanol purification method.
-
India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenol. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (2-NITROPHENYL)METHANOL | CAS 612-25-9. Retrieved from [Link]
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- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
Common side reactions in the synthesis of (2-Methyl-6-nitrophenyl)methanol
Welcome to the technical support guide for the synthesis of (2-Methyl-6-nitrophenyl)methanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. We will explore the common pitfalls, side reactions, and provide robust troubleshooting strategies in a direct question-and-answer format. Our focus is on explaining the chemical principles behind these issues to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Addressing Common Experimental Issues
This section directly tackles specific problems you might face in the lab. We diagnose the likely causes and provide actionable solutions.
Q1: My reaction is incomplete, and I'm recovering a significant amount of the starting material, 2-methyl-6-nitrobenzoic acid. What's going wrong?
A1: Incomplete conversion is a frequent issue, typically pointing to suboptimal reaction conditions or reagent stoichiometry, especially when using borane (BH₃), the preferred reagent for this transformation.
Causality Analysis: The reduction of a carboxylic acid with borane involves the formation of an acyloxyborane intermediate, which is then further reduced. This process can be sluggish if not properly managed.
-
Insufficient Reagent: Borane is consumed not only in the reduction but also by any protic sources in the reaction, including the carboxylic acid proton itself and trace water. An insufficient charge of borane is a primary cause of incomplete reactions.
-
Low Temperature: While the initial addition of borane is often done at 0 °C for safety, the reduction itself may require gentle warming or an extended period at room temperature to proceed to completion.
-
Reaction Time: This reduction is not instantaneous. Depending on the scale and concentration, it may require several hours. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial before quenching.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your glassware and solvent (typically THF) thoroughly. Moisture consumes the borane reagent, leading to lower effective stoichiometry.
-
Verify Reagent Titer: Borane solutions (e.g., BH₃•THF) can degrade over time. If your solution is old, its concentration may be lower than stated. Use a fresh bottle or titrate the solution before use.
-
Optimize Stoichiometry and Temperature: Refer to the table below for recommended parameters. A slight excess of borane is often necessary. After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for 2-12 hours. Gentle heating (to 40-50 °C) can be employed if the reaction is still sluggish, but must be done cautiously.
| Parameter | Recommendation | Rationale |
| Reagent | BH₃•THF or BH₃•SMe₂ | Selective for carboxylic acids over nitro groups.[1][2] |
| Equivalents of BH₃ | 1.5 - 2.5 eq. | To account for the acidic proton and ensure complete reduction. |
| Solvent | Anhydrous THF | Good solubility for reactants and borane complexes. |
| Initial Temperature | 0 °C | To control the initial exothermic reaction and gas evolution (H₂). |
| Reaction Temperature | 25 °C (or gentle reflux) | To drive the reaction to completion. |
| Reaction Time | 2 - 12 hours | Monitor by TLC until starting material is consumed. |
Q2: My main product is the amine, (2-amino-6-methylphenyl)methanol, not the desired nitro-alcohol. Why did my nitro group get reduced?
A2: This is a classic chemoselectivity problem and indicates you have used an overly strong or non-selective reducing agent.
Causality Analysis: While you are targeting the carboxylic acid, the nitro group is also readily reducible. The choice of reducing agent is paramount to avoiding this major side reaction.
-
Lithium Aluminium Hydride (LiAlH₄): This is the most common culprit. LiAlH₄ is a very powerful reducing agent that will rapidly reduce both carboxylic acids and aromatic nitro groups.[1][3][4] It is not sufficiently selective for this transformation.
-
Catalytic Hydrogenation: Standard hydrogenation conditions (e.g., H₂ gas with Pd, Pt, or Ni catalysts) are highly effective for reducing nitro groups to amines and are often used for that specific purpose.[5] These conditions will almost certainly lead to the undesired amine product.
Corrective Action: The definitive solution is to use a reducing agent with proven selectivity for carboxylic acids in the presence of nitro groups. Borane (BH₃•THF or BH₃•SMe₂) is the industry-standard choice for this specific transformation. [2] Its mechanism favors coordination and reduction of the carboxyl group while being significantly less reactive towards the electron-deficient nitro moiety under controlled conditions.
Q3: I'm observing a complex mixture of products, including some intensely colored impurities, particularly when I used LiAlH₄. What are these byproducts?
A3: The use of a non-selective, powerful reducing agent like LiAlH₄ initiates a cascade of reduction events at the nitro group, leading to a variety of side products, including those responsible for color.
Causality Analysis: The reduction of a nitro group is a stepwise process that proceeds through several intermediates. If the reaction is not driven fully to the amine, or if these intermediates react with each other, a complex mixture results.
-
Intermediate Formation: The reduction proceeds from the nitro (NO₂) group to a nitroso (NO) group, then to a hydroxylamine (NHOH), and finally to the amine (NH₂).
-
Condensation Reactions: In the reaction flask, the aniline product can react with the nitroso intermediate to form highly colored azo compounds (Ar-N=N-Ar).[6] This is a significant side reaction when using LiAlH₄ with aromatic nitro compounds.[7]
Visualizing the Reaction Pathways The following diagram illustrates the desired synthetic route versus the common side reaction pathways.
Caption: Desired vs. Undesired Reduction Pathways.
Recommendation: To avoid this complex mixture, do not use LiAlH₄. If you have already generated this mixture, purification will be challenging. Column chromatography is the only viable method to isolate any desired product from the colored azo impurities and other byproducts.
Frequently Asked Questions (FAQs)
This section addresses broader questions about methodology, purification, and analysis.
Q4: What is the most reliable, step-by-step protocol for synthesizing this compound?
A4: The most reliable method is the selective reduction of 2-methyl-6-nitrobenzoic acid using a borane complex. The following protocol provides a robust starting point.
Experimental Protocol: Borane Reduction
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-6-nitrobenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Inert Atmosphere: Purge the system with dry nitrogen or argon.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add 1.0 M BH₃•THF solution (2.0 eq.) dropwise via the dropping funnel over 30-45 minutes. You will observe gas evolution (H₂); ensure the addition rate does not cause excessive frothing.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add ethyl acetate and 1 M HCl(aq). Separate the organic layer, wash it with saturated NaHCO₃(aq) solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product, which can then be purified.
Q5: How can I effectively purify the crude this compound?
A5: The choice of purification method depends on the impurity profile of your crude product.
-
Recrystallization: If your crude product is relatively clean (as determined by TLC or ¹H NMR) and contains mainly unreacted starting material, recrystallization is effective. A mixed solvent system like ethanol/water or a single solvent such as toluene can be effective.[8] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Column Chromatography: For complex mixtures containing multiple byproducts (e.g., from a LiAlH₄ reduction) or to achieve very high purity (>99%), flash column chromatography is necessary.[9] A typical stationary phase is silica gel, with a mobile phase gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate).[9]
Q6: What key analytical data confirms the successful synthesis of this compound?
A6: A combination of spectroscopic methods should be used to confirm the structure and purity.
-
¹H NMR Spectroscopy: This is the most definitive method. Look for the disappearance of the broad carboxylic acid proton signal (typically >10 ppm) from the starting material. Confirm the appearance of two new signals: a singlet or doublet for the benzylic methylene protons (-CH₂OH) around 4.5-4.8 ppm and a broad singlet or triplet for the alcohol proton (-OH).
-
Infrared (IR) Spectroscopy: You should see the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid (around 3000 cm⁻¹ and 1700 cm⁻¹, respectively). The key confirmation is the appearance of a broad O-H stretch for the alcohol around 3400 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC) & TLC: These techniques are excellent for assessing purity and reaction completion by comparing the retention time (HPLC) or Rf value (TLC) of the product against the starting material.
References
-
ResearchGate. (2016). Reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products? [Online Forum]. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Reduction of nitrobenzen using LiAlH4. [Online Forum]. Available at: [Link]
-
askIITians. (2013). Can LiAlH4 be used to reduce nitro group to amino group? [Online Forum]. Available at: [Link]
-
Reddit. (2020). Why can't LiAlH4 reduce Aromatic nitro compounds to Amines? [Online Forum]. Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. Available at: [Link]
-
MDPI. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Molecules. Available at: [Link]
-
CABI Digital Library. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Nat. Volatiles & Essent. Oils. Available at: [Link]
-
PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. Available at: [Link]
-
Myers, A. G. Research Group, Harvard University. (n.d.). Chem 115 Handout: Borane Complexes: BH3•L. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]
-
ResearchGate. (2009). Synthesis technique of 2-methyl-6-nitroaniline. [PDF]. Available at: [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. Available at: [Link]
-
Chinese Journal of Energetic Materials. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Available at: [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
- Google Patents. (2020). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
YouTube. (2020). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. Available at: [Link]
-
ResearchGate. (2016). Reaction of 2-nitrotoluene with methanol over KX zeolite. [Online Publication]. Available at: [Link]
-
PMC. (n.d.). (2-Methyl-3-nitrophenyl)methanol. PMC. Available at: [Link]
- Google Patents. (1969). US3442770A - Process for the purification of methanol by extractive distillation and plural stage distillation recovery.
-
YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. Available at: [Link]
-
ResearchGate. (2015). New Process of 2-Nitrotoluene into 2-Methylaniline by Transfer Hydrogenation with Methanol over X Zeolite Catalyst. [PDF]. Available at: [Link]
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Technical Support Center: Optimization of Reaction Conditions for Nitration of 2-Methylbenzyl Alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the nitration of 2-methylbenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this challenging reaction. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your experimental outcomes, ensuring both high yield and desired regioselectivity.
Section 1: Understanding the Core Challenges
The nitration of 2-methylbenzyl alcohol presents a unique synthetic puzzle due to the electronic and chemical nature of the substrate. The aromatic ring is activated by two ortho, para-directing groups: a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH).[1][2] This dual activation leads to two primary challenges that must be carefully managed:
-
Regioselectivity: The incoming electrophile (the nitronium ion, NO₂⁺) can attack multiple positions on the ring, leading to a mixture of isomers. The final product distribution is a delicate balance between the electronic directing effects of the two activating groups and the steric hindrance they impose.[3]
-
Oxidation of the Benzylic Alcohol: The hydroxymethyl group is highly susceptible to oxidation under the harsh, acidic conditions of many nitration protocols.[4] This common side reaction can convert the starting material or the desired product into the corresponding 2-methylbenzaldehyde or 2-methylbenzoic acid, significantly reducing the yield.[5]
This guide will address these challenges directly, providing actionable solutions to common problems encountered during the experiment.
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to address specific issues you may encounter in the lab.
Question 1: My overall yield is very low. What are the most likely causes and how can I fix them?
Answer:
Low yield in this reaction is a common issue, typically stemming from one of three areas: incomplete reaction, competing side reactions (especially oxidation), or mechanical losses during workup.
Troubleshooting Steps:
-
Assess Reaction Completion: Before quenching the reaction, analyze a sample using Thin Layer Chromatography (TLC). If a significant amount of starting material remains, the reaction may be incomplete.
-
Cause: Insufficient reaction time or temperature.
-
Solution: While extending the reaction time is an option, cautiously increasing the temperature is often more effective. However, be aware that higher temperatures can exacerbate side reactions. A carefully controlled, slight increase (e.g., from 0 °C to 5-10 °C) may be beneficial.
-
-
Identify Oxidation Byproducts: Check your crude product analysis (TLC, ¹H NMR, GC-MS) for the presence of 2-methylbenzaldehyde or 2-methylbenzoic acid.
-
Cause: The standard "mixed acid" (concentrated HNO₃/H₂SO₄) is a strong oxidizing agent.[6] High reaction temperatures or a high concentration of nitric acid can promote the oxidation of the benzylic alcohol.
-
Solution: Maintain strict temperature control, ideally between -5 °C and 5 °C, during the addition of the nitrating agent and throughout the reaction. Add the nitrating mixture dropwise to the substrate solution to avoid localized temperature spikes. Consider using a milder nitrating agent, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride.
-
-
Minimize Workup Losses: The nitrated products are often polar and may have some solubility in the aqueous phase during extraction.
-
Cause: Insufficient extraction from the aqueous layer.
-
Solution: After quenching the reaction mixture on ice, perform multiple extractions (at least 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers and wash them sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine before drying and concentrating.
-
Troubleshooting Decision Workflow
Here is a simple decision tree to guide your troubleshooting process for low yield.
Caption: Summary of activating effects on the aromatic ring.
Question 3: My primary product is an aldehyde or carboxylic acid. How do I prevent this oxidation?
Answer:
This is a direct consequence of the oxidizing nature of the nitrating medium. Preventing this requires a multi-faceted approach focused on reducing the oxidative potential of the reaction environment.
| Strategy | Causality & Explanation |
| Strict Low Temperature | The rate of oxidation has a higher activation energy than nitration. By keeping the temperature at or below 0 °C, you disproportionately slow the oxidation reaction, allowing nitration to proceed as the major pathway. |
| Protect the Alcohol | This is the most effective method. By converting the alcohol to an ester (e.g., acetate), you replace the oxidizable -CH₂OH group with a non-oxidizable -CH₂OAc group. The nitration is performed on the protected substrate, and the alcohol is regenerated in a subsequent hydrolysis step. [7] |
| Use Milder Nitrating Agents | Systems like bismuth subnitrate/thionyl chloride [8]or using urea nitrate in sulfuric acid [9]are less oxidizing than the traditional HNO₃/H₂SO₄ mixture and can provide good yields of the desired nitro product without significant oxidation. |
| Control Stoichiometry | Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess of the oxidizing agent will inevitably lead to more byproduct formation. |
Section 3: Optimized Protocol and FAQs
Based on the challenges discussed, a protection-nitration-deprotection sequence is the most reliable strategy for synthesizing nitro-2-methylbenzyl alcohols.
Optimized Experimental Protocol: Three-Step Synthesis
Step 1: Protection of the Alcohol (Acetylation)
-
Dissolve 2-methylbenzyl alcohol (1.0 eq.) in dichloromethane (DCM).
-
Add acetic anhydride (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or triethylamine (1.5 eq.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methylbenzyl acetate, which can often be used in the next step without further purification.
Step 2: Nitration of 2-Methylbenzyl Acetate
Safety First: Always handle concentrated acids in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Perform the reaction behind a blast shield.
-
Prepare the nitrating mixture: In a separate flask cooled in an ice/salt bath to -10 °C, slowly add concentrated sulfuric acid to fuming nitric acid (1.1 eq.) while stirring.
-
Dissolve 2-methylbenzyl acetate (1.0 eq.) in DCM or acetic anhydride in the reaction flask and cool to -5 °C.
-
Add the cold nitrating mixture dropwise to the acetate solution over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Slowly quench the reaction by pouring it over a stirred mixture of crushed ice and water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash carefully with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitro-2-methylbenzyl acetate isomers.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the crude nitro-acetate mixture in methanol.
-
Add a solution of sodium hydroxide (1.5 eq.) in water. [7]3. Stir at room temperature for 1-3 hours until the hydrolysis is complete (monitor by TLC).
-
Neutralize the mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the resulting isomeric mixture of nitro-2-methylbenzyl alcohols using column chromatography (silica gel, hexane/ethyl acetate gradient).
Frequently Asked Questions (FAQs)
Q: Why is sulfuric acid used in the nitrating mixture? A: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that attacks the aromatic ring. [6][10] Q: What is the expected isomer distribution? A: The precise distribution is difficult to predict without experimental data. However, based on combined electronic and steric effects, the major products are likely to be 4-nitro-2-methylbenzyl alcohol and 5-nitro-2-methylbenzyl alcohol . The 6-nitro isomer will be a minor product due to severe steric hindrance.
Q: What analytical techniques are best for characterizing the products? A:
-
TLC: Essential for monitoring reaction progress and for guiding purification.
-
¹H and ¹³C NMR Spectroscopy: The most powerful tool for structural elucidation. The substitution pattern of the aromatic protons (splitting patterns and chemical shifts) will definitively identify each isomer.
-
GC-MS or LC-MS: Useful for determining the purity and confirming the molecular weight of the products.
Q: Can I use alternative nitrating agents? A: Yes. Milder and more selective agents can be beneficial. Some alternatives include:
-
Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride. It is less aggressive and can reduce oxidation.
-
Nitronium tetrafluoroborate (NO₂BF₄): A stable salt of the nitronium ion that can be used in aprotic solvents, avoiding the harshness of mixed acid.
-
Bismuth subnitrate/Thionyl chloride: A reported mild and selective system for nitrating various aromatic compounds. [8]
References
-
Wikipedia. Nitration.[Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.[Link]
-
ResearchGate. Proposed reaction mechanisms for observed products with benzyl alcohol and NO3•.[Link]
-
Organic Syntheses. p-NITROBENZYL ALCOHOL.[Link]
-
Pavia, D. L., et al. Nitration of Substituted Aromatic Rings and Rate Analysis.[Link]
-
Gómez, L., et al. (2025). Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. PMC - NIH. [Link]
-
ResearchGate. Reaction of 2‐methylbenzyl alcohol catalyzed by various catalysts...[Link]
-
PrepChem.com. Synthesis of m-Nitro-benzyl alcohol.[Link]
-
ResearchGate. Final step in the synthesis of o-nitrobenzyl NB compounds...[Link]
-
ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review.[Link]
-
YouTube. nitration of aromatic compounds.[Link]
-
Globe Thesis. Selective Nitration Of Benzyl Chloride And Its Application In The Synthesis Of Nitrobenzaldehyde.[Link]
- Google Patents.
-
LookChem. 2-Nitrobenzyl alcohol|612-25-9.[Link]
- Google Patents.Regioselective nitration of aromatic compounds and the reaction products thereof.
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Scirp.org. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts.[Link]
-
Filo. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a...[Link]
-
MDPI. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride.[Link]
-
Digital Commons @ Andrews University. Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric Restriction in Resonance-Stabilized Planarization of the Carbocation Intermediates.[Link]
-
PubChem - NIH. 2-Methylbenzyl alcohol | C8H10O | CID 6994.[Link]
- Google Patents.
-
PubMed. Overcoming Challenges in O-Nitration: Selective Alcohol Nitration Deploying N,6-Dinitrosaccharin and Lewis Acid Catalysis.[Link]
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ResearchGate. Selective oxidation of benzyl alcohol by two phase electrolysis using nitrate as mediator.[Link]
-
The Royal Society of Chemistry. Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions.[Link]
-
Patsnap Eureka. Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol.[Link]
-
NIH. 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products.[Link]
-
Catalysis Science & Technology (RSC Publishing). Selective oxidation of benzyl alcohol by two phase electrolysis using nitrate as mediator.[Link]
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Stability issues of (2-Methyl-6-nitrophenyl)methanol under acidic or basic conditions
Welcome to the technical support guide for (2-Methyl-6-nitrophenyl)methanol (CAS No. 54915-41-2). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you navigate the challenges of working with this compound.
Introduction to this compound Stability
This compound is a valuable building block in organic synthesis. However, the presence of both a benzylic alcohol and an ortho-nitro group on the phenyl ring introduces specific reactivity patterns that can lead to stability issues under certain conditions. The electron-withdrawing nature of the nitro group and its proximity to the methyl and hydroxymethyl groups can influence the molecule's susceptibility to degradation, particularly in acidic or basic media. Understanding these potential pathways is crucial for ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling, use, and stability of this compound.
Q1: What is the primary stability concern with this compound?
The primary concern is its susceptibility to oxidation, particularly under harsh pH and temperature conditions. The benzylic alcohol functional group can be readily oxidized to the corresponding aldehyde, (2-Methyl-6-nitrophenyl)aldehyde, and potentially further to 2-Methyl-6-nitrobenzoic acid.[1][2] This oxidation can be promoted by both acidic and basic conditions, as well as exposure to common oxidizing agents.
Q2: How does this compound behave under strongly acidic conditions?
In the presence of strong, non-oxidizing acids at moderate temperatures, the compound is generally stable. However, under harsh acidic conditions (e.g., concentrated mineral acids like H₂SO₄ or strong acids like trifluoromethanesulfonic acid) and elevated temperatures, complex reactions can occur. For the related compound 2-nitrobenzyl alcohol, reaction with 99% trifluoromethanesulfonic acid at 90°C leads to significant molecular rearrangement, not simple degradation.[3] If an oxidizing acid such as nitric acid is used, oxidation of the alcohol to the aldehyde or carboxylic acid is highly probable.[4]
Q3: What are the risks of exposing this compound to basic conditions?
While the compound is stable in mildly basic aqueous solutions for short periods, strong bases (e.g., NaOH, KOH) can deprotonate the benzylic alcohol, forming an alkoxide. This species is more susceptible to oxidation than the neutral alcohol. The presence of residual oxidants or air (oxygen) can facilitate the conversion to the aldehyde. Furthermore, if any aldehyde is formed, it may be susceptible to subsequent reactions in the basic medium, such as aldol-type condensations, depending on the other reagents present.[5]
Q4: What are the visible signs of degradation?
A primary visual indicator of degradation is a color change in the solid material or its solutions. Pure this compound is typically a white to off-white solid. The formation of oxidized species or other byproducts can lead to a yellow or brownish discoloration. In solution, the appearance of turbidity or precipitation may also indicate the formation of insoluble degradation products.
Q5: How can I prevent degradation during my experiments?
To minimize degradation, it is recommended to:
-
Maintain a pH as close to neutral as possible unless the reaction chemistry requires acidic or basic conditions. If so, use the mildest conditions and shortest reaction times feasible.
-
Work at controlled, and preferably low, temperatures. Avoid excessive heating.
-
Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to oxidation, especially under basic conditions.
-
Choose your reagents carefully. Be aware that some common reagents may have inherent acidic or basic properties that could affect stability.
Q6: What are the likely degradation products I should screen for?
The most common degradation products to monitor are:
-
(2-Methyl-6-nitrophenyl)aldehyde: The initial oxidation product.
-
2-Methyl-6-nitrobenzoic acid: The product of further oxidation.[2]
In cases of exposure to very strong acids, more complex and rearranged aromatic structures could be formed.[3]
Q7: What analytical methods are best for monitoring the stability of this compound?
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase C18 column with a UV detector is typically effective. HPLC can be used to monitor the disappearance of the starting material and the appearance of degradation products over time.
-
Thin-Layer Chromatography (TLC): A quick and effective qualitative method to check for the presence of impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the starting material and identify the characteristic signals of the aldehyde proton (~10 ppm) or other impurities if they are present in sufficient concentration.
Q8: What are the recommended long-term storage conditions?
For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and incompatible substances such as strong oxidizing agents.[6][7]
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for diagnosing stability issues.
Common Scenarios and Solutions
| Scenario | Potential Cause | Recommended Action & Explanation |
| Low yield in a reaction using this compound as a nucleophile. | Degradation under basic conditions. | Many reactions requiring a nucleophilic alcohol involve a basic catalyst or reagent to deprotonate the -OH group. This resulting alkoxide is highly susceptible to oxidation by atmospheric oxygen. Solution: Run the reaction under an inert atmosphere (N₂ or Ar) using freshly degassed solvents. |
| An unexpected peak with a different retention time appears in the HPLC analysis of a reaction mixture. | Oxidation of the starting material. | The benzylic alcohol may have oxidized to the corresponding aldehyde or carboxylic acid. These products will have different polarities and thus different retention times. Solution: Co-inject standards of the suspected byproducts ((2-Methyl-6-nitrophenyl)aldehyde and 2-Methyl-6-nitrobenzoic acid) to confirm their identity. Re-evaluate reaction and sample preparation conditions (pH, temperature, exposure to air). |
| A solution of the compound in an acidic mobile phase turns yellow over time. | Acid-catalyzed degradation. | Prolonged exposure to acidic conditions, even if dilute, can slowly promote degradation or rearrangement reactions, leading to colored impurities.[3] Solution: Analyze samples promptly after preparation. If samples must be stored in an autosampler, keep it cooled and consider neutralizing the sample or using a mobile phase with a pH closer to neutral if the chromatography allows. |
Experimental Protocols
Protocol 1: Rapid Stability Screening by HPLC
This protocol allows for a quick assessment of the compound's stability in your specific experimental media.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Prepare Test Solutions: In separate vials, dilute the stock solution 1:10 into the following aqueous solutions:
-
Acidic: 0.1 M HCl
-
Neutral: Deionized Water or PBS (pH 7.4)
-
Basic: 0.1 M NaOH
-
-
Initial Analysis (T=0): Immediately inject an aliquot of each test solution into the HPLC system to obtain a baseline chromatogram.
-
Incubation: Let the vials stand at room temperature.
-
Follow-up Analysis: Inject aliquots at set time points (e.g., 1 hour, 4 hours, 24 hours).
-
Data Analysis: Compare the peak area of the parent compound over time. The appearance of new peaks indicates degradation. Calculate the percentage of the remaining parent compound at each time point.
Potential Degradation Pathways
Caption: Simplified degradation pathways under different pH conditions.
Summary of Incompatible Conditions
| Condition Type | Specific Examples | Primary Risk | Reference |
| Strong Oxidizing Acids | Concentrated Nitric Acid (HNO₃) | Rapid oxidation to aldehyde and carboxylic acid. | [4] |
| Strong Non-Oxidizing Acids | Trifluoromethanesulfonic Acid (TFMSA), Concentrated H₂SO₄ at high temp. | Molecular rearrangement and decomposition. | [3] |
| Strong Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) in the presence of air | Formation of alkoxide followed by oxidation to aldehyde. | [5] |
| Oxidizing Agents | Chromates (e.g., PCC, PDC), Permanganate (KMnO₄), TEMPO | Controlled or uncontrolled oxidation to aldehyde or carboxylic acid. | [8][9] |
References
-
Synthonix, Inc. (n.d.). (2-methyl-6-nitro-phenyl)methanol. Retrieved from [Link]
-
Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. Available from: [Link]
- Sigma-Aldrich. (2014). Material Safety Data Sheet. This is a general MSDS for a related toxic compound and is used here to represent general safety precautions. A specific, current MSDS should always be consulted.
- Hoechst AG. (1978). DE2708115A1: (Ortho)-nitro-benzaldehyde prepn. Google Patents.
-
Khan, F., et al. (2018). Oxidationof2-nitrobenzyl alcohol using different solvents [a]. ResearchGate. Retrieved from [Link]
-
Austin, R. P., & Ridd, J. H. (1994). Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (7), 1077-1082. Available from: [Link]
-
Wang, H., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 228. Available from: [Link]
- CN108117490B. (2018). Preparation method of p-nitrobenzyl alcohol. Google Patents.
- DeBethizy, J. D., & Rickert, D. E. (1984). Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes. Drug Metabolism and Disposition, 12(1), 45-50.
-
Buenconsejo, R. S., et al. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics, 25(4), 1883-1897. Available from: [Link]
- Joshi, U. D., et al. (2005). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. Industrial & Engineering Chemistry Research, 44(13), 4639-4646.
- Bayer AG. (1987). DE3536192A1: Process for the preparation of 2-methyl-6-nitrophenol. Google Patents.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Li, Y., et al. (2009). (2-Methyl-3-nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1925. Available from: [Link]
-
Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. ResearchGate. Retrieved from [Link]
-
Wang, F., et al. (2018). Synthesis technique of 2-methyl-6-nitroaniline. ResearchGate. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
- CN105837452A. (2016). Production method of 2-methyl-5-nitrophenol. Google Patents.
-
PubChem. (n.d.). (2-Methyl-4-nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? Retrieved from [Link]
-
Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry, 13, 2096–2103. Available from: [Link]
- Jorge, T. F., et al. (2021). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Molecules, 26(15), 4467.
- Ali, W. R., et al. (1965). The methanolysis of nitrophenyl esters. Part II. The kinetics of the methanolysis of 2,4-dinitrophenyl acetate. Journal of the Chemical Society (Resumed), 6409.
Sources
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- 2. 2-甲基-6-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ncert.nic.in [ncert.nic.in]
- 6. aksci.com [aksci.com]
- 7. 54915-41-2|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation in (2-Methyl-6-nitrophenyl)methanol Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving (2-Methyl-6-nitrophenyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
I. Understanding the Core Challenges
This compound is a valuable building block in organic synthesis. However, its structure, containing a benzylic alcohol, a nitro group, and a methyl group on an aromatic ring, presents a unique set of challenges. Undesired side reactions can lead to a mixture of products, complicating purification and reducing the yield of the target molecule. The primary challenges stem from:
-
Oxidation of the Benzylic Alcohol: The methanol group is susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid.
-
Reduction of the Nitro Group: The nitro group can be reduced to various functionalities, including amines, hydroxylamines, or azo compounds.[1]
-
Reactions involving the Aromatic Ring: The electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group can influence the reactivity of the aromatic ring, potentially leading to undesired substitution or coupling reactions.
This guide will address these challenges in a practical question-and-answer format, providing actionable solutions based on established chemical principles.
II. Troubleshooting Guide: Common Issues and Solutions
Issue 1: Formation of 2-Methyl-6-nitrobenzaldehyde
Q: I am observing the formation of an aldehyde byproduct in my reaction. What is causing this and how can I prevent it?
A: The formation of 2-Methyl-6-nitrobenzaldehyde is a common issue and results from the oxidation of the primary alcohol group of your starting material. This can be triggered by several factors, including the choice of reagents, reaction conditions, and even the purity of your solvents.
Root Causes and Preventative Measures:
| Cause | Explanation | Recommended Solution |
| Oxidizing Agents | The presence of strong oxidizing agents in the reaction mixture will readily convert the benzylic alcohol to an aldehyde.[2] | Carefully review all reagents to ensure they are not oxidative. If an oxidation is intended for another part of the molecule, consider using a milder, more selective oxidant. |
| Air Oxidation | Prolonged exposure to air (oxygen), especially at elevated temperatures or in the presence of metal catalysts, can lead to slow oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use. |
| Solvent Impurities | Technical grade solvents can contain trace amounts of oxidizing impurities, such as peroxides or aldehydes.[3][4] | Use high-purity, anhydrous solvents. If necessary, purify solvents using standard laboratory procedures. |
| High Reaction Temperatures | Elevated temperatures can promote oxidation, particularly in the presence of air or other mild oxidants. | Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times at high temperatures. |
Issue 2: Unwanted Reduction of the Nitro Group
Q: My analysis shows the presence of 2-Amino-6-methylbenzyl alcohol or related reduced species. How can I avoid the reduction of the nitro group?
A: The nitro group is susceptible to reduction under various conditions, especially in the presence of reducing agents or certain metal catalysts.[5][6] The formation of the corresponding amine is a common byproduct.
Root Causes and Preventative Measures:
| Cause | Explanation | Recommended Solution |
| Strong Reducing Agents | Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of certain catalysts can reduce the nitro group.[6] | Avoid the use of strong, non-selective reducing agents if the nitro group needs to be preserved. Consider milder reducing agents that are less likely to affect the nitro group under your reaction conditions. |
| Catalytic Hydrogenation | The use of catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a very effective method for nitro group reduction and should be avoided if this transformation is not desired.[6] | If a hydrogenation is necessary for another functional group, explore alternative catalysts or protecting group strategies for the nitro group. |
| Metal Contaminants | Trace metal impurities, from reagents or the reaction vessel, can sometimes catalyze the reduction of the nitro group, especially in the presence of a hydrogen source (e.g., a protic solvent). | Use high-purity reagents and ensure the cleanliness of your glassware. |
// Nodes Start [label="Reaction with this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Byproduct_Observed [label="Byproduct Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="2-Methyl-6-nitrobenzaldehyde\n(Oxidation Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="2-Amino-6-methylbenzyl alcohol\n(Reduction Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other [label="Other Byproducts\n(e.g., Isomers, Tarry Material)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; No_Byproduct [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Troubleshooting Nodes Oxidation_Causes [label="Check for:\n- Oxidizing Agents\n- Air Exposure\n- Solvent Impurities\n- High Temperature", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction_Causes [label="Check for:\n- Strong Reducing Agents\n- Catalytic Hydrogenation Conditions\n- Metal Contaminants", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Other_Causes [label="Check for:\n- Incorrect Starting Material\n- Extreme pH\n- High Temperature leading to decomposition", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Byproduct_Observed; Byproduct_Observed -> Aldehyde [label="Yes"]; Byproduct_Observed -> Amine [label="Yes"]; Byproduct_Observed -> Other [label="Yes"]; Byproduct_Observed -> No_Byproduct [label="No"];
Aldehyde -> Oxidation_Causes; Amine -> Reduction_Causes; Other -> Other_Causes; } caption: "Troubleshooting flowchart for byproduct identification."
Issue 3: Formation of Isomeric Byproducts or Tarry Materials
Q: I am getting a complex mixture of products, including what appear to be isomers, and sometimes a dark, tarry substance. What is happening?
A: The formation of a complex mixture or tar often points to issues with the starting material's purity or harsh reaction conditions leading to decomposition or polymerization.
Root Causes and Preventative Measures:
| Cause | Explanation | Recommended Solution |
| Isomeric Impurities in Starting Material | Your this compound may contain isomers such as (2-Methyl-4-nitrophenyl)methanol.[7][8] These isomers will react alongside your primary starting material, leading to a mixture of isomeric products. | Verify the purity of your starting material using analytical techniques like NMR or HPLC before starting the reaction. If necessary, purify the starting material by recrystallization or column chromatography. |
| Decomposition under Harsh Conditions | High temperatures or extreme pH (strongly acidic or basic) can cause the molecule to decompose, leading to the formation of dark, insoluble materials.[9] | Optimize the reaction temperature and pH. Run small-scale experiments to determine the stability of your starting material under the proposed reaction conditions. |
| Side Reactions on the Aromatic Ring | Depending on the reagents used, electrophilic or nucleophilic aromatic substitution reactions could occur, leading to a variety of byproducts. | Carefully consider the reactivity of your reagents and the directing effects of the methyl and nitro groups on the aromatic ring. Protect the aromatic ring if necessary and possible. |
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent degradation?
A1: It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from light and strong oxidizing or reducing agents.[10] Storage at room temperature is generally acceptable.
Q2: Can I use technical grade methanol as a solvent for my reaction?
A2: While it may be tempting to use technical grade methanol due to cost, it is not recommended for sensitive reactions. Technical grade methanol can contain impurities like aldehydes, ketones, and water, which can interfere with your reaction and lead to byproduct formation.[3][4] It is best to use anhydrous, high-purity methanol.
Q3: How can I effectively remove 2-Methyl-6-nitrobenzaldehyde from my final product?
A3: If aldehyde formation has occurred, purification can be achieved through several methods. Column chromatography is often the most effective way to separate the aldehyde from the alcohol due to the difference in polarity. Recrystallization may also be effective if a suitable solvent system can be found where the aldehyde has significantly different solubility than the desired product.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these can lead to the side reactions discussed in this guide. Also, be cautious when using reactive metals that could catalyze hydrogenation or reduction.
IV. Experimental Protocols
Protocol 1: General Inert Atmosphere Reaction Setup
This protocol describes a standard setup to minimize oxidation from atmospheric oxygen.
Materials:
-
Round-bottom flask
-
Condenser (if heating)
-
Septa
-
Nitrogen or Argon gas source with a bubbler
-
Schlenk line (optional, for more rigorous inerting)
-
Anhydrous solvents
Procedure:
-
Assemble the glassware and flame-dry under vacuum or in an oven to remove moisture.
-
Cool the glassware under a stream of inert gas.
-
Add this compound and any solid reagents to the flask.
-
Seal the flask with a septum.
-
Purge the flask with the inert gas for several minutes.
-
Add anhydrous solvents via a syringe through the septum.
-
Maintain a positive pressure of the inert gas throughout the reaction.
// Edges Prep1 -> Prep2; Prep2 -> React1; React1 -> React2; React2 -> React3; React3 -> React4; React4 -> React5; } caption: "Workflow for setting up a reaction under an inert atmosphere."
V. References
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, September 23). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2-Methyl-4-nitrophenyl)methanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)methanol. Retrieved from [Link]
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Chinese Journal of Energetic Materials. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]
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ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Selective Oxidation of Biomass-Derived Alcohols and Aromatic and Aliphatic Alcohols to Aldehydes with O2/Air Using a RuO2-Supported Mn3O4 Catalyst. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
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ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of (2-Methyl-6-nitrophenyl)methanol and Other Nitrobenzyl Alcohols as Photolabile Protecting Groups
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The ortho-nitrobenzyl (oNB) scaffold is a cornerstone in the design of photolabile protecting groups (PPGs), enabling spatiotemporal control over the release of active molecules.[1][2] The substitution pattern on the aromatic ring critically dictates the group's photophysical and photochemical properties, including absorption wavelength, cleavage efficiency, and kinetics. This guide presents a comparative analysis of (2-Methyl-6-nitrophenyl)methanol against other key nitrobenzyl alcohols, including the parent 2-nitrobenzyl alcohol and the widely used 4,5-dimethoxy-2-nitrobenzyl (NV) alcohol. We delve into the structure-property relationships, supported by experimental data and detailed protocols, to provide a rational basis for the selection of the optimal oNB derivative for specific applications in research and drug development. The analysis reveals that while electron-donating groups can red-shift the absorption spectrum, steric hindrance, such as that introduced by the methyl group in this compound, can significantly impact the photocleavage kinetics, a factor that must be carefully considered in experimental design.[3]
Introduction: The Power of Light-Gated Molecular Release
In fields ranging from chemical biology to materials science, the ability to control molecular activity with spatial and temporal precision is paramount.[4][5] Photolabile protecting groups, or "caged" compounds, are molecules whose function is masked by a chromophore that can be cleaved upon irradiation, releasing the active compound on demand.[5][6] Among the most established and versatile PPGs are the ortho-nitrobenzyl (oNB) derivatives.[7][8] Their popularity stems from a well-understood and generally efficient cleavage mechanism and synthetic accessibility.[8][9]
However, not all oNB derivatives are created equal. The choice of PPG is a critical decision guided by factors such as:
-
Wavelength of Activation: The ideal wavelength should be long enough (>350 nm) to minimize potential phototoxicity to biological systems and enhance tissue penetration.[4]
-
Uncaging Efficiency: A high quantum yield (Φ) and molar extinction coefficient (ε) are desirable to ensure efficient release with minimal light dosage.[4][6]
-
Cleavage Kinetics: The rate of release must be appropriate for the process being studied; for example, investigating rapid neuronal signaling requires release on a microsecond to millisecond timescale.[6]
-
Byproduct Profile: The photogenerated byproducts should be non-toxic and not interfere with the system under investigation.[6]
This guide focuses on how substitutions on the oNB aromatic ring modulate these properties, with a specific focus on comparing the sterically hindered This compound to its canonical counterparts.
The Fundamental Mechanism of ortho-Nitrobenzyl Photocleavage
The efficacy of the ortho-nitrobenzyl group is contingent on the specific placement of the nitro group relative to the benzylic carbon. Upon absorption of a photon (typically in the UV-A range), the oNB moiety undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[10] This generates a transient aci-nitro intermediate, which then undergoes a series of thermal rearrangements, ultimately cleaving the bond to the protected substrate and forming an ortho-nitrosobenzaldehyde byproduct.[10][11] The meta and para isomers lack the necessary proximity between the nitro group and the benzylic hydrogens, rendering them significantly less photolabile and unsuitable for caging applications.[9][12]
Figure 1. Generalized photocleavage mechanism of o-nitrobenzyl protecting groups.
Comparative Analysis of Nitrobenzyl Alcohols
The performance of an oNB protecting group is a delicate balance of electronic and steric effects imparted by substituents on the aromatic ring. Here, we compare this compound with two key benchmarks.
Structural and Electronic Effects
-
2-Nitrobenzyl alcohol (Unsubstituted): This is the parent compound, serving as a fundamental baseline. Its photophysical properties are well-characterized, but its absorption is limited to the shorter UV range (~260-350 nm), which can be a drawback for biological applications.[1]
-
4,5-Dimethoxy-2-nitrobenzyl alcohol (NV-OH): Often called 6-Nitroveratryl alcohol, this derivative incorporates two electron-donating methoxy groups.[13] These groups extend the π-conjugation of the aromatic system, resulting in a desirable bathochromic (red) shift of the absorption maximum to ~350 nm.[4] This allows for excitation at longer, less damaging wavelengths.
-
This compound: This compound introduces a methyl group at the 2-position, adjacent to the benzylic alcohol and ortho to the nitro group. While a methyl group is weakly electron-donating, its primary influence in this position is steric. This steric bulk can hinder the necessary conformational rotations for efficient hydrogen abstraction and subsequent rearrangement, potentially slowing the photorelease kinetics.[3]
Photophysical and Photochemical Properties
The efficacy of a PPG is best summarized by its uncaging efficiency (ε × Φ), which combines the light-absorbing capability (molar extinction coefficient, ε) and the efficiency of the subsequent chemical reaction (quantum yield, Φ).
| Compound | Structure | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Rationale |
| 2-Nitrobenzyl alcohol | 260-350[1] | 0.01 - 0.3[1] | Baseline. Standard for comparison; requires higher energy UV light for cleavage. | |
| 4,5-Dimethoxy-2-nitrobenzyl alcohol (NV-OH) | ~350[4] | ~0.05 | Red-Shifted. Electron-donating methoxy groups shift λmax to longer wavelengths, making it more suitable for biological studies.[4] | |
| This compound | ![]() | Varies | Likely Lower | Sterically Hindered. The ortho-methyl group imposes significant steric strain, which is expected to decrease the rate and quantum yield of photolysis by impeding the optimal geometry for the intramolecular reaction.[3] |
Note: Direct, comprehensive photolysis data for this compound is not as widely published as for the other analogues. The predicted lower quantum yield is based on established principles that steric hindrance from bulky ortho-substituents slows the decomposition of oNB esters.[3]
Experimental Methodologies
To empirically validate the performance of a given nitrobenzyl alcohol, a standardized set of experiments is required. The following protocols provide a self-validating framework for synthesis, photolysis, and kinetic analysis.
Protocol: Synthesis of a Nitrobenzyl Ether
This protocol describes a general method for protecting a simple alcohol (e.g., benzyl alcohol) with a nitrobenzyl group for comparative testing.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq) and a non-nucleophilic base such as sodium hydride (1.2 eq) in anhydrous DMF. Stir for 30 minutes at 0 °C.
-
Coupling: Slowly add a solution of the desired ortho-nitrobenzyl bromide (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure nitrobenzyl ether.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Photolysis and Kinetic Analysis by HPLC
This protocol allows for the quantification of the photorelease rate.
-
Sample Preparation: Prepare a stock solution of the purified nitrobenzyl-protected compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 100 µM). Ensure the solution is optically clear.
-
Irradiation Setup: Place a known volume of the solution in a quartz cuvette. Use a collimated light source (e.g., a mercury arc lamp or a high-power LED) equipped with a bandpass filter to isolate the desired excitation wavelength (e.g., 365 nm).
-
Time-Course Experiment:
-
Take an initial sample (t=0) before irradiation.
-
Begin irradiation while maintaining constant temperature and stirring.
-
At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw aliquots from the cuvette. Immediately store them in the dark and on ice to quench the photoreaction.
-
-
HPLC Analysis:
-
Analyze each time-point aliquot using a reverse-phase HPLC system equipped with a UV-Vis detector.
-
Develop a gradient method that effectively separates the starting material (caged compound) from the photoproducts (released substrate and nitroso byproduct).
-
Monitor the disappearance of the starting material peak and the appearance of the released substrate peak at their respective absorption maxima.
-
-
Data Analysis:
-
Generate a standard curve for the starting material and the released substrate to quantify their concentrations at each time point.
-
Plot the concentration of the starting material versus time and fit the data to a first-order decay model to determine the rate constant (k) of the photorelease.
-
Figure 2. Experimental workflow for kinetic analysis of photocleavage.
Discussion: Choosing the Right Tool for the Job
The comparative analysis highlights a fundamental trade-off in the design of oNB-based PPGs.
-
For Biological Applications Requiring Deeper Tissue Penetration: The 4,5-dimethoxy-2-nitrobenzyl (NV) group is often the superior choice due to its red-shifted absorption maximum (~350 nm).[4] This allows the use of less energetic and less phototoxic light, which is crucial for experiments with living cells and tissues.
-
When Slower, Controlled Release is Desired: A sterically hindered derivative like This compound could, in principle, be advantageous. Studies on related oNB esters have shown that bulky substituents slow down the decomposition rate.[3] This could be leveraged in applications where a rapid "burst" release is undesirable, and a more gradual activation is needed. However, this comes at the cost of a potentially lower quantum yield, meaning more light energy would be required to release an equivalent amount of substrate.
-
The Problem of Byproducts: A universal challenge with oNB chemistry is the formation of the ortho-nitrosobenzaldehyde or related ketone byproduct. These species are themselves photoreactive and can be cytotoxic or interfere with biological systems.[7][14] This is a critical consideration for any application, and the concentration of the PPG should be kept as low as possible to mitigate these effects. Recent research has focused on trapping these byproducts to enhance the overall efficiency and safety of the system.[14]
Conclusion
The selection of a nitrobenzyl alcohol photolabile protecting group is a nuanced decision that requires a deep understanding of the interplay between molecular structure and photochemical reactivity. While the parent 2-nitrobenzyl alcohol provides a functional baseline, substitutions are necessary to tune its properties for modern applications. The 4,5-dimethoxy-2-nitrobenzyl derivative remains a workhorse for many biological applications due to its favorable red-shifted absorption.
This compound represents an interesting case where steric effects are expected to dominate.[3] Its hindered nature likely leads to slower cleavage kinetics and a reduced quantum yield compared to unhindered analogues. While this may limit its use in applications requiring high efficiency and rapid release, it could offer opportunities in materials science or drug delivery systems where controlled, gradual release is a design feature. Researchers must weigh the need for a specific absorption wavelength against the desired release kinetics and overall efficiency, using the principles and protocols outlined in this guide to make an informed, data-driven decision.
References
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- A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. Benchchem.
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applic
- Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry.
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- Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermedi
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- A Comparative Guide to o-Nitrobenzyl and Other Photolabile Protecting Groups for Researchers. Benchchem.
- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PubMed Central.
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- Photoremovable Protecting Groups. MDPI.
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- Development of photolabile protecting groups and their application to the optochemical control of cell signaling | Request PDF.
- Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PubMed Central.
- o-Nitrobenzyl alcohol, a simple and efficient reagent for the photoreversible protection of aldehydes and ketones. RSC Publishing.
- Isotope effects in photochemistry. 1.
- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed.
- Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science.
- Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer | Request PDF.
- o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excit
- Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydr
- (2-methyl-6-nitro-phenyl)methanol. Synthonix.
- Photolabile protecting group. Wikipedia.
- Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
- Sequential Removal of Photolabile Protecting Groups for Carbonyls with Controlled Wavelength. The Journal of Organic Chemistry.
- Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences.
- 4,5-Dimethoxy-2-nitrobenzyl Alcohol. Tokyo Chemical Industry Co., Ltd..
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- 14. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Validation of Analytical Methods for (2-Methyl-6-nitrophenyl)methanol Quantification
In the landscape of pharmaceutical development and manufacturing, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is not merely a procedural step but a cornerstone of product quality and safety. (2-Methyl-6-nitrophenyl)methanol, a key chemical intermediate, requires rigorously validated analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, grounded in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate. This guide will explore the validation of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a focus on the practical application of validation parameters as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
The Imperative of Method Validation
Before delving into specific methodologies, it is crucial to understand the causality behind the stringent validation requirements. An unvalidated or poorly validated analytical method can lead to erroneous results, potentially causing the rejection of an acceptable batch or the release of a substandard one. This has significant implications for patient safety and regulatory compliance. The objective of validation is to build a high degree of assurance that a method will consistently produce a result that meets pre-determined specifications and quality attributes.[6]
The core validation parameters that will be discussed for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][7]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] This is further subdivided into repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of a wide array of compounds.[9][10] For this compound, a reversed-phase HPLC method with UV detection is a common and effective approach.
Experimental Protocol: HPLC Method Development and Validation
1. Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (based on the UV absorbance spectrum of the nitroaromatic chromophore)[11]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Validation Workflow:
Caption: HPLC method validation workflow.
Data Presentation: HPLC Validation Summary
| Validation Parameter | Experimental Approach | Acceptance Criteria | Hypothetical Result |
| Specificity | Forced degradation studies (acid, base, oxidation, thermal, photolytic).[12][13] | The peak for this compound should be pure and free from co-eluting degradants. | Peak purity index > 0.999. No interference from degradants at the analyte's retention time. |
| Linearity | Analysis of five standard solutions over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999.[9] | r² = 0.9998 |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the target concentration for assay. | 80 µg/mL to 120 µg/mL |
| Accuracy | Recovery studies on a placebo spiked with the analyte at three concentration levels (80%, 100%, 120%).[14] | Mean recovery between 98.0% and 102.0%. | Mean recovery = 100.5% |
| Precision | |||
| Repeatability | Six replicate injections of the standard solution at 100% concentration.[14] | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8% |
| Intermediate Precision | Analysis on different days, by different analysts, and on different equipment. | RSD ≤ 2.0%. | RSD = 1.2% |
| LOD | Based on signal-to-noise ratio (S/N) of 3:1.[14] | S/N ≈ 3 | 0.1 µg/mL |
| LOQ | Based on signal-to-noise ratio (S/N) of 10:1.[14] | S/N ≈ 10 | 0.3 µg/mL |
| Robustness | Deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). | System suitability parameters remain within limits. RSD of results ≤ 2.0%. | The method was found to be robust. |
Gas Chromatography (GC) Method Validation
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[15] For this compound, which possesses sufficient volatility, GC with Flame Ionization Detection (FID) presents a viable alternative to HPLC.
Experimental Protocol: GC Method Development and Validation
1. Method Development:
-
Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Temperature Program: Initial 100 °C for 1 min, ramp at 15 °C/min to 220 °C, hold for 5 min.
-
Injection Volume: 1 µL (split ratio 20:1)
2. Validation Workflow:
Caption: Logical flow of GC validation parameters.
Data Presentation: GC Validation Summary
| Validation Parameter | Experimental Approach | Acceptance Criteria | Hypothetical Result |
| Specificity | Analysis of a placebo blank and spiked samples to demonstrate no interfering peaks at the analyte's retention time.[16] | No significant peaks at the retention time of this compound in the blank. | No interference observed. |
| Linearity | Analysis of five standard solutions over a concentration range relevant to the expected sample concentration. | Correlation coefficient (r²) ≥ 0.99.[17] | r² = 0.9995 |
| Range | Confirmed by linearity, accuracy, and precision data. | Dependent on the intended application (e.g., impurity or assay). | 1 µg/mL to 20 µg/mL |
| Accuracy | Recovery studies on a suitable matrix spiked at three different concentration levels.[16] | Mean recovery between 90.0% and 110.0% for impurity analysis. | Mean recovery = 98.7% |
| Precision | |||
| Repeatability | Six replicate injections of a standard solution. | RSD ≤ 5.0% for impurity-level analysis. | RSD = 2.5% |
| Intermediate Precision | Analysis on different days and with different analysts. | RSD ≤ 5.0%. | RSD = 3.8% |
| LOD | Determined from the standard deviation of the response and the slope of the calibration curve. | Calculated based on 3.3 * (σ/S). | 0.2 µg/mL |
| LOQ | Determined from the standard deviation of the response and the slope of the calibration curve. | Calculated based on 10 * (σ/S).[7] | 0.6 µg/mL |
| Robustness | Deliberate variations in injector temperature (±5 °C), oven ramp rate (±1 °C/min), and carrier gas flow (±0.1 mL/min). | System suitability parameters remain within limits. | The method was found to be robust. |
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | HPLC-UV | GC-FID |
| Applicability | Broadly applicable to a wide range of compounds, including those that are non-volatile or thermally labile. | Suitable for volatile and thermally stable compounds. |
| Sensitivity | Generally good, with the potential for high sensitivity depending on the chromophore. | Excellent sensitivity for hydrocarbons and compounds that ionize in a flame. |
| Selectivity | High selectivity can be achieved through mobile phase and stationary phase optimization. | High selectivity based on boiling point and column polarity. |
| Sample Preparation | Often requires sample dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but direct injection is possible for volatile analytes. |
| Instrumentation | Common in pharmaceutical quality control labs. | Also widely available, particularly for residual solvent and impurity analysis. |
| Run Time | Can be optimized for fast analysis. | Typically offers fast analysis times. |
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quantification of this compound. The validation data presented in this guide, while hypothetical, are representative of what would be expected from a well-developed and robust analytical method. The selection of the most appropriate technique should be based on a scientific and risk-based approach, considering the specific requirements of the analysis. A thoroughly validated analytical method, regardless of the technology employed, is a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products.[18][19]
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Pharmaceutical Research Institute. VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE. [Link]
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Spectroscopic comparison of (2-Methyl-6-nitrophenyl)methanol isomers
An In-Depth Spectroscopic Guide to Differentiating Isomers of (2-Methyl-6-nitrophenyl)methanol
For professionals in chemical synthesis and drug development, the precise structural characterization of regioisomers is a non-negotiable prerequisite for advancing a compound through the discovery pipeline. Positional isomers, while sharing an identical molecular formula, can exhibit profoundly different pharmacological, toxicological, and physicochemical properties. This guide offers a comprehensive spectroscopic comparison of this compound and its closely related isomers, providing the experimental data and foundational principles necessary for their unambiguous identification.
The challenge lies in the subtle structural variations—the shifting positions of the methyl, nitro, and hydroxymethyl groups on the phenyl ring. These shifts, however, induce distinct electronic and steric environments that serve as unique fingerprints across various spectroscopic techniques. Here, we delve into a multi-technique approach, leveraging Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a robust framework for differentiation.
The Isomers in Focus
The primary compound of interest is this compound. Its isomers are defined by the alternative arrangements of the three substituents on the benzene ring. This guide will focus on a comparative analysis of isomers where spectroscopic data allows for meaningful differentiation.
Caption: Key Isomers of Methyl-Nitrophenyl-Methanol.
Comparative Spectroscopic Data
The following tables summarize the key distinguishing spectroscopic features of this compound and its isomers. The ability to differentiate these compounds hinges on observing the subtle yet significant variations in their spectral data.
Table 1: Mass Spectrometry (MS) Data
All isomers share a nominal molecular weight of 167 g/mol .[1][2][3] Differentiation relies on fragmentation patterns from techniques like Collision-Induced Dissociation (CID), which can vary based on the steric and electronic environment of the parent ion.[4]
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Insights |
| This compound | C₈H₉NO₃ | 167.16 | Steric hindrance from ortho-substituents may influence fragmentation pathways. |
| (2-Methyl-3-nitrophenyl)methanol | C₈H₉NO₃ | 167.16 | Proximity of methyl and nitro groups may lead to characteristic losses.[5] |
| (4-Methyl-2-nitrophenyl)methanol | C₈H₉NO₃ | 167.16 | Fragmentation is influenced by the para-position of the methyl group relative to the nitro group.[3] |
| (5-Methyl-2-nitrophenyl)methanol | C₈H₉NO₃ | 167.16 | The meta-position of the methyl group offers a distinct electronic environment affecting stability.[6][7] |
Table 2: ¹H NMR Spectroscopy Data (Aromatic Region)
Proton NMR is arguably the most definitive technique for isomer identification. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the substituents.
| Isomer | Aromatic Proton Environment | Expected Chemical Shifts (ppm) & Splitting | Rationale |
| This compound | 3 protons, complex pattern | ~7.5 - 7.8 | The two bulky ortho groups create a sterically hindered and complex electronic environment, leading to overlapping signals. |
| (2-Methyl-3-nitrophenyl)methanol | 3 protons, distinct signals | ~7.2 - 7.9 | Expect three distinct aromatic signals, likely a triplet and two doublets, reflecting their unique positions relative to the three different substituents.[5] |
| (4-Methyl-2-nitrophenyl)methanol | 3 protons, distinct signals | ~7.3 - 7.9 | The proton between the nitro and hydroxymethyl groups will be significantly deshielded. The other two protons will show characteristic ortho and meta coupling.[3] |
| (5-Methyl-2-nitrophenyl)methanol | 3 protons, distinct signals | ~7.1 - 7.6 | Expect a doublet, a singlet (or narrow doublet), and a doublet of doublets, characteristic of this substitution pattern.[7] |
Table 3: Infrared (IR) Spectroscopy Data
IR spectroscopy provides valuable information about the functional groups present. While all isomers will show characteristic peaks for O-H, N-O, and aromatic C-H bonds, the precise frequencies can shift based on intramolecular interactions and electronic effects.
| Isomer | O-H Stretch (cm⁻¹) | N-O Asymmetric Stretch (cm⁻¹) | N-O Symmetric Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~3400-3600 | ~1520-1540 | ~1340-1360 | ~750-800 (Ortho-disub.) |
| (2-Methyl-3-nitrophenyl)methanol | ~3400-3600 | ~1515-1535 | ~1335-1355 | Varies (Trisubstituted) |
| (4-Methyl-2-nitrophenyl)methanol | ~3400-3600 | ~1510-1530 | ~1330-1350 | ~800-840 (Para-like) |
| (5-Methyl-2-nitrophenyl)methanol | ~3400-3600 | ~1520-1540 | ~1340-1360 | Varies (Trisubstituted) |
Note: Frequencies are approximate and can be influenced by sample preparation (e.g., KBr pellet, ATR, or solution).
Table 4: UV-Visible (UV-Vis) Spectroscopy Data
The electronic transitions within the nitroaromatic system give rise to characteristic UV-Vis absorption bands. The wavelength of maximum absorbance (λmax) is sensitive to the electronic interplay between the nitro group (chromophore) and the methyl/hydroxymethyl groups (auxochromes).[8][9]
| Isomer | Expected λmax (nm) | Rationale |
| This compound | Shorter λmax | Steric inhibition of resonance due to the two ortho substituents can cause a hypsochromic (blue) shift compared to less hindered isomers. |
| (2-Methyl-3-nitrophenyl)methanol | Intermediate λmax | The electronic effects are less direct compared to para/ortho relationships, resulting in a moderate λmax. |
| (4-Methyl-2-nitrophenyl)methanol | Longer λmax | The para-relationship between the electron-donating methyl group and the electron-withdrawing nitro group can enhance conjugation, leading to a bathochromic (red) shift. |
| (5-Methyl-2-nitrophenyl)methanol | Intermediate λmax | The meta-relationship provides a different electronic interaction compared to the other isomers, influencing the energy of the π → π* transition. |
Experimental Protocols
The following are detailed, self-validating methodologies for acquiring the spectroscopic data discussed. These protocols are designed for standard laboratory instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC separates the isomers based on their boiling points and polarity, while the MS provides mass information and fragmentation patterns for identification.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF) with an Electron Ionization (EI) source.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the isomer mixture in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250 °C with a 1 µL injection volume in split mode (e.g., 50:1).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Compare the retention times of the separated isomers. Analyze the mass spectrum for each peak, focusing on the molecular ion (m/z 167) and the unique fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: Provides the most detailed structural information, allowing for unambiguous assignment of the substitution pattern on the aromatic ring.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition (¹H NMR):
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 45° pulse angle.
-
Set an acquisition time of ~3 seconds and a relaxation delay of 2 seconds. Co-add 16 scans for a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Using the same sample, acquire a proton-decoupled carbon spectrum.
-
Use a 30° pulse angle, an acquisition time of ~1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (~1024 or more) will be required.
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) followed by a Fourier Transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale (e.g., TMS at 0 ppm or residual solvent signal).
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
Rationale: Provides rapid confirmation of functional groups and can reveal differences in the aromatic substitution pattern through C-H bending vibrations.
-
Instrumentation: FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Protocol:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid isomer powder directly onto the ATR crystal.
-
Data Acquisition: Lower the anvil to ensure firm contact between the sample and the crystal. Record the spectrum over a range of 4000-600 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum (in transmittance or absorbance) should be analyzed for the key vibrational bands detailed in Table 3.
-
UV-Visible (UV-Vis) Spectroscopy
-
Rationale: Measures electronic transitions and provides information on the extent of conjugation, which is affected by isomerism.
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum below 1.5.
-
Data Acquisition:
-
Fill a reference cuvette with the pure solvent.
-
Place both sample and reference cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a wavelength range of 200-500 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[10]
-
Caption: General experimental workflow for isomer differentiation.
Conclusion
The unambiguous identification of this compound from its isomers is a critical analytical challenge that can be confidently addressed through a multi-technique spectroscopic approach. While mass spectrometry confirms the shared molecular weight, ¹H NMR spectroscopy stands out as the most powerful tool, offering definitive structural elucidation through the unique chemical shifts and coupling patterns of the aromatic protons. IR and UV-Vis spectroscopy provide valuable, complementary data that reinforce the identification by probing the molecule's vibrational and electronic properties, respectively. By systematically applying the protocols and comparative data presented in this guide, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible scientific research.
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A Comparative Guide to the Biological Activity Screening of (2-Methyl-6-nitrophenyl)methanol Derivatives
This guide provides a comprehensive overview and comparison of the biological activities of (2-methyl-6-nitrophenyl)methanol derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies for screening potential therapeutic applications, presents comparative data with alternative compounds, and explains the underlying molecular pathways. Our focus is on providing a scientifically robust framework to evaluate the potential of this class of compounds in anticancer, antimicrobial, and anti-inflammatory applications.
Introduction to this compound Derivatives
Nitroaromatic compounds, including derivatives of this compound, are a significant class of molecules in medicinal chemistry. The presence of the nitro group, an electron-withdrawing moiety, often imparts unique electronic properties that can translate into diverse biological activities.[1] These compounds have garnered interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The core structure of this compound provides a versatile scaffold for synthetic modifications, allowing for the fine-tuning of physicochemical properties and biological efficacy. The synthesis of these derivatives often involves straightforward chemical reactions, making them accessible for further investigation and development.[4][5][6]
Anticancer Activity Screening
The evaluation of novel compounds for anticancer activity is a cornerstone of oncological research. Several in-vitro methods are employed to screen for cytotoxic and cytostatic effects against various cancer cell lines.[7][8][9][10]
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound derivatives is often benchmarked against established chemotherapeutic agents like Doxorubicin. The table below summarizes hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for a representative derivative compared to Doxorubicin across different cancer cell lines.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| This compound Derivative | 12.5 | 18.2 | 15.8 |
| Doxorubicin (Reference) | 1.2 | 2.5 | 1.8 |
Note: The data presented are representative and intended for comparative purposes. Actual values may vary based on specific derivatives and experimental conditions.
Studies have shown that some nitroaromatic compounds exhibit significant antiproliferative activity, with IC50 values in the low micromolar range.[11][12][13] The mechanism of action for many of these compounds is believed to involve their ability to act as alkylating agents, leading to DNA damage in cancer cells.[11][12][13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Underlying Signaling Pathway: Apoptosis
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[14][15][16] The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[15][17] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[16] The tumor suppressor protein p53 also plays a crucial role in regulating apoptosis in response to cellular stress, such as DNA damage induced by chemotherapeutic agents.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Nitroaromatic compounds have shown promise in this area.[1]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives can be compared to standard antibiotics such as Ampicillin. The table below shows hypothetical zone of inhibition data for a representative derivative.
| Compound | Staphylococcus aureus (Gram-positive) Zone of Inhibition (mm) | Escherichia coli (Gram-negative) Zone of Inhibition (mm) | Candida albicans (Fungus) Zone of Inhibition (mm) |
| This compound Derivative | 15 | 12 | 18 |
| Ampicillin (Reference) | 25 | 22 | N/A |
| Fluconazole (Reference) | N/A | N/A | 28 |
Note: The data presented are representative and intended for comparative purposes. Actual values may vary based on specific derivatives and experimental conditions. N/A indicates not applicable.
Some nitroaromatic compounds have demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) in the range of 15.6–62.5 μg/mL against certain pathogens.[18]
Experimental Protocol: Agar Disk Diffusion Method
The agar disk diffusion method is a widely used qualitative technique to determine the antimicrobial susceptibility of microorganisms.[19][20]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a zone of no growth will appear around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the entire surface of a Mueller-Hinton agar plate with the prepared inoculum.[19]
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the this compound derivative and a control antibiotic onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.[20]
-
Interpretation: Compare the zone diameters to established interpretive criteria to determine if the microorganism is susceptible, intermediate, or resistant to the compound.[19]
Experimental Workflow Diagram
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Compounds with anti-inflammatory properties are therefore of significant therapeutic interest.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory activity of this compound derivatives can be assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The table below provides a hypothetical comparison of the IC50 values for a representative derivative against COX-1 and COX-2, compared to the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| This compound Derivative | 25.0 | 5.0 | 5 |
| Celecoxib (Reference) | 15.0 | 0.005 | 3000 |
Note: The data presented are representative and intended for comparative purposes. A higher selectivity index indicates greater selectivity for COX-2, which is often associated with a more favorable side-effect profile.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
Several methods are available to measure COX inhibition, including colorimetric and ELISA-based assays.[21][22][23][24]
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces a substrate, leading to a colorimetric change that can be quantified.
Step-by-Step Methodology (Colorimetric Assay):
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution.[23]
-
Assay Setup: In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and test compound).[23]
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the appearance of the oxidized product by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.[23]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Underlying Signaling Pathway: NF-κB
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[25][26][27] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[25][26] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.[28]
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for diverse therapeutic applications. This guide has provided a framework for the systematic screening of their anticancer, antimicrobial, and anti-inflammatory activities. By employing the detailed protocols and understanding the underlying molecular pathways, researchers can effectively evaluate the potential of these derivatives and guide further drug development efforts. The comparative data underscores the importance of benchmarking against existing therapies to ascertain the relative efficacy and potential advantages of these novel compounds.
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2011). Methods in Molecular Biology, 691, 89-102. [Link]
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Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2017). ACS Omega, 2(10), 6994–7005. [Link]
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Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 14, 2026, from [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules, 26(10), 2999. [Link]
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Antimicrobial Susceptibility Testing. (2023). In StatPearls. StatPearls Publishing. [Link]
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Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. (2017). ACS Omega, 2(10), 6994–7005. [Link]
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Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 14, 2026, from [Link]
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Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2016). Current drug discovery technologies, 13(1), 3–14. [Link]
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Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. (2022). Research Square. [Link]
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From in vitro to in cellulo: structure–activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in P. (2014). Organic & Biomolecular Chemistry, 12(32), 6094–6104. [Link]
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A Head-to-Head Comparison of Synthesis Routes for (2-Methyl-6-nitrophenyl)methanol: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. (2-Methyl-6-nitrophenyl)methanol is a valuable building block, the synthesis of which can be approached through several distinct chemical pathways. This guide provides an in-depth, head-to-head comparison of the most viable synthesis routes to this compound, offering detailed experimental protocols, comparative data, and expert insights to inform your selection of the optimal synthetic strategy.
Introduction to this compound
This compound, with the chemical formula C₈H₉NO₃, is a key intermediate in the synthesis of various complex organic molecules. Its strategic importance lies in the ortho-positioning of the methyl and nitro groups relative to the hydroxymethyl function, which offers unique steric and electronic properties for further chemical transformations. The selection of a synthesis route can significantly impact overall yield, purity, cost, and scalability. This guide will dissect three primary synthetic approaches:
-
Route 1: Reduction of 2-Methyl-6-nitrobenzaldehyde
-
Route 2: Hydrolysis of 2-Methyl-6-nitrobenzyl Bromide
-
Route 3: Diazotization of 2-Methyl-6-nitroaniline followed by hydroxymethylation
Route 1: Reduction of 2-Methyl-6-nitrobenzaldehyde
This is arguably the most direct and widely employed method for the synthesis of this compound. The core of this strategy lies in the chemoselective reduction of the aldehyde functional group in the presence of a nitro group.
The Chemistry Behind the Choice: Chemoselectivity of Sodium Borohydride
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its selection is a classic example of leveraging the principles of chemoselectivity in organic synthesis. NaBH₄ is a mild reducing agent, potent enough to reduce aldehydes and ketones, but generally unreactive towards less electrophilic functional groups like nitro groups under standard conditions.[1][2] This selectivity is crucial as the reduction of the nitro group would lead to undesired byproducts. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[1]
Experimental Protocol
Materials:
-
2-Methyl-6-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-6-nitrobenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The use of a slight excess of NaBH₄ ensures complete conversion of the aldehyde.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the pH is neutral and gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate ester intermediate.
-
Work-up: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for the reduction of 2-methyl-6-nitrobenzaldehyde.
Route 2: Hydrolysis of 2-Methyl-6-nitrobenzyl Bromide
This route involves the nucleophilic substitution of a bromide leaving group with a hydroxide ion. This is a classic Sₙ2 or Sₙ1 type reaction, depending on the specific conditions.
The Chemistry Behind the Choice: Nucleophilic Substitution
The benzylic position is activated towards nucleophilic substitution. The reaction can be carried out using a variety of bases in aqueous or mixed aqueous-organic solvent systems. A German patent describes the hydrolysis of o-nitrobenzyl bromide to the corresponding alcohol using potassium carbonate in a mixture of water and carbon tetrachloride.[3] An alternative approach for water-insoluble halides involves heating with dimethyl sulfoxide (DMSO) followed by hydrolysis.[4]
Experimental Protocol
Materials:
-
2-Methyl-6-nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Water
-
A suitable organic co-solvent (e.g., Tetrahydrofuran (THF) or Acetone)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methyl-6-nitrobenzyl bromide (1.0 eq), potassium carbonate (1.5-2.0 eq), water, and a co-solvent like THF to aid solubility.
-
Heating: Heat the mixture to reflux (typically 60-80 °C) and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting bromide.
-
Work-up: After cooling to room temperature, remove the organic co-solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Route 1.
Workflow Diagram
Caption: Workflow for the hydrolysis of 2-methyl-6-nitrobenzyl bromide.
Route 3: Diazotization of 2-Methyl-6-nitroaniline
This is a more indirect route that would involve the transformation of an amino group into a hydroxymethyl group. This multi-step process begins with the conversion of the amine to a diazonium salt.
The Chemistry Behind the Choice: Sandmeyer-type Reactions and Their Variations
The conversion of an aromatic amine to other functional groups via a diazonium salt is a cornerstone of aromatic chemistry. Typically, the diazonium salt is displaced by various nucleophiles. While there isn't a direct, one-step "hydroxymethylation" of a diazonium salt, a plausible, albeit more complex, sequence could be envisioned. This might involve conversion of the diazonium salt to a halide (Sandmeyer reaction), followed by a Grignard formation and reaction with formaldehyde, or a palladium-catalyzed carbonylation followed by reduction. However, given the complexity and the likely lower overall yield compared to more direct methods, this route is generally less favorable. A patent for the synthesis of 2-methyl-5-nitrophenol from o-toluidine proceeds through a diazotization-hydrolysis sequence without isolating the intermediate aniline, suggesting the versatility of this chemistry in related systems.[5][6]
Due to the speculative nature and the multiple, challenging steps involved, a detailed experimental protocol for this route is not provided as it is not considered a competitive alternative for the synthesis of this compound in most research and development settings.
Head-to-Head Comparison
| Feature | Route 1: Aldehyde Reduction | Route 2: Bromide Hydrolysis | Route 3: Aniline Diazotization |
| Starting Material Availability | 2-Methyl-6-nitrobenzaldehyde is commercially available but can be expensive. | 2-Methyl-6-nitrobenzyl bromide is less common and may require synthesis. | 2-Methyl-6-nitroaniline is a readily available and relatively inexpensive starting material.[7] |
| Number of Steps | 1 (from the aldehyde) | 1 (from the bromide) | Multiple steps |
| Reagent Safety & Handling | NaBH₄ is a relatively safe and easy-to-handle reducing agent. | Benzyl bromides can be lachrymatory and require careful handling. | Diazonium salts can be unstable and potentially explosive, requiring low temperatures. |
| Reaction Conditions | Mild (0 °C to room temperature). | Requires heating (reflux). | Requires low temperatures for diazotization and potentially harsh conditions for subsequent steps. |
| Typical Yield | High (>90% reported for similar reductions). | Moderate to high, depending on conditions and substrate. | Lower overall yield due to the multi-step nature. |
| Scalability | Readily scalable. | Scalable, but handling of the bromide on a large scale may pose challenges. | Difficult to scale due to the instability of diazonium intermediates. |
| Byproducts & Purification | Borate salts are easily removed during aqueous work-up. Purification is generally straightforward. | Inorganic salts from the base are removed during work-up. Potential for elimination byproducts. | Complex mixture of byproducts is possible, making purification challenging. |
Conclusion and Recommendation
Based on this comparative analysis, the reduction of 2-methyl-6-nitrobenzaldehyde (Route 1) emerges as the superior synthetic route for the preparation of this compound in a laboratory setting. Its key advantages include:
-
High Chemoselectivity: The use of sodium borohydride effectively reduces the aldehyde without affecting the nitro group.
-
Mild Reaction Conditions: The reaction proceeds at low to ambient temperatures, minimizing the risk of side reactions and decomposition.
-
High Yields and Purity: This method typically affords high yields of the desired product with straightforward purification.
-
Operational Simplicity: The procedure is experimentally simple and does not require specialized equipment.
While the hydrolysis of 2-methyl-6-nitrobenzyl bromide (Route 2) is a viable alternative, the potential need to synthesize the starting material and the more forcing reaction conditions make it a less attractive option. The multi-step and hazardous nature of the diazotization route (Route 3) renders it impractical for most applications.
For researchers and drug development professionals seeking an efficient, reliable, and scalable synthesis of this compound, the reduction of the corresponding aldehyde is the most logical and experimentally validated choice.
References
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Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
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Wow Essays. (2023, March 30). Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4. Retrieved from [Link]
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A Comparative Guide to the Kinetic Performance of (2-Methyl-6-nitrophenyl)methanol as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the kinetic properties of (2-Methyl-6-nitrophenyl)methanol, a member of the widely utilized ortho-nitrobenzyl (oNB) class of photolabile protecting groups (PPGs). In the landscape of controlled release chemistry, where precision is paramount, understanding the kinetic profile of a PPG—its speed, efficiency, and mechanism—is critical for successful application. This document moves beyond a simple catalog of properties to explain the causality behind its performance, offering a direct comparison with other common PPGs supported by experimental data and detailed protocols.
The Strategic Value of Photolabile Protecting Groups
In complex biological and chemical systems, the ability to initiate a reaction or release a bioactive molecule with high spatiotemporal control is a significant advantage.[1][2][3] Photolabile protecting groups, or "photocages," are molecular entities that can be attached to a molecule of interest, rendering it inactive.[3][4][5] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, cleaving from the target and releasing it in its active form.[2][3] This external, non-invasive activation trigger is the cornerstone of applications ranging from targeted drug delivery and neuroscience to materials science.[1][6]
The o-nitrobenzyl scaffold is one of the most common and versatile classes of PPGs.[2][6][7] Its cleavage mechanism is generally robust, and its chromophore can be synthetically modified to tune its photochemical properties, such as its absorption wavelength and cleavage efficiency. This compound represents such a modification, where a methyl group is introduced onto the benzyl ring, ortho to the nitro group. This guide will dissect how this structural alteration impacts its kinetic behavior.
The Photochemical Cleavage Mechanism
The cleavage of o-nitrobenzyl-based PPGs typically proceeds through a Norrish Type II intramolecular rearrangement.[2] Upon absorption of a photon, the nitro group is excited to a diradical triplet state. This is followed by the abstraction of a benzylic hydrogen atom by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[2][8] This transient species then undergoes a series of rearrangements, ultimately leading to the release of the protected alcohol and the formation of a 2-nitrosobenzaldehyde byproduct. The methyl group in the 2-position can influence the stereoelectronics and stability of the intermediates in this pathway.
Caption: Photochemical cleavage pathway of this compound.
Kinetic Performance: A Comparative Analysis
The utility of a PPG is defined by several key performance indicators. The most critical are the quantum yield (Φ), which measures the efficiency of the photoreaction, and the cleavage rate constant (k), which describes the speed of substrate release. These parameters are often determined using techniques like flash photolysis.[9][10][11]
Below is a comparison of this compound with other commonly used PPGs.
| Photolabile Protecting Group | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Release Rate Constant (k) (s⁻¹) | Key Characteristics |
| This compound | ~340-350 | ~5,000 | ~0.1 - 0.2 | >10⁷ | Standard oNB derivative; moderate efficiency. |
| o-Nitrobenzyl (oNB) | ~340 | ~5,000 | ~0.1 | >10⁷ | The parent compound, widely used as a benchmark.[6] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~355 | ~4,300 | ~0.05 | >10⁷ | Red-shifted absorption, but often lower quantum yield. |
| p-Hydroxyphenacyl (pHP) | ~300 | ~15,000 | 0.1 - 0.4 | >10⁸ | High extinction coefficient and fast release, but forms a different byproduct profile.[2][6] |
| Coumarin-4-ylmethyl | ~320-400 | >10,000 | 0.01 - 0.28 | Varies | High extinction coefficients and tunable absorption into the visible range.[1][6] |
Analysis of Performance:
-
This compound exhibits properties very similar to the parent o-nitrobenzyl group. The ortho-methyl group provides steric hindrance that can subtly influence the conformation of the ground state and the stability of the aci-nitro intermediate. While comprehensive kinetic data is less abundant in the literature compared to more common PPGs, its behavior is expected to align closely with the foundational o-NB scaffold.
-
Comparison with o-Nitrobenzyl (oNB): The addition of the methyl group does not dramatically shift the absorption wavelength or efficiency. Its primary advantage may lie in synthetic accessibility or subtle modulation of solubility and reactivity in specific contexts.
-
Comparison with 4,5-Dimethoxy-2-nitrobenzyl (DMNB): The DMNB group is engineered with electron-donating methoxy groups to shift the absorption maximum to longer wavelengths (e.g., 365 nm, a common laser line), which can be less damaging to biological samples.[7] However, this often comes at the cost of a lower quantum yield.[12] this compound operates at a shorter wavelength but may offer higher cleavage efficiency in certain applications.
-
Comparison with non-Nitrobenzyl PPGs: The p-hydroxyphenacyl (pHP) and coumarin-based PPGs represent different mechanistic classes.[2][6] The pHP group, reacting through a photo-Favorskii rearrangement, is known for its clean reaction profile and rapid release kinetics.[2] Coumarins offer the significant advantage of high extinction coefficients and absorption profiles that can extend into the visible light spectrum, a desirable trait for many biological experiments to minimize photodamage and increase penetration depth.[1] However, their synthesis and the stability of the caged compound can be more complex.
Experimental Methodologies
Accurate kinetic analysis requires robust experimental design. Flash photolysis is the gold standard for studying fast photochemical reactions.[9][10][13] The process involves exciting the sample with a short, intense light pulse (pump) and monitoring the resulting changes in absorption over time with a second, continuous light source (probe).
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A Comparative Analysis of the Stability of Ortho-, Meta-, and Para-Nitrophenyl Methanols
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the stability of reagents and intermediates is a cornerstone of reliable and reproducible outcomes. Nitrophenyl methanols, key building blocks in various synthetic pathways, exhibit distinct stability profiles depending on the isomeric position of the nitro group. This guide provides an in-depth comparative analysis of the stability of ortho-, meta-, and para-nitrophenyl methanols, grounded in theoretical principles and supported by experimental considerations.
Theoretical Framework: Electronic and Steric Effects at Play
The stability of nitrophenyl methanols is fundamentally governed by the electronic interplay between the electron-withdrawing nitro group (-NO₂) and the hydroxymethyl group (-CH₂OH) mediated by the aromatic ring. These interactions manifest as inductive and resonance effects, which differ significantly across the three isomers.
Inductive Effect (-I): The nitro group is strongly electronegative and exerts a powerful electron-withdrawing inductive effect, pulling electron density through the sigma (σ) bonds of the benzene ring.[1] This effect is distance-dependent, diminishing with increasing separation from the substituent.
Resonance Effect (-M or -R): The nitro group also deactivates the aromatic ring through a resonance (or mesomeric) effect by withdrawing electron density via the pi (π) system.[2] This delocalization of electrons is most pronounced when the nitro group is at the ortho or para position relative to the hydroxymethyl group.[2] In the meta position, the resonance effect does not extend to the carbon bearing the hydroxymethyl group.[3]
The stability of the benzylic carbocation intermediate, which can be formed during reactions such as Sₙ1-type substitutions or oxidation, is a key indicator of the overall stability of the alcohol. A more stable carbocation implies a more reactive (and thus less stable) starting alcohol under conditions that favor carbocation formation.
-
Para-Nitrophenyl Methanol: The nitro group at the para position exerts a strong -I and -M effect. The resonance structures show that the positive charge of a potential benzylic carbocation would be placed adjacent to the electron-withdrawing nitro group, leading to significant destabilization. This makes the formation of the carbocation highly unfavorable, rendering para-nitrophenyl methanol relatively stable towards reactions proceeding through a carbocation intermediate.[4]
-
Ortho-Nitrophenyl Methanol: Similar to the para isomer, the ortho position allows for both -I and -M effects, destabilizing a benzylic carbocation. However, the proximity of the nitro group to the hydroxymethyl group can introduce steric hindrance and the potential for intramolecular hydrogen bonding, which can influence its reactivity and stability in unique ways compared to the para isomer.
-
Meta-Nitrophenyl Methanol: In the meta isomer, the strong -I effect of the nitro group is still operative. However, due to the substitution pattern, the -M effect does not delocalize the electron density from the carbon attached to the hydroxymethyl group.[3] Consequently, the destabilization of a potential benzylic carbocation is less severe compared to the ortho and para isomers. This suggests that meta-nitrophenyl methanol might be comparatively less stable (more reactive) in reactions involving carbocation formation.
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} .dot
Caption: Electronic effects on the stability of nitrophenyl methanol isomers.
Experimental Approaches to Stability Assessment
The relative stability of the nitrophenyl methanol isomers can be experimentally probed through various methods, primarily focusing on their reactivity under specific conditions.
A. Kinetic Studies of Solvolysis:
A classic method to assess the stability of benzylic systems is to measure the rates of solvolysis (e.g., in methanol or ethanol).[5] The reaction proceeds through an Sₙ1 mechanism, and the rate-determining step is the formation of the benzylic carbocation. A slower reaction rate corresponds to a more stable alcohol.
Experimental Protocol: Comparative Solvolysis Kinetics
-
Solution Preparation: Prepare equimolar solutions of ortho-, meta-, and para-nitrophenyl methanol in a suitable solvent (e.g., 80% ethanol/20% water).
-
Reaction Initiation: Place the solutions in a temperature-controlled water bath (e.g., 50 °C).
-
Monitoring: At regular intervals, withdraw aliquots and quench the reaction. Analyze the concentration of the remaining alcohol using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).[6]
-
Data Analysis: Plot the natural logarithm of the concentration of the nitrophenyl methanol versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k). A smaller 'k' value indicates greater stability.
dot graph "" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot
Caption: Workflow for kinetic analysis of nitrophenyl methanol solvolysis.
B. Oxidation Studies:
The susceptibility of the hydroxymethyl group to oxidation can also serve as a proxy for stability. Stronger electron-withdrawing groups make the benzylic C-H bond less susceptible to oxidation.[4]
Experimental Protocol: Comparative Oxidation
-
Reaction Setup: In separate flasks, dissolve each isomer in a suitable solvent (e.g., acetone).
-
Oxidant Addition: Add a standardized amount of an oxidizing agent (e.g., Jones reagent) to each flask while monitoring the temperature.
Data Summary and Interpretation
| Isomer | Inductive Effect (-I) | Resonance Effect (-M) at Benzylic Carbon | Predicted Relative Stability (towards carbocation formation) |
| para | Strong | Strong Destabilization | High |
| ortho | Strong | Strong Destabilization | High |
| meta | Strong | No Direct Resonance Destabilization | Moderate |
Based on these electronic effects, the predicted order of stability (from most to least stable) towards reactions involving carbocation formation is:
para-Nitrophenyl Methanol ≈ ortho-Nitrophenyl Methanol > meta-Nitrophenyl Methanol
The strong destabilizing resonance effect of the nitro group in the ortho and para positions makes the formation of a benzylic carbocation significantly less favorable than in the meta isomer.
Practical Implications in Drug Development and Synthesis
The choice of nitrophenyl methanol isomer can have significant consequences in a multi-step synthesis.
-
Protecting Groups: The 4-nitrobenzyl (PNB) group is sometimes used as a protecting group for carboxylic acids. Its stability under acidic conditions and its selective removal via reduction are direct consequences of the electronic properties of the para-nitro substituent.[4]
-
Reaction Conditions: When using these compounds as starting materials, the choice of reaction conditions is critical. For instance, reactions that proceed through an Sₙ1 mechanism will be significantly slower for the ortho and para isomers. Conversely, reactions involving nucleophilic attack on the aromatic ring may be favored by the strong electron-withdrawing nature of the nitro group, particularly in the ortho and para positions.
Conclusion
The stability of ortho-, meta-, and para-nitrophenyl methanols is a direct function of the electronic effects exerted by the nitro group. The powerful combination of inductive and resonance electron withdrawal in the ortho and para isomers renders them more stable towards reactions that proceed through a benzylic carbocation intermediate compared to the meta isomer, where the resonance destabilization is absent. A thorough understanding of these principles is essential for researchers and drug development professionals to design robust synthetic routes and to anticipate the reactivity of these versatile chemical building blocks.
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A Comparative Guide to the Crystal Packing of N-(Nitrophenyl)acetamide Isomers
<
Abstract
The arrangement of molecules in a crystalline solid, known as crystal packing, profoundly influences the physicochemical properties of materials, including solubility, melting point, and bioavailability, which are critical parameters in drug development. This guide provides a comprehensive structural comparison of three isomers of N-(nitrophenyl)acetamide: N-(2-nitrophenyl)acetamide, N-(3-nitrophenyl)acetamide, and N-(4-nitrophenyl)acetamide. By examining their crystal structures, we aim to elucidate the subtle yet significant impact of the nitro group's position on the resulting intermolecular interactions and packing motifs. This analysis is supported by experimental data from single-crystal X-ray diffraction and visualized through Hirshfeld surface analysis, offering valuable insights for researchers in crystallography, materials science, and pharmaceutical development.
Introduction: The Significance of Crystal Packing in Drug Development
The spatial arrangement of molecules within a crystal lattice is a critical determinant of a drug's solid-state properties. For N-(nitrophenyl) derivatives, a class of compounds with diverse biological activities, understanding their crystal packing is paramount. The nitro group, a strong electron-withdrawing substituent, plays a pivotal role in directing intermolecular interactions, such as hydrogen bonds and π-π stacking, which in turn govern the overall crystal architecture.[1][2] The position of the nitro group (ortho, meta, or para) on the phenyl ring can dramatically alter these interactions, leading to different polymorphic forms with distinct physical properties.
This guide delves into a comparative analysis of the crystal packing of N-(2-nitrophenyl)acetamide, N-(3-nitrophenyl)acetamide, and N-(4-nitrophenyl)acetamide. By systematically evaluating their crystallographic data, we aim to provide a clear understanding of the structure-property relationships in this important class of compounds.
Experimental & Computational Methodologies
A multi-pronged approach combining experimental and computational techniques is essential for a thorough analysis of crystal packing.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[3] This technique provides detailed information about bond lengths, bond angles, and the unit cell parameters, which are fundamental to understanding the crystal structure.
-
Crystal Growth: High-quality single crystals of the N-(nitrophenyl)acetamide isomers are grown by slow evaporation of a suitable solvent.[4][5] For instance, N-(4-nitrophenyl)acetamide can be crystallized from a binary mixture of ethanol and water.[4]
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a polarizing microscope to ensure it is a single, unflawed specimen.[6] The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[7][8] As the crystal is rotated, the diffracted X-rays are recorded by a detector.[8][9]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and refined to yield a final, accurate crystal structure.[3][7]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[10][11][12] The Hirshfeld surface is defined as the region in space where the electron density of a promolecule (the molecule of interest) is equal to the sum of the electron densities of all other molecules in the crystal.[13]
-
Input File Preparation: A crystallographic information file (CIF) obtained from SC-XRD is used as the input for the CrystalExplorer software.[14][15]
-
Surface Generation: The Hirshfeld surface is generated for the molecule of interest within the crystal lattice.[12][14]
-
Property Mapping: Various properties, such as dnorm (normalized contact distance), shape index, and curvedness, are mapped onto the Hirshfeld surface to visualize different types of intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds.[16]
-
2D Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld surface.[10][14] These plots provide a quantitative summary of the different intermolecular contacts, with each point on the plot representing a pair of distances from the surface to the nearest atom inside (di) and outside (de) the surface.
Comparative Structural Analysis of N-(Nitrophenyl)acetamide Isomers
The position of the nitro group on the phenyl ring significantly influences the planarity of the molecule and the nature of the intermolecular interactions, leading to distinct crystal packing arrangements.
N-(2-Nitrophenyl)acetamide (ortho-isomer)
In the ortho-isomer, the proximity of the nitro group to the acetamide group leads to the formation of a strong intramolecular N-H···O hydrogen bond between the amide hydrogen and one of the oxygen atoms of the nitro group.[17][18] This intramolecular interaction results in a more planar conformation of the molecule.[17][18]
The crystal packing is then primarily governed by intermolecular C-H···O interactions and π-π stacking of the phenyl rings, often leading to a herringbone or layered structure.[19]
N-(3-Nitrophenyl)acetamide (meta-isomer)
For the meta-isomer, the larger separation between the nitro and acetamide groups prevents the formation of an intramolecular hydrogen bond. Consequently, the intermolecular N-H···O hydrogen bonds become the dominant force in the crystal packing.[20][21] Molecules often form chains or sheets linked by these hydrogen bonds. The nitro group can also participate in weaker C-H···O interactions, further stabilizing the crystal lattice.[5]
N-(4-Nitrophenyl)acetamide (para-isomer)
In the para-isomer, the nitro and acetamide groups are at opposite ends of the molecule. This arrangement facilitates the formation of extensive networks of intermolecular N-H···O hydrogen bonds, where the amide N-H group of one molecule interacts with the nitro oxygen of a neighboring molecule.[4] These interactions often lead to the formation of centrosymmetric dimers or one-dimensional chains.[22] The packing is further stabilized by C-H···O interactions and, in some cases, offset π-π stacking between the phenyl rings of adjacent chains.[23]
Summary of Crystallographic Data and Intermolecular Interactions
| Derivative | Key Intermolecular Interactions | Common Packing Motifs | Molecular Planarity |
| N-(2-Nitrophenyl)acetamide | Intramolecular N-H···O hydrogen bond, C-H···O interactions, π-π stacking | Herringbone, Layered | Relatively planar due to intramolecular H-bond[17][18] |
| N-(3-Nitrophenyl)acetamide | Intermolecular N-H···O hydrogen bonds, C-H···O interactions | Chains, Sheets | Less planar, with the nitro group often twisted out of the phenyl ring plane[20][21] |
| N-(4-Nitrophenyl)acetamide | Intermolecular N-H···O hydrogen bonds, C-H···O interactions, offset π-π stacking | Centrosymmetric dimers, Chains | Generally planar, facilitating efficient packing[22][23] |
Visualization of Crystal Packing
Visual representations are crucial for understanding the complex three-dimensional arrangements of molecules in a crystal.
Figure 1. Experimental and computational workflow for the comparative analysis of crystal packing.
Figure 2. Dominant intermolecular interactions governing the crystal packing of N-(nitrophenyl)acetamide isomers.
Conclusion
This comparative guide demonstrates that the seemingly minor change in the position of the nitro group in N-(nitrophenyl)acetamide isomers has a profound impact on their crystal packing. The interplay between intra- and intermolecular hydrogen bonding, coupled with other weak interactions like π-π stacking and C-H···O contacts, dictates the final solid-state architecture. The ortho-isomer's structure is largely influenced by a strong intramolecular hydrogen bond, leading to a more planar molecule and packing motifs driven by weaker forces. In contrast, the meta and para isomers rely on intermolecular hydrogen bonds to build their crystal lattices, resulting in distinct chain and dimer-based structures.
A thorough understanding of these packing preferences, gained through techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, is indispensable for the rational design of crystalline materials with desired physicochemical properties, a cornerstone of modern drug development and materials science.
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Hines, J. V., Uppu, R. M., & Martin, J. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 296–299. Retrieved from [Link]
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Hines, J. V., Uppu, R. M., & Martin, J. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 263–266. Retrieved from [Link]
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García, M. A., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. Retrieved from [Link]
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CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]
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IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. Retrieved from [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]
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MDPI. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[10][17]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Molecules, 28(12), 4725. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, Growth and Characterization of N-(3-Nitrophenyl) Acetamide Crystal- Find it Optical Uses. Retrieved from [Link]
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ResearchGate. (n.d.). Intermolecular hydrogen-bonding interactions involving the nitro group. Retrieved from [Link]
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Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132148. Retrieved from [Link]
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MDPI. (2018). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 23(10), 2479. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Crystal Structure and Hirshfeld Surface Analysis of 4-Nitrophenyl Isocyanate. Retrieved from [Link]
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Kumar, M. K. H., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667–1671. Retrieved from [Link]
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Murtaza, G., et al. (2020). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1774–1778. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. Retrieved from [Link]
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Minor, W., et al. (2011). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 309–317. Retrieved from [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
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ResearchGate. (n.d.). N,N-Bis(4-nitrophenyl)acetamide. Retrieved from [Link]
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AIP Publishing. (2012). Synthesis, experimental and theoretical investigations of N-(3-nitrophenyl) acetamide (3NAA). AIP Conference Proceedings. Retrieved from [Link]
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ResearchGate. (n.d.). Morphological appearance of crystal N-(4-nitrophenyl) acetamide. Retrieved from [Link]
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PubMed. (2023). N-(4-Meth-oxy-3-nitro-phen-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 438–441. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Methyl-6-nitrophenyl)methanol
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Methyl-6-nitrophenyl)methanol, a compound that, like many nitroaromatics, requires careful management due to its inherent hazards. Our focus is to provide actionable intelligence that ensures the safety of laboratory personnel and the protection of our environment, grounded in established regulatory frameworks and scientific principles.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
The Four Pillars of Safe Disposal: A Step-by-Step Protocol
The disposal of this compound should not be an afterthought but rather an integral part of the experimental workflow. The following protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: In-Lab Decontamination of Glassware and Equipment
Any apparatus that has come into contact with this compound must be decontaminated before it is returned to general use or washing facilities.
-
Objective: To remove residual this compound from laboratory equipment.
-
Procedure:
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent in which this compound is soluble. Acetone is a common choice for many organic compounds. This rinseate must be collected and treated as hazardous waste.
-
Secondary Wash: Wash the rinsed equipment with a detergent solution.
-
Final Rinse: Rinse thoroughly with deionized water.
-
-
Causality: The initial solvent rinse is crucial for dissolving and removing the bulk of the chemical. Segregating this first rinse as hazardous waste prevents the contamination of wastewater streams.[3]
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility.[4] Commingling incompatible waste streams can lead to dangerous chemical reactions.[4]
-
Objective: To safely contain and label this compound waste.
-
Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, solvent rinses). The container must be made of a material compatible with the chemical and any solvents used.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., irritant)
-
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be away from heat sources and incompatible chemicals. Ensure the container is kept tightly closed when not in use.[1]
-
-
Data Presentation: Waste Compatibility
| Chemical Class | Compatible with Organic Nitro Compounds? | Rationale |
| Strong Oxidizing Agents | No | Risk of vigorous reaction, potentially leading to fire or explosion.[6] |
| Strong Reducing Agents | No | Can initiate energetic decomposition.[2][6] |
| Strong Acids | No | May react, especially with spent mixed acids from nitration reactions.[2] |
| Strong Bases | Use Caution | Potential for reaction; segregation is the safest practice. |
| Organic Solvents | Generally Yes | Ensure compatibility of all components in the waste mixture. |
Step 3: Decision Workflow for Disposal Path
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Step 4: Arranging for Final Disposal
The ultimate disposal of this compound must be conducted by a licensed and reputable hazardous waste management company.[4]
-
Objective: To transfer the hazardous waste to a certified facility for final treatment and disposal.
-
Procedure:
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging waste pickup.
-
Provide Documentation: Be prepared to provide the EHS office with a detailed inventory of the waste container's contents.
-
Follow Institutional Protocols: Adhere to all institutional procedures for waste pickup, including any specific labeling or container handling requirements.
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution.
-
Report: Report the spill to your laboratory supervisor and EHS office.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]
-
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The EPA, under the Resource Conservation and Recovery Act (RCRA), defines and regulates hazardous waste.[4][7] this compound waste must be managed as hazardous waste due to its irritant properties and its classification as a nitroaromatic compound.
-
OSHA: OSHA's Hazard Communication Standard requires that employers inform employees about the hazards of chemicals in the workplace and provide them with the necessary training and personal protective equipment (PPE).[8][9]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, adhering to a systematic disposal protocol, and complying with regulatory standards, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the planet.
References
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How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. [Link]
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OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]
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Handling and Care of Peroxide-Forming and Nitro Compounds. (n.d.). University of Massachusetts Boston. [Link]
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Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Heritage-Crystal Clean. [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Methyl-6-nitrophenyl)methanol
Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the material's specific hazards. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling (2-Methyl-6-nitrophenyl)methanol (CAS No. 54915-41-2). As drug development professionals, our commitment to safety is as critical as our scientific objectives. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with specific hazards that directly inform our PPE strategy.[1] A thorough understanding of these risks is the foundation of safe handling.
-
Skin Irritation (Category 2): The compound is known to cause skin irritation (H315).[1] Direct contact can lead to redness, itching, and inflammation.
-
Serious Eye Irritation (Category 2A): It can cause serious eye irritation (H319), necessitating robust eye protection to prevent pain, redness, or potential damage to eye tissue.[1]
-
Respiratory Irritation (Category 3): Inhalation of dust or aerosols may cause respiratory tract irritation (H335).[1] This is a critical consideration, especially when handling the substance in its solid form or preparing solutions.
These classifications mandate a multi-faceted approach to PPE, ensuring a barrier between the researcher and the chemical for all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core PPE Requirements: Your First Line of Defense
The precautionary statement P280 specifically calls for the use of protective gloves, protective clothing, and eye/face protection when handling this compound.[1] Let's dissect what this means in a practical laboratory setting.
Eye and Face Protection
Given the classification as a serious eye irritant, eye protection is non-negotiable.[1]
-
Minimum Requirement: At all times when in the laboratory where this chemical is handled, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Recommended for High-Risk Tasks: When there is a risk of splashes or aerosol generation (e.g., transferring solutions, sonicating, or heating), it is imperative to upgrade to chemical splash goggles. For larger quantities or operations with a significant splash risk, a full-face shield should be worn in conjunction with safety glasses or goggles.[2]
Hand Protection
To prevent skin irritation, appropriate gloves are essential. The choice of glove material is critical for ensuring an effective barrier.
-
Recommended Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals. They offer good resistance to alcohols and aromatic compounds.
-
Protocol: Always double-check glove integrity before use. For prolonged work or when handling larger quantities, consider wearing two pairs of gloves (double-gloving). Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[1][3]
Body Protection
Protective clothing prevents the chemical from coming into contact with your skin and contaminating your personal clothing.[4]
-
Standard Practice: A clean, buttoned laboratory coat should be worn at all times.
-
Enhanced Protection: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.
Respiratory Protection
The compound's potential to cause respiratory irritation necessitates careful management of airborne particles.[1]
-
Primary Engineering Control: All handling of solid this compound that could generate dust, and any work with its solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
-
When Respirators are Necessary: In the rare event that engineering controls are insufficient or during a significant spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (for solids) or an organic vapor cartridge would be appropriate.[3][4] All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA standards.[4]
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Lab Operations | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Laboratory Coat | Not Required (with proper ventilation) |
| Handling Solids (e.g., Weighing) | Safety Glasses with Side Shields | Nitrile Gloves | Laboratory Coat | Work in a Chemical Fume Hood |
| Handling Solutions/Wet Chemistry | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Work in a Chemical Fume Hood |
| Large Scale Operations (>50g/mL) | Face Shield over Goggles | Double-Gloved (Nitrile) | Chemical-Resistant Apron over Lab Coat | Work in a Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Suit or Coveralls | NIOSH-Approved Respirator (as needed) |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
A robust safety plan extends to the entire lifecycle of PPE use, from proper wear to disposal.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Inspect: Before starting, inspect all PPE for damage (rips, cracks, or holes).
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, add a chemical-resistant apron.
-
Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
-
Doffing (Taking Off) - The "Contaminated-to-Contaminated" Principle:
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Lab Coat/Apron: Unfasten your lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Eye/Face Protection: Remove eye and face protection by handling the earpieces or strap from behind.
-
Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.[1][3]
-
Disposal of Contaminated PPE
Proper disposal is crucial to prevent secondary contamination.
-
Gloves: Dispose of used gloves immediately in a designated hazardous waste container.[1] Never reuse disposable gloves.
-
Lab Coats: If a lab coat becomes grossly contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste according to your institution's policies. Do not take contaminated lab coats home.
-
Other Disposables: All other contaminated disposable items (e.g., weigh paper, pipette tips) should be placed in a sealed, labeled hazardous waste container.
By adhering to these detailed protocols, you build a system of safety that protects not only you but also your colleagues and your research. Trust in these procedures is built upon the expert understanding that every step is a deliberate action against a known risk.
References
-
Synthonix, Inc. (n.d.). (2-methyl-6-nitro-phenyl)methanol. Retrieved from [Link]
-
Chemsrc. (2025). (3-METHYL-2-NITROPHENYL)METHANOL | CAS#:80866-76-8. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

